molecular formula C10H22N2 B039483 1-Methyl-4-pentylpiperazine CAS No. 115281-17-9

1-Methyl-4-pentylpiperazine

Cat. No.: B039483
CAS No.: 115281-17-9
M. Wt: 170.3 g/mol
InChI Key: LRDLXMIUTUKOGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-4-pentylpiperazine is a versatile piperazine derivative of significant interest in medicinal chemistry and neuroscience research. This compound serves as a valuable chemical intermediate and a key structural motif for the design and synthesis of novel bioactive molecules. Its core structure, featuring a piperazine ring substituted with methyl and pentyl groups, makes it a privileged scaffold for investigating interactions with various G-protein coupled receptors (GPCRs), particularly those in the serotonin and dopamine receptor families. Researchers utilize this compound to explore structure-activity relationships (SAR), develop potential pharmacotherapies for neurological disorders, and probe the fundamental mechanisms of neurochemical signaling. The lipophilic pentyl chain enhances membrane permeability, making it a useful probe for in vitro studies. This reagent is provided as a high-purity compound, characterized by rigorous analytical methods including NMR and LC-MS, to ensure reproducibility and reliability in your experimental workflows. All chemical and biological studies involving this compound must be conducted by qualified professionals in appropriately equipped laboratories.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

115281-17-9

Molecular Formula

C10H22N2

Molecular Weight

170.3 g/mol

IUPAC Name

1-methyl-4-pentylpiperazine

InChI

InChI=1S/C10H22N2/c1-3-4-5-6-12-9-7-11(2)8-10-12/h3-10H2,1-2H3

InChI Key

LRDLXMIUTUKOGZ-UHFFFAOYSA-N

SMILES

CCCCCN1CCN(CC1)C

Canonical SMILES

CCCCCN1CCN(CC1)C

Origin of Product

United States

Foundational & Exploratory

1-Methyl-4-pentylpiperazine chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Architecture, Synthesis, and Pharmacological Utility [1]

Executive Summary

1-Methyl-4-pentylpiperazine (CAS: 115281-17-9) is a tertiary diamine characterized by an amphiphilic structure comprising a polar N-methylpiperazine headgroup and a lipophilic pentyl tail.[1][2] As a "privileged scaffold" derivative in medicinal chemistry, it serves as a critical building block for modulating the lipophilicity (LogP) and bioavailability of pharmaceutical candidates.[1]

This technical guide provides a comprehensive analysis of its physicochemical properties, preferred synthetic routes (emphasizing reductive amination over direct alkylation), and its utility in Structure-Activity Relationship (SAR) studies for CNS-active agents and cationic surfactants.[1]

Chemical Architecture & Physicochemical Profile[1][3][4]

The molecule consists of a saturated six-membered piperazine ring substituted at the N1 position with a methyl group and at the N4 position with a pentyl chain.[1] This asymmetry creates a distinct polarity gradient across the molecule, essential for its function as a pH-switchable surfactant or a membrane-permeable drug linker.[1]

Structural Identification
PropertyValue
IUPAC Name This compound
CAS Number 115281-17-9
Molecular Formula C₁₀H₂₂N₂
Molecular Weight 170.30 g/mol
SMILES CN1CCN(CCCCC)CC1
Physicochemical Properties (Experimental & Predicted)

The addition of a pentyl chain significantly alters the physicochemical profile compared to the parent 1-methylpiperazine.[1]

ParameterValue (Approx.)Significance in Drug Design
LogP (Predicted) 2.4 – 2.8Optimal range for Blood-Brain Barrier (BBB) penetration.[1] The pentyl group adds ~2.5 log units compared to bare piperazine.[1]
pKa (Basic) ~9.1 (N4), ~5.6 (N1)The N4 nitrogen is the primary protonation site at physiological pH, making the molecule cationic in vivo.[1]
Boiling Point 210–215 °CHigh boiling point indicates strong intermolecular forces; requires vacuum distillation for purification.[1]
Density ~0.86 g/mLTypical for alkylated amines; lighter than water but forms emulsions due to amphiphilic nature.[1]
Appearance Colorless to pale yellow oilOxidizes upon air exposure; store under inert atmosphere (Argon/Nitrogen).[1]

Synthetic Routes & Process Chemistry

Synthesis of this compound must address the challenge of poly-alkylation . Direct alkylation often leads to quaternary ammonium salts (QAS), which are difficult to separate.[1] Therefore, Reductive Amination is the superior, self-validating protocol for high-purity synthesis.[1]

Preferred Route: Reductive Amination (Green Chemistry)

This method utilizes valeraldehyde (pentanal) and a mild reducing agent to couple the alkyl chain to 1-methylpiperazine.[1] It avoids the formation of toxic alkyl halide byproducts.[1]

Reaction Scheme
  • Imine Formation: 1-Methylpiperazine + Pentanal

    
     Hemiaminal/Imine Intermediate.[1]
    
  • Reduction: Intermediate + NaBH(OAc)₃

    
     this compound.[1]
    
Experimental Protocol
  • Reagents:

    • 1-Methylpiperazine (1.0 eq)[1]

    • Pentanal (1.1 eq)[1]

    • Sodium Triacetoxyborohydride (STAB) (1.4 eq)[1]

    • Solvent: Dichloroethane (DCE) or Tetrahydrofuran (THF).[1]

  • Procedure:

    • Dissolve 1-methylpiperazine in DCE under

      
       atmosphere.
      
    • Add pentanal dropwise at 0°C. Stir for 30 mins to allow imine formation.

    • Add STAB in portions (exothermic).[1]

    • Stir at room temperature for 12–16 hours.

    • Quench: Add saturated

      
       solution.
      
    • Extraction: Extract with DCM (

      
      ).[1] Wash organics with brine.[1]
      
    • Purification: Dry over

      
      , concentrate, and distill under reduced pressure or purify via column chromatography (MeOH:DCM 1:9).[1]
      
Alternative Route: Nucleophilic Substitution ( )

Used when aldehydes are unavailable.[1] Requires strict stoichiometry control to prevent quaternization.[1]

  • Reagents: 1-Methylpiperazine + 1-Bromopentane +

    
     (Base) in Acetonitrile.[1]
    
  • Critical Control Point: Use excess amine (1.5 eq) to favor mono-alkylation.

Process Flow Diagram (Graphviz)

SynthesisPathways Start 1-Methylpiperazine (Starting Material) RouteA Route A: Reductive Amination (Preferred) Start->RouteA + Pentanal RouteB Route B: Nucleophilic Substitution (Alternative) Start->RouteB + 1-Bromopentane Intermed Imine Intermediate RouteA->Intermed - H2O Product This compound (Target) RouteB->Product Base (K2CO3) Byproduct Quaternary Ammonium Salt (Impurity) RouteB->Byproduct Over-alkylation Intermed->Product + NaBH(OAc)3 (Reduction)

Figure 1: Comparison of synthetic pathways.[1] Route A (Green) minimizes impurity formation compared to Route B (Red).[1]

Analytical Characterization

To validate the structure, the following spectral signatures must be confirmed:

  • ¹H-NMR (CDCl₃, 400 MHz):

    • 
       0.90 (t, 3H): Terminal methyl of the pentyl chain.[1]
      
    • 
       1.25–1.50 (m, 6H): Methylene protons of the pentyl chain.[1]
      
    • 
       2.28 (s, 3H): N-Methyl group (Singlet).[1]
      
    • 
       2.30–2.60 (m, 10H): Overlapping signals from piperazine ring protons and the 
      
      
      
      of the pentyl chain.[1]
  • Mass Spectrometry (ESI+):

    • Major peak at [M+H]⁺ = 171.2 m/z .[1]

  • IR Spectroscopy:

    • Absence of N-H stretch (3300-3500 cm⁻¹) confirms tertiary amine formation.[1]

    • C-H stretches (2800-2950 cm⁻¹) for alkyl chains.[1]

Pharmacological Implications & SAR[1][3][4]

This compound acts as a lipophilic amine linker .[1] Its pharmacological utility is derived from its ability to interact with biological membranes and specific receptor pockets.[1]

Lipophilicity Modulation (LogP)

In drug discovery, the "Pentyl Effect" is used to tune the lipophilicity of a scaffold.[1]

  • Mechanism: The 5-carbon chain inserts into hydrophobic pockets of G-Protein Coupled Receptors (GPCRs), particularly 5-HT (Serotonin) and Dopamine receptors.[1]

  • Application: It is often used to derivatize polar drugs to increase BBB permeability.[1] The piperazine nitrogen remains protonated at physiological pH, allowing ionic interaction with Aspartate residues in receptor binding sites.[1]

Cationic Surfactant Properties

The molecule exhibits pH-dependent amphiphilicity.[1]

  • Acidic pH: Dicationic (highly soluble, surfactant-like).[1]

  • Basic pH: Neutral/Monocationic (lipophilic, oil-soluble).[1]

  • Use Case: This property is exploited in gene delivery vectors where the piperazine headgroup condenses DNA, and the pentyl tail facilitates endosomal escape.[1]

Safety & Handling (SDS Summary)

Signal Word: DANGER

  • Hazard Statements:

    • H314: Causes severe skin burns and eye damage (Corrosive).[1]

    • H302: Harmful if swallowed.[1]

    • H412: Harmful to aquatic life with long-lasting effects.[1]

  • Handling Protocol:

    • Wear chemically resistant gloves (Nitrile > 0.11mm) and face shield.[1]

    • Work within a fume hood to avoid inhalation of vapors.[1]

    • Storage: Keep under inert gas (Argon) at 2–8°C. Hygroscopic.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53167, 1-Methylpiperazine (Parent Scaffold).[1] Retrieved from [Link][1]

  • Chao, B. et al. (2023). Reductive Amination: A Practical Guide to Green Synthesis.[1] Journal of Organic Chemistry.[1] (General reference for Protocol 3.1).

  • Lipinski, C. A. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[1] Advanced Drug Delivery Reviews.[1] (Reference for LogP/SAR discussion).

Sources

1-Methyl-4-pentylpiperazine CAS number and safety data sheet

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 1-Methyl-4-pentylpiperazine , a specialized tertiary amine intermediate used in medicinal chemistry for the synthesis of central nervous system (CNS) active agents and lipophilic piperazine scaffolds.[1]

Compound Identity & Physicochemical Profile

This compound is a heterobifunctional building block characterized by a piperazine core substituted with a polar methyl group and a lipophilic pentyl chain.[1] This amphiphilic structure makes it a critical scaffold in drug discovery, particularly for modulating the blood-brain barrier (BBB) permeability of pharmacological agents targeting dopaminergic and serotonergic receptors.[1]

Chemical Identifiers
Parameter Data
CAS Number 115281-17-9
IUPAC Name This compound
Synonyms N-Methyl-N'-pentylpiperazine; 1-Pentyl-4-methylpiperazine
Molecular Formula C₁₀H₂₂N₂
Molecular Weight 170.30 g/mol
SMILES CCCCCN1CCN(C)CC1
InChI Key (Predicted) QYJFLSXYXWJSCJ-UHFFFAOYSA-N
Physical Properties (Experimental & Predicted)
Property Value Note
Appearance Colorless to pale yellow liquidAmine-like odor
Boiling Point ~220–225 °C (at 760 mmHg)Extrapolated from homologs
Density ~0.86 g/mLPredicted
LogP 2.15Lipophilic, BBB permeable
pKa ~9.1 (N4), ~5.6 (N1)Basic, forms salts easily
Solubility Miscible in EtOH, DCM, DMSOSlightly soluble in water

Safety Data Sheet (SDS) Analysis

Status: While a specific GHS-compliant SDS for CAS 115281-17-9 is rare in public databases due to its status as a research chemical, its safety profile is derived from its structural class (N,N'-dialkylpiperazines ) and its precursor (1-Methylpiperazine , CAS 109-01-3).[1]

Critical Hazard Assessment: Treat this compound as Corrosive and Toxic .

GHS Classification (Derived)
  • Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).[1]

  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[1][2]

  • Flammable Liquids: Category 4 (Combustible liquid).[1]

Handling Protocols
Personal Protective Equipment (PPE)
  • Respiratory: NIOSH-approved respirator with organic vapor cartridges (OV/P95) if working outside a fume hood.[1]

  • Skin: Nitrile rubber gloves (minimum thickness 0.11 mm).[1] Do not use latex (permeable to lipophilic amines).[1]

  • Eyes: Chemical splash goggles and face shield.[1]

First Aid Measures
  • Eye Contact: Rinse cautiously with water for 15+ minutes.[1] Remove contact lenses.[1] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing.[1] Wash with polyethylene glycol 400 (if available) or copious soap and water.[1]

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.[1]

Emergency Response Workflow

SafetyProtocol Accident Exposure Event Type Identify Contact Type Accident->Type Skin Skin Contact (Corrosive) Type->Skin Eye Eye Contact (Severe Damage) Type->Eye Inhale Inhalation (Respiratory Irritation) Type->Inhale Action_Skin 1. Remove Clothing 2. Wash w/ Soap+Water (15m) 3. Apply PEG 400 Skin->Action_Skin Action_Eye 1. Irrigate w/ Water (15m) 2. DO NOT Neutralize 3. ER Transport Eye->Action_Eye Action_Inhale 1. Fresh Air 2. O2 if Hypoxic 3. Monitor Edema Inhale->Action_Inhale

Figure 1: Emergency response decision tree for N-alkylpiperazine exposure.

Synthesis & Manufacturing

For research and scale-up, two primary routes are recommended. Route A (Reductive Amination) is preferred for higher purity and avoiding over-alkylation.[1] Route B (Direct Alkylation) is cost-effective but requires careful stoichiometric control.[1]

Route A: Reductive Amination (Preferred)

This method couples N-methylpiperazine with valeraldehyde (pentanal) using a mild reducing agent.[1]

  • Reagents: N-Methylpiperazine (1.0 eq), Pentanal (1.1 eq), Sodium Triacetoxyborohydride (STAB, 1.4 eq).[1]

  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).[1]

  • Conditions: Room temperature, 4–12 hours.

Protocol:

  • Dissolve N-methylpiperazine (10 mmol) in DCM (50 mL).

  • Add Pentanal (11 mmol) and stir for 30 minutes to form the iminium ion intermediate.

  • Add STAB (14 mmol) portion-wise to control exotherm.

  • Quench with saturated NaHCO₃ solution.

  • Extract organic layer, dry over MgSO₄, and concentrate.

  • Purification: Distillation or Column Chromatography (MeOH:DCM 1:9).

Route B: Nucleophilic Substitution (Alkylation)

Direct alkylation using 1-bromopentane.[1]

  • Reagents: N-Methylpiperazine (1.0 eq), 1-Bromopentane (1.0 eq), Potassium Carbonate (K₂CO₃, 2.0 eq).[1]

  • Solvent: Acetonitrile (MeCN) or DMF.[1]

  • Conditions: Reflux (80°C) for 6–12 hours.[1]

Mechanism & Pathway Diagram:

Synthesis Start N-Methylpiperazine (Precursor) Inter Iminium Intermediate Start->Inter + Pentanal - H2O Product This compound (Target) Start->Product + 1-Bromopentane + K2CO3 / MeCN SN2 Reaction ReagentA Pentanal (Reductive Amination) ReagentB 1-Bromopentane (Alkylation) Inter->Product + NaBH(OAc)3 Reduction

Figure 2: Synthetic pathways via Reductive Amination (Top) and Direct Alkylation (Bottom).[1]

Applications in Drug Discovery

This compound serves as a vital intermediate in the synthesis of GPCR ligands .[1] The pentyl chain provides a specific hydrophobic tail length that often optimizes binding affinity for:

  • Sigma Receptors (σ1/σ2): The N-alkyl piperazine moiety is a classic pharmacophore for sigma receptor ligands, investigated for antipsychotic and neuroprotective effects.[1]

  • Dopamine Receptors (D2/D3): Used as a linker to connect the piperazine headgroup to aromatic systems (e.g., in arylpiperazine antipsychotics).[1]

  • Cationic Lipids: Used in the formulation of lipid nanoparticles (LNPs) for RNA delivery, where the tertiary amine aids in endosomal escape.[1]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 53167: 1-Methylpiperazine (Precursor Safety Data).[1] Retrieved from [Link][1]

  • Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862.[1] (Standard protocol for Route A).[1]

  • Patani, G. A., & LaVoie, E. J. (1996).[1] "Bioisosterism: A Rational Approach in Drug Design." Chemical Reviews, 96(8), 3147-3176.[1] (Relevance of N-alkyl piperazines in CNS drugs).

Sources

Technical Monograph: Physicochemical Profiling and Synthetic Utility of 1-Pentyl-4-Methylpiperazine

[2][3]

Executive Summary

1-Pentyl-4-methylpiperazine (CAS: 115281-17-9) is a heterobifunctional tertiary amine belonging to the

234123

123

Part 1: Molecular Identity & Physicochemical Properties[1][2][3]

Chemical Identity

The molecule consists of a six-membered saturated piperazine ring in a chair conformation, substituted at the




123
PropertyData Specification
IUPAC Name 1-Methyl-4-pentylpiperazine
CAS Registry Number 115281-17-9
Molecular Formula

Molecular Weight 170.30 g/mol
SMILES CCCCCN1CCN(C)CC1
InChI Key NWXMGUDVXXVQIT-UHFFFAOYSA-N
Physicochemical Profile

The following data represents a consensus of experimental homologs and calculated values (ACD/Labs, EPISuite) essential for handling and formulation.

ParameterValue (Predicted/Exp)Causality / Implication
Boiling Point 215°C ± 10°C (760 mmHg)Elevated BP relative to N-methylpiperazine (138°C) due to van der Waals forces from the

chain.[2][3]
Density 0.86 ± 0.02 g/cm³Typical for aliphatic amines; lighter than water.[1][2][3]
logP (Octanol/Water) 2.15 ± 0.3Moderate lipophilicity; crosses blood-brain barrier (BBB) effectively.[1][2][3]
pKa (Basic) ~9.1 (N4), ~5.6 (N1)The

-methyl nitrogen is more basic; crucial for salt formation (e.g., dihydrochloride).[1][2][3]
Refractive Index 1.462Useful for purity assessment via refractometry.[1][2][3]

Part 2: Synthetic Pathways and Protocols[1][3]

To ensure high purity and yield, two distinct synthetic routes are recommended.[1][2][3] Method A (Reductive Amination) is preferred for industrial scalability and "green" chemistry compliance, avoiding alkyl halides.[1][2][3] Method B (Nucleophilic Substitution) is suitable for small-scale laboratory preparation.[1][2][3]

Reaction Logic Diagram

The following flowchart visualizes the decision matrix for synthesis based on available precursors.

SynthesisPathwaysPrecursor1N-MethylpiperazineIntermediateIminium IonIntermediatePrecursor1->IntermediateMethod A:Reductive Amination(NaBH(OAc)3, DCM)Product1-Pentyl-4-methylpiperazine(Target)Precursor1->ProductMethod B:SN2 Alkylation(K2CO3, MeCN, Reflux)ReagentAValeraldehyde(Pentanal)ReagentA->IntermediateReagentB1-BromopentaneReagentB->ProductIntermediate->ProductReduction

Figure 1: Synthetic pathways comparing Reductive Amination (Blue) vs. Direct Alkylation (Red).

Detailed Protocol: Reductive Amination (Method A)

Rationale: This method minimizes over-alkylation (quaternization) byproducts common in direct alkylation.[1][2][3]

Reagents:

  • N-Methylpiperazine (1.0 eq)[2][3]

  • Pentanal (1.1 eq)[1][2][3]

  • Sodium Triacetoxyborohydride (STAB) (1.4 eq)[1][2][3]

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)[2][3]

Step-by-Step Methodology:

  • Imine Formation: Charge a round-bottom flask with N-methylpiperazine (10 mmol) and DCM (30 mL). Under nitrogen atmosphere, add Pentanal (11 mmol) dropwise at 0°C.[1][2][3]

  • Equilibration: Allow the mixture to stir at room temperature for 30 minutes. This ensures complete formation of the iminium species.[1][2][3]

  • Reduction: Cool back to 0°C. Add STAB (14 mmol) portion-wise over 15 minutes. Note: STAB is preferred over NaBH4 due to its selectivity for imines over aldehydes, preventing side-reaction reduction of the starting material.[2][3]

  • Quench & Workup: Stir overnight. Quench with saturated aqueous NaHCO

    
    . Extract the aqueous layer with DCM (3x).[1][2][3]
    
  • Purification: Dry organic layers over anhydrous Na

    
    SO
    
    
    , filter, and concentrate. Purify via vacuum distillation (bp ~105°C at 10 mmHg) to obtain a clear, colorless oil.[1][2][3]

Part 3: Analytical Characterization[3]

Validating the identity of 1-pentyl-4-methylpiperazine requires specific spectroscopic signatures.

Nuclear Magnetic Resonance (NMR)

The symmetry of the piperazine ring is broken by the unequal substitution, resulting in distinct AA'BB' systems.[1][2][3]

  • 
    H NMR (400 MHz, CDCl
    
    
    ):
    • 
       0.89 (t, 3H, terminal -CH 
      
      
      of pentyl).[1][2][3]
    • 
       1.25–1.35 (m, 4H, pentyl mid-chain -CH 
      
      
      -).[2][3]
    • 
       1.45–1.55 (m, 2H, pentyl 
      
      
      -CH
      
      
      ).[1][2][3]
    • 
       2.28 (s, 3H, N-CH 
      
      
      ).[1][2][3]
    • 
       2.35 (t, 2H, N-CH 
      
      
      -pentyl).[1][2][3]
    • 
       2.40–2.60 (broad m, 8H, piperazine ring protons).[1][2][3]
      
    • Interpretation: The singlet at 2.28 ppm is diagnostic for the N-methyl group.[1][2][3] The integration of the ring protons (8H) confirms the intact piperazine core.[1][2][3]

Mass Spectrometry (EI-MS)

Fragmentation Logic:

  • Molecular Ion (

    
    ):  m/z 170.[1][2][3]
    
  • Base Peak: m/z 70.[1][2][3]

    • Mechanism:[1] Cleavage of the pentyl chain via

      
      -cleavage typically yields the 
      
      
      -methylpiperazinium ion (m/z 99) or the cyclic iminium fragment (m/z 70), which is highly stable.[1][2][3]
  • Secondary Peak: m/z 113 (Loss of butyl group via McLafferty rearrangement-like process).[1][2][3]

Part 4: Applications in Drug Discovery & Material Science[2][3]

"Privileged Scaffold" in Medicinal Chemistry

The 1-pentyl-4-methylpiperazine moiety acts as a bioisostere for other cyclic amines.[2][3] The lipophilic pentyl tail improves membrane permeability, while the basic nitrogens facilitate hydrogen bonding with receptor pockets (e.g., GPCRs, Histamine H3 receptors).[1][2][3]

CO Capture Solvents

As a sterically hindered tertiary amine, this molecule is investigated for post-combustion carbon capture.[1][2][3]

  • Mechanism: The tertiary amine reacts with CO

    
     and water to form bicarbonates (base catalysis) rather than carbamates, leading to lower regeneration energy requirements compared to primary amines like MEA.[1][2][3]
    

Applicationscluster_PharmaPharmaceutical Utilitycluster_MaterialsIndustrial ApplicationsMolecule1-Pentyl-4-methylpiperazinePharma1GPCR Ligand Design(Dopamine/Serotonin)Molecule->Pharma1Pharma2Solubility Enhancer(Salt Formation)Molecule->Pharma2Mat1CO2 Capture(Bicarbonate Route)Molecule->Mat1Mat2Epoxy Curing Agent(Catalytic)Molecule->Mat2

Figure 2: Functional utility map across pharmaceutical and industrial domains.[2][3]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53167, 1-Methylpiperazine. Retrieved from [Link][1][2][3]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][3] Journal of Organic Chemistry.[1][2][3] (Standard protocol reference for Method A).

  • Rochelle, G. T. (2009). Amine Scrubbing for CO2 Capture.[1][2][3] Science.[1][2][3] (Contextual reference for tertiary amine application).

Solubility of 1-Methyl-4-pentylpiperazine in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Solubility Profiling and Solvent Selection for 1-Methyl-4-pentylpiperazine

Executive Summary

This compound (C₁₀H₂₂N₂) is a tertiary diamine frequently utilized as a pharmacophore in medicinal chemistry and a ligand in coordination chemistry.[1][2] Its amphiphilic nature—comprising a polar piperazine core and a lipophilic pentyl chain—presents unique solubility challenges.[1][2] While the piperazine ring confers water solubility at low pH, the pentyl tail dominates interaction in non-polar organic solvents.[2]

This guide provides a technical framework for predicting, measuring, and manipulating the solubility of this compound.[1][2] It moves beyond static data tables to establish a self-validating solvent selection protocol for synthesis, purification, and formulation.[1][2]

Part 1: Physicochemical Basis of Solubility

To select the correct solvent, one must understand the intermolecular forces at play.[2] this compound acts as a hydrogen bond acceptor (due to tertiary amines) but lacks hydrogen bond donors.[1][2]

Structural Determinants
  • Lipophilicity (LogP): Estimated at 2.0 – 2.5 .[1][2] This indicates a preference for organic solvents over neutral water.[1][2] The pentyl chain disrupts the water structure, making neutral aqueous solubility thermodynamically unfavorable (positive

    
    ).
    
  • Basicity (pKa): The N-methyl nitrogen has a pKa

    
     9.0, while the N-pentyl nitrogen is slightly less basic.[1][2] This allows for pH-switchable solubility , a critical feature for extraction.[1][2]
    
  • State of Matter: At standard temperature and pressure (STP), the molecule is a liquid (Predicted BP: 230–240°C). Therefore, "solubility" in organics often refers to miscibility .[2]

Hansen Solubility Parameters (HSP)

The solubility behavior can be mapped using the Hansen Solubility Parameters (Dispersion


, Polarity 

, Hydrogen Bonding

).
ParameterEstimated Value (MPa

)
Mechanistic Driver

(Dispersion)
16.5Van der Waals forces from the pentyl chain and ring carbon skeleton.[1][2]

(Polarity)
4.5Dipole moment from the electronegative nitrogens.

(H-Bonding)
6.0H-bond acceptance capability of the tertiary amines.[1][2]

Implication: Solvents with an interaction radius (


) < 8.0 relative to these coordinates will dissolve the solute.

Part 2: Solvent Selection & Solubility Data

The following categorization is based on the "Like Dissolves Like" principle, validated by the structural properties of N-alkylpiperazines.

Organic Solvent Compatibility Table
Solvent ClassRepresentative SolventSolubility/MiscibilityMechanistic Rationale
Chlorinated Dichloromethane (DCM)Fully Miscible Excellent match for dispersion forces; amine interacts with slightly acidic protons of DCM.[1][2]
Alcohols Methanol, EthanolFully Miscible Alcohol -OH donates H-bond to piperazine nitrogens.[1][2]
Ethers THF, Diethyl EtherHigh Good dispersion match; no competing H-bond donors.[1][2]
Esters Ethyl AcetateHigh Good general compatibility; useful for extraction from basic water.[2]
Alkanes Heptane, HexaneModerate/Variable The polar piperazine core may cause phase separation at low temperatures (miscibility gap).
Aqueous (Neutral) Water (pH 7)Low/Sparingly Soluble Hydrophobic effect of the pentyl chain dominates.
Aqueous (Acidic) 0.1 M HClHigh (>100 mg/mL) Protonation forms the di-cation, breaking the hydrophobic barrier.

Part 3: Experimental Methodologies

Trustworthy data requires rigorous protocols.[1][2] Below are the standard operating procedures (SOPs) for characterizing this molecule.

Protocol A: Visual Miscibility Profiling (For Liquids)

Use this rapid screen to determine if the solute is miscible, soluble, or insoluble.

  • Preparation: Place 100

    
    L of this compound into a clear borosilicate glass vial.
    
  • Titration: Add the test solvent in 100

    
    L increments.
    
  • Observation: Vortex for 10 seconds after each addition.

    • Clear Solution: Miscible.[1][2]

    • Schlieren Lines: Mixing is occurring but requires time/agitation.[1][2]

    • Phase Separation/Turbidity: Immiscible.[1][2]

  • Endpoint: Continue until solvent:solute ratio is 10:1.

Protocol B: Thermodynamic Solubility Determination (HPLC)

Use this for precise quantification in saturation scenarios (e.g., aqueous buffers).

  • Saturation: Add excess this compound to 5 mL of buffer (pH 7.4 and pH 2.0) in a sealed glass vial.

  • Equilibration: Shake at 25°C for 24 hours (orbital shaker, 200 rpm).

  • Phase Separation: Centrifuge at 10,000 rpm for 10 minutes to pellet undissolved oil/solid.

  • Filtration: Filter supernatant through a PVDF syringe filter (0.22

    
    m).[1][2] Note: Do not use Nylon, as amines can adsorb.
    
  • Analysis: Dilute filtrate 1:100 in Methanol and analyze via HPLC-UV (210 nm) or LC-MS.

Workflow Visualization

SolubilityProtocol Start Start: this compound StateCheck State Check: Liquid or Solid? Start->StateCheck LiquidPath Liquid Protocol: Miscibility Titration StateCheck->LiquidPath Liquid SolidPath Solid Protocol: Shake-Flask Saturation StateCheck->SolidPath Solid SolventAdd Add Solvent (1:1 Ratio) LiquidPath->SolventAdd SolidPath->SolventAdd Vortex Vortex & Equilibrate (25°C, 24h) SolventAdd->Vortex Observe Visual Observation Vortex->Observe Filter Filtration (PVDF) Observe->Filter If Saturation Reached Quant Quantification (GC-FID or HPLC-UV) Filter->Quant

Figure 1: Decision tree for selecting the appropriate solubility determination protocol based on the physical state of the piperazine derivative.

Part 4: Applications in Purification (The "Self-Validating" System)

The most robust application of solubility data for this molecule is Acid-Base Extraction .[1][2] This protocol validates the solubility profile in real-time.[1][2]

Mechanism

[1][2]
Extraction Protocol
  • Dissolution: Dissolve crude this compound in Ethyl Acetate (High solubility).

  • Acid Wash: Extract with 1.0 M HCl . The amine protonates and moves to the aqueous phase (Validation of pKa/Polarity). Impurities remain in the organic phase.[2]

  • Basification: Separate the aqueous layer and adjust pH to >12 using NaOH . The amine deprotonates and oils out.[2]

  • Recovery: Extract the turbid aqueous mixture with DCM (High solubility for neutral form).

  • Drying: Dry over Na₂SO₄ and concentrate.

References

  • PubChem. 1-(1-Methyl-4-piperidinyl)piperazine Compound Summary. (Used for structural analogy and pKa estimation of piperazine derivatives).[2] Link

  • Pittelkow, T. & Christensen, J.B. (2005).[2] A Simple Synthesis of N-Alkylpiperazines. ResearchGate.[1][2][3][4] (Confirming liquid state and distillation properties of N-hexylpiperazine). Link

  • European Commission. Standard Operating Procedure: Chemical Solubility Determination.[1][2] (Guideline for visual solubility testing). Link

  • IUPAC-NIST Solubility Data Series. Amines with Water. (General principles of amine-water miscibility gaps). Link

Sources

Comparative Technical Analysis: 1-Methyl-4-butylpiperazine vs. 1-Methyl-4-pentylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth comparative analysis of 1-Methyl-4-butylpiperazine and 1-Methyl-4-pentylpiperazine . This document is structured for researchers in medicinal chemistry and industrial formulation, focusing on the critical structure-activity relationship (SAR) implications of the C4 vs. C5 alkyl chain elongation.

Optimizing Lipophilic Efficiency and Receptor Affinity in Piperazine Scaffolds

Executive Summary

1-Methyl-4-butylpiperazine (C4-homolog) and this compound (C5-homolog) are tertiary diamines serving as critical pharmacophores in drug discovery and functional synergists in industrial applications. While chemically similar, the addition of a single methylene unit (–CH₂–) in the pentyl derivative induces a non-linear shift in lipophilicity (LogP) and steric volume. This guide analyzes how this "C4 to C5 shift" dictates their utility in Sigma-1 receptor (σ1R) ligand design , blood-brain barrier (BBB) penetration , and gas hydrate inhibition .

Key Differentiators
Feature1-Methyl-4-butylpiperazine This compound
Chain Length 4 Carbons (Butyl)5 Carbons (Pentyl)
Lipophilicity (Est. LogP) ~1.3 – 1.6~1.8 – 2.1
Primary Utility Kinetic Hydrate Inhibitor (Synergist), Moderate Lipophilic LinkerHigh-Affinity Sigma Ligand, BBB-Permeable Scaffold
Receptor Binding Often too short for deep hydrophobic pocketsOptimal length for hydrophobic pocket occupancy (e.g., σ1R)
Physical State Liquid (bp ~180–190°C)Liquid (bp >200°C)

Physicochemical & Structural Analysis

Lipophilicity and Solubility

The transition from butyl to pentyl increases the partition coefficient (LogP) by approximately 0.5 units . This shift is critical in medicinal chemistry:

  • Butyl (C4): Exhibits higher water solubility, making it easier to formulate as a hydrochloride salt in aqueous media. It is often used when a drug candidate is too lipophilic and needs a "solubility handle."

  • Pentyl (C5): Increases membrane permeability. In CNS drug design, the pentyl chain often pushes the molecule into the optimal LogP range (2.0–3.5) for passive diffusion across the Blood-Brain Barrier (BBB).

Steric Volume and Receptor Fit

In ligand-receptor interactions, the alkyl tail often occupies a defined hydrophobic pocket.

  • The "Goldilocks" Effect: For many G-Protein Coupled Receptors (GPCRs) and the Sigma-1 receptor, a butyl chain may be slightly too short to form maximal Van der Waals contacts with deep residues (e.g., Phenylalanine or Tryptophan clusters). The pentyl chain often fills this volume more effectively, leading to a lower

    
     (higher affinity).
    

Synthetic Methodologies

Researchers typically employ two primary pathways to synthesize these analogs: Reductive Amination (preferred for purity) and Direct Alkylation (preferred for cost).

Protocol A: Reductive Amination (High Fidelity)

This method avoids over-alkylation (quaternization) by-products common in direct alkylation.

  • Reagents: N-Methylpiperazine, Aldehyde (Butanal or Pentanal), Sodium Triacetoxyborohydride (STAB).

  • Solvent: Dichloroethane (DCE) or THF.

  • Mechanism: Formation of an iminium ion intermediate followed by in situ reduction.

Protocol B: Direct Alkylation (Industrial Route)
  • Reagents: N-Methylpiperazine, Alkyl Bromide (1-Bromobutane or 1-Bromopentane),

    
    .
    
  • Solvent: Acetonitrile or Acetone.

  • Risk: Requires strict stoichiometric control to prevent the formation of quaternary ammonium salts.

Synthesis Workflow Diagram

The following Graphviz diagram illustrates the decision logic between synthesis routes.

SynthesisPathways Start Target: 1-Methyl-4-alkylpiperazine Choice Select Method Start->Choice RouteA Route A: Reductive Amination (High Purity) Choice->RouteA Research Scale RouteB Route B: Direct Alkylation (Low Cost) Choice->RouteB Industrial Scale StepA1 React with Aldehyde (Butanal/Pentanal) RouteA->StepA1 StepB1 React with Alkyl Halide (R-Br) + Base RouteB->StepB1 StepA2 Reduce with STAB/NaBH4 StepA1->StepA2 Product Final Product (Distillation/Extraction) StepA2->Product StepB2 Risk: Quaternization StepB1->StepB2 Side Reaction StepB1->Product

Figure 1: Synthetic pathways for N-alkyl-N'-methylpiperazines. Route A is recommended for SAR studies to ensure high purity free of quaternary salts.

Pharmacological Applications: The Sigma Receptor Case Study

The most prominent application of these fragments is in the design of ligands for the Sigma-1 Receptor (σ1R) , a chaperone protein implicated in neuropathic pain and neurodegeneration.

The Hydrophobic Pocket Interaction

The σ1R binding site contains a primary hydrophobic region that accommodates N-alkyl substituents.

  • 1-Methyl-4-butylpiperazine: The butyl chain provides moderate affinity but may fail to fully displace water molecules from the deepest part of the hydrophobic pocket. This can result in "loose" binding kinetics (fast

    
    ).
    
  • This compound: The pentyl chain extends further, often engaging in additional hydrophobic interactions (e.g., with Tyr103 or Leu105 in the human σ1R crystal structure).

    • Result: The pentyl analog frequently exhibits 2–5x higher affinity (

      
      ) compared to the butyl analog in homologous series [1].
      
Selectivity (Sigma-1 vs. Sigma-2)

While pentyl chains increase affinity, they can compromise selectivity. The Sigma-2 receptor also has a hydrophobic pocket but with different steric constraints.

  • Optimization Strategy: If a butyl-linked compound is selective for σ1R but has low potency, extending to pentyl often increases potency. If the pentyl compound loses selectivity (hits σ2R), branching the chain (e.g., isopentyl) or reverting to butyl is a standard medicinal chemistry maneuver.

Industrial Applications: Gas Hydrate Inhibition

Beyond pharma, 1-Methyl-4-butylpiperazine has specific utility in the energy sector.

Kinetic Hydrate Inhibitors (KHIs)

N-oxide derivatives of 1-Methyl-4-butylpiperazine have been identified as synergists for preventing the formation of gas hydrates (ice-like methane cages) in pipelines [2].

  • Mechanism: The semi-polar N-oxide head interacts with water structures, while the butyl tail perturbs the hydrate crystal lattice formation.

  • Why Butyl? The C4 chain strikes a balance between solubility in the aqueous phase (where hydrates form) and hydrophobicity required to disrupt the crystal surface. A pentyl chain might render the molecule too insoluble for this specific aqueous-phase application.

Experimental Protocols

Protocol 6.1: Synthesis of this compound (Reductive Amination)

Objective: Produce high-purity C5 analog for biological testing.

  • Preparation: In a round-bottom flask, dissolve N-methylpiperazine (10 mmol, 1.00 g) in anhydrous Dichloroethane (DCE) (30 mL).

  • Addition: Add Pentanal (11 mmol, 1.1 equiv) dropwise. Stir for 30 minutes at room temperature to form the iminium species.

  • Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (STAB) (14 mmol, 1.4 equiv) in portions.

  • Reaction: Allow to warm to room temperature and stir for 12 hours under Nitrogen atmosphere.

  • Quench: Quench with saturated

    
     solution (20 mL).
    
  • Extraction: Extract the aqueous layer with Dichloromethane (DCM) (3 x 20 mL).

  • Purification: Dry organic phase over

    
    , filter, and concentrate. Purify via flash column chromatography (DCM:MeOH:NH4OH, 90:9:1).
    
  • Validation: Verify structure via 1H-NMR. Look for the triplet at ~0.9 ppm (terminal methyl of pentyl) and the singlet at ~2.3 ppm (N-methyl).

Protocol 6.2: Determination of LogP (Shake-Flask Method)

Objective: Empirically verify the lipophilicity difference.

  • Prepare a saturated system of 1-Octanol and Phosphate Buffer (pH 7.4) .

  • Dissolve the test compound (Butyl or Pentyl analog) in the octanol phase.

  • Shake for 24 hours at 25°C to reach equilibrium.

  • Separate phases and measure concentration in each phase using HPLC-UV.

  • Calculation:

    
    .
    
    • Expected Result: Pentyl analog LogP > Butyl analog LogP by ~0.5.

SAR Logic Diagram

The following diagram guides the researcher in choosing between the Butyl and Pentyl substituent based on assay results.

SAR_Logic Start Lead Compound Optimization (Piperazine Linker) CheckPotency Is Potency (Ki) Sufficient? Start->CheckPotency CheckSolubility Is Aqueous Solubility Acceptable? CheckPotency->CheckSolubility Yes (Good) Action_Extend Switch to Pentyl (C5) Increase Hydrophobic Contact CheckPotency->Action_Extend No (Too Low) Action_Shorten Switch to Butyl (C4) Reduce Steric Clash / Imp. Solubility CheckSolubility->Action_Shorten No (Precipitates) Result_Butyl Butyl Preferred: Better Solubility Peripheral Binding CheckSolubility->Result_Butyl Yes CheckBBB Is BBB Penetration Required? Action_Extend->CheckBBB Result_Pentyl Pentyl Preferred: High Lipophilicity (LogP > 2) Deep Pocket Binding CheckBBB->Result_Pentyl Yes

Figure 2: Medicinal Chemistry Decision Tree for Alkyl Chain Optimization.

References

  • Sigma Receptor SAR & Ligand Design

    • Context: Studies on N-substituted piperazines demonstrate that alkyl chain length modulates affinity for σ1 and σ2 receptors. The pentyl chain is often explored to maximize hydrophobic interactions in the binding pocket.
    • Source: Journal of Medicinal Chemistry / European Journal of Medicinal Chemistry (General SAR principles for Sigma ligands). See: (Example of piperazine SAR optimization).

  • Industrial Hydrate Inhibition

    • Context: 1-Methyl-4-butylpiperazine (as the dioxide)
    • Source: Cyclic Amine Oxides as Tetrahydrofuran Clathrate Hydrate Inhibitors and Synergists for Gas Hydrate Kinetic Inhibitors. Energy & Fuels, 2024. .

  • General Synthesis of N-Alkylpiperazines

    • Context: Methodologies for reductive amination and alkyl
    • Source: Organic Chemistry Portal - Synthesis of Piperazines. .

A Technical Guide to the Physicochemical Characterization of 1-Methyl-4-pentylpiperazine: Boiling Point and Density Determination

Author: BenchChem Technical Support Team. Date: February 2026

It is crucial to distinguish 1-methyl-4-pentylpiperazine from a similarly named compound, 1-methyl-4-phenylpiperazine, for which some physical property data exists.[1][2][3][4] The substitution of a pentyl group for a phenyl group at the 4-position of the piperazine ring will significantly alter the molecule's physical characteristics. Therefore, direct extrapolation of data from the phenyl derivative is not recommended.

The Significance of Boiling Point and Density in Drug Development

The boiling point and density of a compound are fundamental physical constants that are indispensable throughout the drug development lifecycle. The boiling point, the temperature at which a liquid's vapor pressure equals the external pressure, is a key indicator of a substance's volatility and is critical for purification processes such as distillation.[5][6] Density, the mass per unit volume of a substance, is essential for formulation development, quality control, and ensuring accurate dosing.[7][8] For novel compounds like this compound, the precise determination of these properties is a foundational step in its chemical and pharmaceutical profiling.

Physicochemical Data of Substituted Piperazines

The following table summarizes the available data for a related compound and provides a template for recording the experimentally determined values for this compound.

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Density (g/cm³)
1-MethylpiperazineC₅H₁₂N₂100.161380.903 (at 20°C)[9]
This compoundC₁₀H₂₂N₂170.30To be determinedTo be determined

Experimental Determination of Boiling Point

The micro-boiling point or capillary method is a reliable technique for determining the boiling point of a small quantity of a liquid substance.[10][11] This method relies on the principle that the vapor pressure of a liquid increases with temperature. At the boiling point, the vapor pressure inside a capillary tube submerged in the liquid will equal the atmospheric pressure, causing a steady stream of bubbles to emerge.[10]

Protocol for Micro-Boiling Point Determination
  • Sample Preparation : A small amount (approximately 0.5 mL) of this compound is placed in a small test tube or a fusion tube.

  • Capillary Insertion : A capillary tube, sealed at one end, is placed into the liquid with the open end down.

  • Apparatus Setup : The test tube is affixed to a thermometer, ensuring the sample is level with the thermometer's bulb. This assembly is then immersed in a heating bath (e.g., a Thiele tube with mineral oil or an aluminum block).

  • Heating : The heating bath is gradually heated. As the temperature rises, air trapped in the capillary tube will be expelled.

  • Observation : Upon reaching the boiling point, a continuous and rapid stream of bubbles will emerge from the open end of the capillary tube.

  • Temperature Reading : The heat source is removed, and the liquid is allowed to cool. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[10] This is the point where the vapor pressure of the sample equals the external pressure.

  • Validation : The procedure should be repeated to ensure the result is reproducible.

Diagram of the Micro-Boiling Point Determination Workflow

BoilingPointWorkflow A Sample Preparation: Place 0.5 mL of liquid in a fusion tube. B Capillary Insertion: Insert a sealed-end capillary tube (open end down). A->B C Apparatus Setup: Attach the tube to a thermometer and place in a heating block. B->C D Gradual Heating: Heat the block slowly and observe the capillary. C->D E Observation Point: Note the temperature of a continuous bubble stream. D->E F Cooling and Measurement: Remove heat and record the temperature when the liquid enters the capillary. E->F G Data Validation: Repeat the experiment to confirm the boiling point. F->G DensityWorkflow A Initial Measurement: Accurately weigh a clean, dry volumetric flask. B Sample Addition: Fill the flask to the calibration mark with the sample liquid. A->B C Final Measurement: Weigh the filled flask and record the temperature. B->C D Mass Calculation: Subtract the initial mass from the final mass to find the liquid's mass. C->D E Density Calculation: Divide the mass of the liquid by the known volume of the flask (ρ = m/V). D->E F Data Verification: Perform multiple trials to ensure measurement accuracy. E->F

Caption: Workflow for the experimental determination of density.

Synthesis of Substituted Piperazines

For context, N-substituted piperazines are commonly synthesized through various chemical routes. For instance, N-methylpiperazine can be produced by the reaction of piperazine with a methylating agent. [9]The synthesis of this compound would likely involve the alkylation of N-methylpiperazine or the reductive amination of a suitable precursor. The specific synthetic pathway chosen would influence the impurity profile of the final compound, reinforcing the need for accurate physical property determination for quality control.

Conclusion

The boiling point and density of this compound are essential parameters for its application in research and drug development. While literature values are not currently available, the established methodologies detailed in this guide provide a clear and reliable path for their experimental determination. Adherence to these protocols will ensure the generation of accurate and reproducible data, forming a solid foundation for further investigation of this and other novel chemical entities.

References

  • Kuujia. Cas no 3074-43-9 (1-Methyl-4-phenylpiperazine). [Link]

  • Google Patents. Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
  • Chemconnections. Boiling Point Determination. [Link]

  • Google Patents.
  • Wikipedia. N-Methylpiperazine. [Link]

  • PubChem. 1-(1-Methyl-4-piperidinyl)piperazine. [Link]

  • EAG Laboratories. Density Determination of Solids and Liquids. [Link]

  • JoVE. Video: Boiling Points - Procedure. [Link]

  • University of Canterbury. Micro-boiling point measurement. [Link]

  • TrueDyne Sensors AG. Density measurement basics – part 1. [Link]

  • ResearchGate. Synthesis of 1-(4-substituted phenyl)piperazine hydrochloride. [Link]

  • Paul N. Gardner Company. Determine Density of Viscous Material. [Link]

  • SlidePlayer. BOILING POINT DETERMINATION. [Link]

  • WJEC. Determination of the density of liquids and solids (regular and irregular) Introduction. [Link]

  • ChemSrc. 1-methyl-4-phenylpiperazine. [Link]

  • ChemBK. 1-METHYLPIPERAZINE FOR SYNTHESIS. [Link]

  • International Journal of Pharmaceutical Sciences and Research. Novel method of synthesis of N-methyl-3-phenyl piperazine and some alkylpiperazine and Phenylpiperazine derivatives. [Link]

  • American Chemical Society. Lesson 3.3: Density of Water. [Link]

  • BYJU'S. Determination Of Boiling Point Of An Organic Compound. [Link]

Sources

Technical Guide: Synthesis and Characterization of 1-Methyl-4-pentylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Commercial Status

Is 1-Methyl-4-pentylpiperazine commercially available? No, not as a commodity chemical.

While this compound (CAS 115281-17-9) is a known chemical entity, it is not a "stock" catalog item for major distributors like Sigma-Aldrich, Fisher Scientific, or TCI. It is classified as a Specialty Building Block .

  • Availability: Make-to-Order (Custom Synthesis).

  • Lead Time: Typically 4–8 weeks from boutique synthesis houses.

  • Cost: High (

    
    1,000/gram) due to custom labor.
    
  • Recommendation: For research quantities (>5g), in-house synthesis is the most time-efficient and cost-effective strategy. The molecule can be synthesized in a single step from inexpensive precursors with high yield.[1]

Part 2: Chemical Profile[1][2]

PropertySpecification
IUPAC Name This compound
Common Name N-Methyl-N'-pentylpiperazine
CAS Number 115281-17-9
Molecular Formula C₁₀H₂₂N₂
Molecular Weight 170.30 g/mol
Physical State Colorless to pale yellow oil
Boiling Point (Est.) 210–215°C (atm); ~90–95°C (1 mmHg)
Solubility Miscible in DCM, Methanol, Ethyl Acetate; Sparingly soluble in water (pH dependent)
pKa (Est.) pKa₁ ~9.0 (N-pentyl), pKa₂ ~5.5 (N-methyl)

Part 3: Synthetic Pathways

To synthesize this molecule, we must differentiate the two nitrogen atoms on the piperazine ring. Since one is already methylated in the commercially available precursor 1-Methylpiperazine , the strategy focuses on alkylating the remaining secondary amine.

Pathway Overview

We evaluate three routes based on Atom Economy , Purity Profile , and Scalability .

  • Route A: Reductive Amination (Recommended)

    • Mechanism:[1][2][3] Condensation of 1-Methylpiperazine with Valeraldehyde (Pentanal) followed by reduction.

    • Pros: No over-alkylation (quaternization), mild conditions, high functional group tolerance.

    • Cons: Requires reducing agent (NaBH(OAc)₃).

  • Route B: Direct Alkylation (Sɴ2)

    • Mechanism:[1][2][3] Nucleophilic attack of 1-Methylpiperazine on 1-Bromopentane.

    • Pros: Cheapest reagents.

    • Cons: Risk of forming quaternary ammonium salts (bis-alkylation); requires careful stoichiometry.

  • Route C: Eschweiler-Clarke Methylation

    • Mechanism:[1][2][3] Methylation of 1-Pentylpiperazine using Formaldehyde/Formic Acid.

    • Pros: Very robust.

    • Cons: 1-Pentylpiperazine is not a common stock item, making this a 2-step route (Piperazine → Pentyl → Methyl).

Visualizing the Synthetic Strategy

SynthesisRoutes Start 1-Methylpiperazine (Cheap Stock) RouteA Route A: Reductive Amination Start->RouteA + Pentanal RouteB Route B: Direct Alkylation Start->RouteB + 1-Bromopentane + K2CO3 Target This compound (Target) Valeraldehyde Valeraldehyde (Pentanal) Imine Imine Intermediate Imine->Target + NaBH(OAc)3 (Reduction) RouteA->Imine - H2O Bromo 1-Bromopentane RouteB->Target SN2 Reaction Quat Bis-alkylated Impurity RouteB->Quat Side Product: Quaternary Salt

Figure 1: Comparison of Reductive Amination (Route A) vs. Direct Alkylation (Route B). Route A is preferred to avoid quaternary salt impurities.

Part 4: Detailed Experimental Protocols

Protocol A: Reductive Amination (The "Gold Standard")

Best for: High purity requirements (>98%) and medicinal chemistry applications.

Reagents:

  • 1-Methylpiperazine (1.0 equiv)

  • Valeraldehyde (Pentanal) (1.1 equiv)

  • Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) (1.4 equiv)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (catalytic, 1-2 drops)

Step-by-Step Methodology:

  • Imine Formation: In a round-bottom flask, dissolve 1-Methylpiperazine (10 mmol, 1.00 g) in anhydrous DCM (30 mL).

  • Addition: Add Valeraldehyde (11 mmol, 0.95 g) and catalytic Acetic Acid. Stir at Room Temperature (RT) for 30 minutes under Nitrogen. Note: This allows the iminium ion to form.

  • Reduction: Cool the mixture to 0°C. Add NaBH(OAc)₃ (14 mmol, 2.97 g) portion-wise over 10 minutes.

  • Reaction: Remove ice bath and stir at RT for 4–12 hours. Monitor by TLC (System: 10% MeOH in DCM + 1% NH₄OH).

  • Quench: Quench with Saturated NaHCO₃ solution (20 mL). Stir vigorously for 15 minutes until gas evolution ceases.

  • Extraction: Separate the organic layer.[2] Extract the aqueous layer 2x with DCM.

  • Workup: Combine organics, dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: The crude oil is often >90% pure. For >98% purity, perform vacuum distillation (approx. 90–95°C at 1 mmHg) or flash chromatography (DCM/MeOH/NH₃).

Protocol B: Direct Alkylation (The "Economical Route")

Best for: Large scale (>100g) where chromatography is avoided and distillation is the only purification method.

Reagents:

  • 1-Methylpiperazine (1.0 equiv)

  • 1-Bromopentane (1.0 equiv) — Do not use excess!

  • Potassium Carbonate (K₂CO₃) (1.5 equiv)

  • Acetonitrile (ACN) or Acetone

Step-by-Step Methodology:

  • Setup: Suspend K₂CO₃ (15 mmol, 2.07 g) in Acetonitrile (40 mL). Add 1-Methylpiperazine (10 mmol, 1.00 g).

  • Addition: Add 1-Bromopentane (10 mmol, 1.51 g) dropwise at RT.

  • Reflux: Heat to reflux (80°C) for 6–12 hours.

  • Filtration: Cool to RT and filter off the inorganic salts.

  • Concentration: Evaporate the solvent to yield a yellow oil.

  • Critical Purification: You must distill this product.

    • Impurity Alert: The crude will contain traces of unreacted methylpiperazine (BP 138°C) and potentially the quaternary ammonium salt (non-volatile).

    • Distill under high vacuum. Collect the fraction boiling at ~90–95°C (1 mmHg).

Part 5: Quality Control & Characterization

To validate the synthesis, you must confirm the structure and absence of the N-H proton (from starting material).

TechniqueExpected Signal / ObservationInterpretation
¹H NMR (CDCl₃) δ 2.2–2.6 ppm (Broad multiplet, ~10H)Ring protons + N-CH₂ (pentyl) + N-CH₃
δ 2.28 ppm (Singlet, 3H)N-Methyl group (Diagnostic)
δ 0.90 ppm (Triplet, 3H)Terminal methyl of pentyl chain
Absence of δ ~1.8–2.0 ppm No N-H peak (confirms conversion)
MS (ESI+) [M+H]⁺ = 171.2 Protonated molecular ion
TLC R_f ~ 0.3–0.4(DCM:MeOH:NH₄OH 90:9:1). Stains with Iodine or Dragendorff.

Part 6: Safety & Handling

Hazard Classification:

  • Corrosive: Like most alkyl piperazines, this compound is basic and can cause skin burns and eye damage.

  • Acute Toxicity: Harmful if swallowed or inhaled.

Handling Protocol:

  • Fume Hood: Always handle in a well-ventilated hood.

  • PPE: Nitrile gloves, safety goggles, and lab coat.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) to prevent oxidation or carbamate formation (reaction with atmospheric CO₂).

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849–3862. Link[4]

    • Grounding: Establishes the standard protocol for reductive amin
  • Patel, H. K., et al. (2012). "Synthesis of N-alkyl piperazine derivatives." Journal of Chemical and Pharmaceutical Research, 4(1), 123-129.
  • GuideChem. (2023). "CAS 115281-17-9 Entry: Piperazine, 1-methyl-4-pentyl-".[5] Link

    • Grounding: Verifies the CAS number and lack of major commercial suppliers.

Sources

1-Methyl-4-pentylpiperazine PubChem CID and ChemSpider ID

[1]

Compound Identification & Core Data

This compound is a tertiary diamine featuring a piperazine core substituted with a methyl group at the N1 position and a pentyl chain at the N4 position. It belongs to the class of 1,4-disubstituted piperazines, which are critical pharmacophores in medicinal chemistry.

Identity Matrix
Parameter Data
Chemical Name This compound
CAS Registry Number 115281-17-9
Molecular Formula C₁₀H₂₂N₂
Molecular Weight 170.30 g/mol
SMILES CN1CCN(CCCCC)CC1
InChIKey Compound-specific key derived from structure (e.g., predicted: UQU...)
PubChem CID Not indexed in public primary tier; search via CAS 115281-17-9
ChemSpider ID Search via CAS 115281-17-9

Physicochemical Properties

The following properties are critical for handling and experimental design. Data includes calculated values based on structural analogues due to the specific nature of this intermediate.

Property Value / Description Condition
Physical State Liquid@ 20°C
Color Colorless to pale yellow--
Boiling Point (Pred.) ~220–230 °C@ 760 mmHg
Density (Pred.) ~0.85–0.88 g/cm³@ 25°C
LogP (Calc.) ~2.1(Lipophilic)
pKa (Calc.) pKa₁ ~9.1, pKa₂ ~4.8Basic Nitrogen
Solubility Soluble in ethanol, DCM, chloroform; Sparingly soluble in water--

Synthesis & Methodology

The synthesis of this compound typically follows a Nucleophilic Substitution (N-Alkylation) pathway. This protocol ensures high yield and minimizes the formation of quaternary ammonium by-products through stoichiometric control.

Core Synthesis Protocol: N-Alkylation

Reagents:

  • Substrate: 1-Methylpiperazine (CAS 109-01-3)

  • Alkylating Agent: 1-Bromopentane (or 1-Chloropentane with KI catalyst)

  • Base: Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N)

  • Solvent: Acetonitrile (MeCN) or DMF

Step-by-Step Methodology:

  • Preparation: Charge a reaction vessel with 1-Methylpiperazine (1.0 eq) and Acetonitrile (10 volumes).

  • Base Addition: Add anhydrous K₂CO₃ (1.5 eq) to scavenge the HBr generated during the reaction.

  • Alkylation: Add 1-Bromopentane (1.05 eq) dropwise at 0°C to prevent exotherm.

  • Reflux: Heat the mixture to reflux (80°C) for 12–16 hours. Monitor reaction progress via TLC (System: MeOH/DCM 1:9) or GC-MS.

  • Work-up: Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in DCM, wash with water, dry over Na₂SO₄, and distill under vacuum to obtain the pure oil.

Reaction Pathway Visualization

SynthesisPathwaySM11-Methylpiperazine(Nucleophile)INTERTransition State(SN2 Mechanism)SM1->INTER+ Base (K2CO3)SM21-Bromopentane(Electrophile)SM2->INTERPRODThis compound(Target)INTER->PROD- HBrBYPRODHBr (Scavenged by K2CO3)INTER->BYPROD

Figure 1: SN2 Synthesis Pathway for this compound via N-alkylation.

Applications in Research & Development

Pharmaceutical Intermediates

The 1,4-disubstituted piperazine moiety is a "privileged structure" in drug discovery, often serving as a linker that modulates solubility and receptor binding affinity.

  • CNS Agents: Analogues are frequently screened for affinity to Dopamine (D2/D4) and Serotonin (5-HT) receptors.

  • Antimicrobials: Used as a core scaffold in the synthesis of cationic amphiphiles with antibacterial properties.

Surfactants and Ionic Liquids
  • Cationic Surfactants: The tertiary amine nitrogen can be further quaternized with alkyl halides to produce gemini surfactants or phase-transfer catalysts.

  • Corrosion Inhibitors: The lone pairs on the nitrogen atoms facilitate adsorption onto metal surfaces, providing corrosion protection in acidic media.

Safety & Handling (GHS Standards)

Warning: As an alkyl piperazine, this compound exhibits properties similar to N-methylpiperazine. Treat as Corrosive and Flammable .[1]

Hazard Class Hazard Statement Precautionary Protocol
Skin Corr. 1B H314: Causes severe skin burns and eye damage.[1]Wear nitrile gloves, face shield, and lab coat. Use in a fume hood.
Acute Tox. 4 H302: Harmful if swallowed.[1]Do not pipette by mouth. Wash hands thoroughly after handling.[1]
Flam. Liq. 3 H226: Flammable liquid and vapor.Keep away from heat/sparks.[2][1] Ground/bond container and receiving equipment.

First Aid:

  • Eye Contact: Rinse cautiously with water for >15 minutes. Remove contact lenses.[1][3] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing.[1][3] Rinse skin with water/shower.[1]

  • Inhalation: Move to fresh air. If breathing is difficult, give oxygen.

References

  • ChemicalBook. (2025). Piperazine, 1-methyl-4-pentyl- (CAS 115281-17-9) Product Entry.[4][5][6] Retrieved from

  • GuideChem. (2025). CAS 115281-17-9 Suppliers and Structure Data. Retrieved from

  • Chem960. (2025). This compound MSDS and Safety Data. Retrieved from

  • PubChem. (2025).[7] N-Methylpiperazine (Analogous Safety Data). National Library of Medicine. Retrieved from

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. (General Method Reference).

Technical Guide: Thermodynamic & Physicochemical Characterization of Unsymmetrical Dialkyl Piperazines

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured to serve as a definitive reference for researchers investigating unsymmetrical dialkyl piperazines , with a specific focus on 1-Ethyl-4-methylpiperazine (1E4MP) as a representative case study.

Executive Summary: The Asymmetry Advantage

In the domain of post-combustion carbon capture (CCS) and pharmaceutical intermediate synthesis, unsymmetrical dialkyl piperazines represent a critical "Goldilocks" zone between the high capacity of piperazine (PZ) and the favorable regeneration kinetics of tertiary amines.

While symmetric 1,4-dimethylpiperazine (DMP) is well-characterized, unsymmetrical variants like 1-Ethyl-4-methylpiperazine (1E4MP) offer unique thermodynamic tunability. The introduction of asymmetry disrupts crystal lattice packing (lowering melting points) and allows for the precise modulation of basicity (


) via steric hindrance, directly influencing the enthalpy of reaction (

) with CO

.

This guide provides the thermophysical baseline, synthesis pathways, and experimental protocols required to validate these compounds for industrial application.

Molecular Architecture & Synthesis

Structural Logic

The core advantage of 1E4MP over its symmetric counterparts lies in the entropic penalty of asymmetry . By substituting one methyl group with an ethyl group, we introduce a "packing frustration" that significantly suppresses the melting point, extending the liquid operating range—a critical parameter for solvent formulation in cold climates.

Synthesis Pathway: Reductive Amination

The most robust route to high-purity 1E4MP avoids direct alkylation (which leads to quaternary ammonium salts) and instead utilizes reductive amination .

Protocol:

  • Precursor: Start with N-Methylpiperazine (NMP) .

  • Reagent: Acetaldehyde (1.1 eq) acts as the carbonyl source.

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) or catalytic hydrogenation (

    
    /Pd-C).
    
  • Conditions: Reaction in Dichloromethane (DCM) or Methanol at 0°C

    
     RT.
    

Synthesis Figure 1: Reductive Amination Pathway for 1E4MP Synthesis NMP N-Methylpiperazine (Precursor) Inter Imine/Enamine Intermediate NMP->Inter + Acetaldehyde (Schiff Base Formation) Product 1-Ethyl-4-methylpiperazine (1E4MP) Inter->Product + H2 / Pd-C (Reductive Amination)

Figure 1: Step-wise synthesis ensuring mono-alkylation specificity.

Thermophysical Properties[1][2][3][4]

The following data aggregates experimental values and high-confidence group-contribution estimations (Joback/UNIFAC) where direct literature is sparse.

Comparative Property Table
PropertyPiperazine (PZ)1,4-Dimethylpiperazine (DMP)1-Ethyl-4-methylpiperazine (1E4MP)
MW ( g/mol ) 86.14114.19128.22
Physical State (25°C) Solid (Crystals)LiquidLiquid
Melting Point (°C) 106-1<-10 (Est.)
Boiling Point (°C) 146131~148 - 152
Density (g/cm³, 20°C) N/A (Solid)0.8440.855 (Est.)

(25°C)
9.738.38~8.8 - 9.0

(25°C)
5.353.81~4.2 - 4.5

Critical Insight: The


 of 1E4MP is predicted to be slightly higher than DMP but lower than PZ. This is the "sweet spot." It is basic enough to capture CO

effectively but less basic than PZ, meaning the energy required to strip the CO

during regeneration (stripper duty) is reduced.
Viscosity & Density Behavior

Unlike PZ, which requires water to remain liquid at room temperature, 1E4MP is a neat liquid. However, viscosity is a function of hydrogen bonding capability.

  • Trend: 1E4MP viscosity > DMP viscosity due to increased molecular weight and van der Waals interactions from the ethyl chain, despite the lack of H-bond donors.

  • Temperature Dependence: Follows an Arrhenius-like behavior (

    
    ).[1]
    

Chemical Thermodynamics: CO Capture Kinetics

The thermodynamic viability of 1E4MP for CCS is governed by its dissociation constants and enthalpy of absorption.

Protonation Thermodynamics ( )

The steric bulk of the ethyl group on N4 destabilizes the protonated cation less than it hinders the approach of a proton, resulting in a slight depression of basicity compared to N-ethylpiperazine.

Thermodynamic Relationship:



  • 
    :  Typically 30–45 kJ/mol for piperazine derivatives.
    
  • Implication: Higher temperatures (in the stripper) significantly shift equilibrium toward the free amine, facilitating CO

    
     release.
    
Vapor-Liquid Equilibrium (VLE)

For unsymmetrical dialkyl piperazines, volatility is a major concern. While methylation (DMP) increases volatility compared to PZ, the addition of an ethyl group (1E4MP) suppresses volatility relative to DMP, reducing solvent loss in the gas stream.

VLE_Logic Figure 2: Structural Impact on Solvent Volatility and Economics Structure Molecular Structure (1-Ethyl-4-methyl) Interactions Intermolecular Forces (Dipole-Dipole + vdW) Structure->Interactions Increased MW & Asymmetry Volatility Volatility (P_vap) Lower than DMP Interactions->Volatility Reduces Vapor Pressure Loss Amine Loss (Economic Impact) Volatility->Loss Minimizes Solvent Makeup Cost

Experimental Protocols (Self-Validating Systems)

To generate authoritative data for 1E4MP where literature is silent, follow these standard operating procedures (SOPs).

Determination of Dissociation Constants ( )

Method: Potentiometric Titration.[2][3] Equipment: Mettler Toledo G20 or equivalent autotitrator, thermostated jacketed beaker.

  • Preparation: Prepare a 0.01 M solution of 1E4MP in degassed, deionized water.

  • Calibration: Calibrate pH electrode at the target temperature (e.g., 298.15 K) using NIST buffers (4.01, 7.00, 10.01).

  • Titration: Titrate with 0.1 M HCl standardized solution.

  • Validation: Perform the same titration on pure Piperazine (PZ). If experimental

    
     of PZ deviates >0.05 from 9.73, recalibrate.
    
  • Calculation: Use the Henderson-Hasselbalch equation or regression analysis to determine

    
     and 
    
    
    
    at half-equivalence points.
Density & Viscosity Measurement

Method: Oscillating U-tube (Density) and Rolling Ball/Capillary (Viscosity). Equipment: Anton Paar DMA 4500M + Lovis 2000 ME.

  • Cleaning: Flush system with ethanol and acetone; dry with dry air.

  • Zeroing: Verify density of air and degassed water at 20°C.

  • Loading: Inject 1E4MP (ensure no microbubbles).

  • Ramp: Program a temperature ramp from 20°C to 80°C (typical absorber/stripper range).

  • Output: Generate

    
     and 
    
    
    
    curves.

References

  • Khalili, F., Henni, A., & East, A. L. (2009).[3] pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(11), 2914–2917.[2] Link

  • Nguyen, W., & Henni, A. (2020).[3] Dissociation Constant (pKa) and Thermodynamic Properties of... 1-Amino-4-methyl Piperazine. Journal of Chemical & Engineering Data. Link

  • Steele, W. V., et al. (1997). Thermodynamic Properties and Ideal-Gas Enthalpies of Formation for... Piperazine.[2][4][3][5][6][7][8] Journal of Chemical & Engineering Data, 42(6), 1037–1052. Link

  • Cheméo. (2024).[3] 1-Ethyl-4-methylpiperazine Vapor Pressure and Properties. Link

  • Beshore, D. C., & Dinsmore, C. J. (2002).[7] Preparation of Substituted Piperazinones via Tandem Reductive Amination.[7] Organic Letters, 4(7), 1201–1204. Link

Sources

Methodological & Application

Synthesis of 1-Methyl-4-pentylpiperazine from N-methylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthesis of 1-Methyl-4-pentylpiperazine (an unsymmetrical 1,4-disubstituted piperazine) from N-methylpiperazine .[1] This motif is a critical pharmacophore in neuroleptic drugs, cationic surfactants, and ionic liquids.

While reductive amination is a viable route, this guide focuses on Nucleophilic Substitution (


)  using 1-bromopentane.[1] This method is selected for its scalability, cost-effectiveness, and the ease of purifying the distinct boiling point fractions of the starting material versus the product.
Core Chemical Transformation

The reaction involves the alkylation of the secondary amine at the N4 position of N-methylpiperazine using 1-bromopentane in the presence of an inorganic base to scavenge the hydrobromic acid byproduct.

Target Audience: Medicinal Chemists, Process Development Scientists.[1]

Strategic Analysis & Retrosynthesis

The synthesis relies on the nucleophilicity of the secondary nitrogen in N-methylpiperazine.[1]

Reaction Scheme

The following diagram illustrates the reaction pathway and the potential side reaction (quaternization) that this protocol is designed to minimize.

ReactionScheme SM1 N-Methylpiperazine (Secondary Amine) Product This compound (Target: Tertiary Amine) SM1->Product + Reagent + Base Acetonitrile, Reflux Reagent 1-Bromopentane (Electrophile) Reagent->Product Base K2CO3 (Base) Base->Product Scavenges HBr SideProduct Quaternary Ammonium Salt (Over-alkylation impurity) Product->SideProduct + Excess Reagent

Figure 1: Reaction scheme highlighting the transformation and the risk of over-alkylation.

Critical Design Parameters (Expertise & Causality)
  • Stoichiometry Control: The product is a tertiary amine, which is more nucleophilic than the starting secondary amine.[1] To prevent the product from reacting with 1-bromopentane to form a quaternary salt (Figure 1, dashed line), we use a slight excess of N-methylpiperazine (1.2 equiv) . This ensures the alkyl halide is the limiting reagent.[1]

  • Base Selection: Anhydrous Potassium Carbonate (

    
    ) is used.[1] It is insoluble in the organic solvent, allowing for easy removal by filtration. It effectively neutralizes the HBr generated, driving the equilibrium forward.
    
  • Solvent: Acetonitrile (MeCN) is the preferred solvent.[1] Its polar aprotic nature enhances the nucleophilicity of the amine and stabilizes the transition state of the

    
     reaction.
    

Materials & Equipment

Reagents
ReagentMW ( g/mol )Equiv.Density (g/mL)Role
N-Methylpiperazine 100.161.20.903Nucleophile
1-Bromopentane 151.051.01.218Electrophile
Potassium Carbonate 138.212.0N/A (Solid)Base
Acetonitrile 41.05Solvent0.786Solvent
Equipment
  • Three-neck round-bottom flask (250 mL or 500 mL).[1]

  • Reflux condenser with drying tube (CaCl2 or N2 line).[1]

  • Pressure-equalizing addition funnel.[1]

  • Magnetic stirrer and oil bath.[1]

  • Vacuum distillation setup (short path).[1]

Experimental Protocol (Step-by-Step)

Phase 1: Reaction Setup
  • Preparation: Oven-dry all glassware. Flush the reaction vessel with Nitrogen (

    
    ) to remove moisture.[1]
    
  • Charging: Add N-methylpiperazine (12.0 g, 120 mmol, 1.2 equiv) and Potassium Carbonate (27.6 g, 200 mmol, 2.0 equiv) to the flask.

  • Solvation: Add Acetonitrile (100 mL) . Stir vigorously to suspend the base.[1]

  • Heating: Heat the mixture to a gentle reflux (

    
    ).
    
Phase 2: Addition & Reaction[3]
  • Addition: Load 1-Bromopentane (15.1 g, 100 mmol, 1.0 equiv) into the addition funnel.

  • Controlled Rate: Add the bromide dropwise over 30-45 minutes while maintaining reflux.

    • Why? Slow addition keeps the concentration of the alkylating agent low relative to the amine, favoring mono-alkylation over quaternization.

  • Incubation: Continue reflux for 4–6 hours .

  • Monitoring (IPC): Monitor by TLC (System: MeOH/DCM 1:9 + 1%

    
    ). Stain with Ninhydrin or Iodine.[1] The starting material (secondary amine) will stain differently than the product (tertiary amine).[1]
    
Phase 3: Workup & Purification

The following workflow ensures the removal of inorganic salts and the separation of the excess starting amine.

WorkupFlow Step1 Crude Reaction Mixture Step2 Filtration Step1->Step2 Solids Solid Residue (KBr + Excess K2CO3) Step2->Solids Discard Filtrate Filtrate (MeCN + Product + Excess Amine) Step2->Filtrate Step3 Rotary Evaporation Filtrate->Step3 CrudeOil Crude Oil Step3->CrudeOil Remove MeCN Step4 Vacuum Distillation CrudeOil->Step4 Fraction1 Fraction 1: ~138°C (atm) Excess N-Methylpiperazine Step4->Fraction1 Low BP Fraction2 Fraction 2: Product (Collect pure fraction) Step4->Fraction2 High BP

Figure 2: Purification logic flow.[1][2]

  • Filtration: Cool the mixture to room temperature. Filter off the solids (KBr and unreacted

    
    ) using a sintered glass funnel.[1] Wash the cake with a small amount of acetonitrile.[1]
    
  • Concentration: Remove the solvent (acetonitrile) using a rotary evaporator at

    
     under reduced pressure. You will obtain a yellow oil.[1]
    
  • Distillation: Perform fractional vacuum distillation.

    • Fraction 1: Unreacted N-methylpiperazine (BP

      
       at 760 mmHg; significantly lower under vacuum).[1]
      
    • Fraction 2 (Product): Collect the main fraction.[1]

    • Note: this compound is expected to boil significantly higher than the starting material.[1] If using a high vacuum (e.g., 5 mmHg), expect the product to distill around 90-110°C (estimation based on homologs).

Analytical Characterization

Verify the structure using Proton NMR (


-NMR).[1]
MoietyChemical Shift (

, ppm)
MultiplicityIntegrationAssignment
Terminal Methyl 0.88 - 0.92Triplet3HPentyl

Alkyl Chain 1.25 - 1.55Multiplet6HPentyl

chain
N-Methylene 2.30 - 2.38Triplet2HPentyl

N-Methyl 2.28Singlet3HPiperazine

Ring Protons 2.40 - 2.60Broad Multiplet8HPiperazine ring

Note: The absence of a broad singlet signal >1.5 ppm (typically associated with the N-H of the starting material) confirms the conversion.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield Incomplete reactionExtend reflux time; ensure

is finely ground (surface area).
Solid Precipitate in Product Quaternary salt formationReduce the rate of bromide addition; ensure slight excess of amine is used.[1]
Coloration (Dark) Oxidation of aminePerform reaction under strict

atmosphere; distill product immediately.[1]

Safety Information (MSDS Summary)

  • 1-Bromopentane: Flammable liquid and vapor.[1] Irritating to eyes, respiratory system, and skin.

  • N-Methylpiperazine: Corrosive.[1][3][4] Causes severe skin burns and eye damage.[1][3] Flammable liquid.[1][4]

  • Acetonitrile: Toxic if swallowed, in contact with skin, or inhaled. Metabolizes to cyanide.[1]

Handling: Always work in a fume hood. Wear nitrile gloves and chemical splash goggles.[1]

References

  • PubChem. 1-Methylpiperazine (Compound Summary). National Library of Medicine.[1] [Link]

  • Organic Syntheses. General procedures for N-alkylation of amines. Org.[1][3][4][5] Synth. Coll. Vol. various. [Link]

  • Master Organic Chemistry. Reductive Amination: A Guide. (Cited as alternative route context). [Link]

Sources

Application Note: Optimized Synthesis of 1-Methyl-4-pentylpiperazine via STAB-Mediated Reductive Amination

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Rationale

This application note details a robust protocol for synthesizing 1-Methyl-4-pentylpiperazine (Target Molecule) from 1-methylpiperazine and pentanal (valeraldehyde).[1]

While catalytic hydrogenation and cyanoborohydride methods exist, this protocol utilizes Sodium Triacetoxyborohydride (STAB) . This choice is driven by three critical factors:

  • Chemoselectivity: STAB reduces iminium ions significantly faster than aldehydes, minimizing the formation of the pentanol side-product (direct reduction of aldehyde).[1]

  • Safety: It avoids the toxicity of cyanoborohydrides and the fire hazards of high-pressure hydrogenation.[1]

  • Operational Simplicity: The reaction proceeds in a single pot without the need for Dean-Stark water removal.[1]

Retrosynthetic Analysis

The synthesis relies on the condensation of a secondary amine with an aldehyde to form an iminium ion, which is reduced in situ.

ReactionScheme Precursors 1-Methylpiperazine + Pentanal Intermediate Iminium Ion (Transient) Precursors->Intermediate - H2O Product This compound Intermediate->Product Reduction Reagent STAB (H- Source) Reagent->Intermediate Hydride Transfer

Figure 1: Reaction pathway.[1] The iminium intermediate is formed reversibly and trapped irreversibly by the hydride donor (STAB).

Materials & Stoichiometry

Solvent Selection: 1,2-Dichloroethane (DCE) is the standard solvent for STAB reactions due to optimal reaction kinetics.[1] Tetrahydrofuran (THF) is a viable "greener" alternative but may require longer reaction times.[1]

ReagentMW ( g/mol )Equivalents (eq)Role
1-Methylpiperazine 100.161.0Nucleophile / Substrate
Pentanal 86.131.2Electrophile (Slight excess ensures completion)
STAB 211.941.4 - 1.5Reducing Agent
Acetic Acid (AcOH) 60.051.0 (Optional)Catalyst (Accelerates iminium formation)
DCE -0.2 M Conc.[1]Solvent

Experimental Protocol

Phase A: Reaction Assembly

Safety Note: Perform all steps in a fume hood. 1-Methylpiperazine is corrosive; Pentanal is flammable.[1]

  • Charge: To a dry round-bottom flask equipped with a magnetic stir bar, add 1-Methylpiperazine (1.0 eq) and 1,2-Dichloroethane (DCE) .

  • Activate: Add Pentanal (1.2 eq) to the stirring solution.

    • Expert Insight: If the reaction is slow in previous runs, add Acetic Acid (1.0 eq) at this stage. The acid protonates the carbonyl oxygen, increasing electrophilicity and facilitating amine attack. However, for highly reactive aliphatic aldehydes like pentanal, this is often unnecessary.

  • Complexation: Allow the mixture to stir at Room Temperature (RT) for 20–30 minutes .

    • Why? This allows the equilibrium formation of the hemiaminal/iminium species before the reducing agent is introduced.

  • Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.4 eq) in 3–4 portions over 15 minutes.

    • Why portions? STAB can generate mild exotherms and gas evolution (

      
      ) if moisture is present.[1] Portion-wise addition maintains thermal control.[1]
      
  • Incubation: Stir the reaction under nitrogen at RT for 4–16 hours . Monitor by TLC or LC-MS.[1]

Phase B: Quenching & Workup (The Self-Validating System)

The following workup is designed to chemically separate the product from impurities based on basicity.[1]

  • Quench: Carefully add saturated aqueous

    
      to the reaction mixture. Stir for 15 minutes to neutralize the acetic acid generated from STAB and decompose excess borohydride.
    
  • Extraction: Transfer to a separatory funnel. Extract the aqueous layer with Dichloromethane (DCM) (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ).[1]
    
  • Purification Logic (Acid-Base Wash):

    • Step 3a: Combine organic layers.[1]

    • Step 3b (Optional but recommended): Wash the organic layer with 1M HCl .[1] The product (tertiary amine) will protonate and move to the Aqueous Layer . Neutral impurities (unreacted aldehyde, pentanol) stay in the Organic Layer . Discard the organic layer.[1]

    • Step 3c: Basify the Aqueous Layer to pH > 12 using 10% NaOH .[1] The product is now neutral/free-base and insoluble in water.[1]

    • Step 3d: Extract the cloudy aqueous mixture with DCM (

      
      ).
      
  • Drying: Dry the final organic extracts over anhydrous

    
    , filter, and concentrate in vacuo.
    

Process Visualization: Purification Logic

This diagram illustrates the "Self-Validating" purification workflow. By toggling pH, we ensure only the basic amine is isolated.

WorkupFlow Crude Crude Reaction Mix (Product, Aldehyde, Boron salts) Quench Add Sat. NaHCO3 Extract with DCM Crude->Quench Org1 Organic Layer (Product + Neutrals) Quench->Org1 Aq1 Aqueous Layer (Boron salts) Quench->Aq1 AcidWash Wash with 1M HCl Org1->AcidWash Org2 Organic Layer (Discard: Neutrals/Aldehydes) AcidWash->Org2 Aq2 Aqueous Layer (Acidic) (Contains Protonated Product) AcidWash->Aq2 Basify Basify with NaOH to pH > 12 Extract with DCM Aq2->Basify FinalOrg Final Organic Layer (Pure this compound) Basify->FinalOrg

Figure 2: Acid-Base purification strategy. Green nodes indicate the path of the target molecule.

Characterization & Quality Control

Upon isolation, the product should be a colorless to pale yellow oil.

TechniqueExpected Signal / ObservationInterpretation

H NMR
(CDCl

)

2.2–2.3 ppm (s, 3H)
N-Methyl group (Diagnostic).[1]

2.3–2.6 ppm (m, 8H)
Piperazine ring protons.

0.89 ppm (t, 3H)
Terminal methyl of pentyl chain.

1.2–1.5 ppm (m, 6H)
Internal methylene protons of pentyl chain.
Mass Spec (ESI+)

Confirms molecular weight (Calc: 170.18).[1]
Appearance Clear oilYellowing indicates oxidation or trace aldehyde.[1]
Troubleshooting Guide
  • Low Conversion: If starting amine remains, increase reaction time or temperature to 40°C. Ensure DCE is dry.

  • Emulsions: During workup, piperazine derivatives can act as surfactants.[1] Add brine or a small amount of methanol to break emulsions.[1]

  • Yellow Coloration: Often due to traces of polymerized pentanal (aldol condensation).[1] The Acid-Base wash (Step 3 in Workup) effectively removes these non-basic polymers.[1]

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[2][3][4][5] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][3][4][5][6] Studies on Direct and Indirect Reductive Amination Procedures.[1][2][4] The Journal of Organic Chemistry, 61(11), 3849–3862.[4]

  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971).[3] The Cyanohydridoborate Anion as a Selective Reducing Agent.[1][3][4] Journal of the American Chemical Society, 93(12), 2897–2904.

  • PubChem Compound Summary. (n.d.). 1-Methylpiperazine (CID 53167).[1][7] National Center for Biotechnology Information.[1]

Sources

Alkylation of piperazine with pentyl bromide and methyl iodide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of Asymmetrically Substituted Piperazines

Executive Summary & Strategic Rationale

The synthesis of asymmetrically substituted piperazines presents a classic "nucleophilicity paradox" in organic chemistry. The introduction of an alkyl group (like a pentyl chain) to a secondary amine typically increases the nucleophilicity of the remaining nitrogen via inductive electron donation, making the product more reactive than the starting material. This often leads to a "runaway" reaction, resulting in symmetrical dialkylation or quaternary ammonium salts.

This Application Note defines a Sequential Kinetic Control (SKC) protocol to synthesize N-methyl-N'-pentylpiperazine. Unlike "one-pot" methods that result in statistical mixtures, this protocol separates the functionalization into two distinct phases:

  • Phase I (Pentylation): Utilizes a "Stoichiometric Flood" strategy to statistically enforce mono-alkylation.

  • Phase II (Methylation): Utilizes "Cryogenic Starvation" to prevent over-methylation by the highly reactive methyl iodide.

Mechanistic Insight & Reaction Logic

The Challenge: Competitive Alkylation

In a standard SN2 reaction, the alkylation rate (


) is governed by the nucleophile's strength.


  • Problem: Typically,

    
     because the alkyl group pushes electron density into the ring.
    
  • Solution: We manipulate the concentration terms of the rate law:

    
    .
    
    • In Phase I , we maximize

      
       to ensure Pentyl Bromide (
      
      
      
      ) statistically encounters unsubstituted piperazine.
    • In Phase II , we minimize thermal energy (low

      
      ) to ensure the reaction stops at the tertiary amine stage (
      
      
      
      ), preventing the formation of quaternary salts (
      
      
      ).

ReactionLogic Pip Piperazine (Starting Material) Mono N-Pentylpiperazine (Target Intermediate) Pip->Mono Phase I: Excess Pip (Favors Mono) DiPent N,N'-Dipentylpiperazine (Impurity) Pip->DiPent Minor Side Rxn PentBr Pentyl Bromide (Reagent 1) PentBr->Mono Mono->DiPent If [Pip] is low Final N-Methyl-N'-Pentylpiperazine (FINAL TARGET) Mono->Final Phase II: MeI, 0°C (Controlled) MeI Methyl Iodide (Reagent 2) MeI->Final Quat Quaternary Ammonium (Over-alkylation) Final->Quat Over-methylation (Avoid!)

Figure 1: Reaction pathway logic distinguishing between the desired SKC route (Blue/Green) and uncontrolled side reactions (Red/Dashed).

Experimental Protocol

Phase I: Synthesis of N-Pentylpiperazine (The "Flood" Strategy)

Objective: Install the pentyl chain while avoiding N,N'-dipentylpiperazine.

Reagents:

  • Piperazine (anhydrous): 5.0 equivalents (Critical for selectivity)

  • 1-Bromopentane: 1.0 equivalent

  • Potassium Carbonate (

    
    ): 1.5 equivalents[1]
    
  • Solvent: Acetonitrile (ACN) or Ethanol (EtOH)

Step-by-Step:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve Piperazine (5 equiv) in Acetonitrile (approx. 5 mL per mmol of bromide).

    • Note: Piperazine is solid; ensure full dissolution. Mild heating may be required.

  • Base Addition: Add

    
     (1.5 equiv) .
    
  • Controlled Addition: Heat the mixture to a gentle reflux (approx. 80°C). Add 1-Bromopentane (1 equiv) dropwise over 60 minutes.

    • Why? Slow addition keeps the concentration of alkylating agent low relative to the massive excess of piperazine.

  • Reaction: Reflux for 4–6 hours. Monitor by TLC (System: DCM/MeOH/NH

    
     90:9:1). Staining with Ninhydrin or Dragendorff’s reagent is recommended.
    
  • Workup (The "Self-Validating" Purification):

    • Filter off the inorganic salts (

      
      /KBr).
      
    • Remove solvent under reduced pressure.[2]

    • Partition: Dissolve the residue in Dichloromethane (DCM) and wash with Water (3x) .

    • Mechanism:[1][2][3][4][5][6][7][8] The excess unsubstituted piperazine is highly water-soluble (

      
      ) and will partition into the aqueous phase. The mono-pentyl product (
      
      
      
      ) will remain in the DCM.
    • Dry organic layer over

      
      , filter, and concentrate.
      
    • Validation: NMR should show a clear triplet for the terminal methyl of the pentyl chain and integration matching 8 protons for the piperazine ring.

Phase II: Synthesis of N-Methyl-N'-Pentylpiperazine

Objective: Methylate the remaining secondary amine without forming the quaternary salt.

Reagents:

  • N-Pentylpiperazine (from Phase I): 1.0 equivalent

  • Methyl Iodide (MeI): 0.95 equivalent (Slight deficit is safer than excess)

  • Triethylamine (TEA) or DIPEA: 1.2 equivalents

  • Solvent: Dichloromethane (DCM) (anhydrous)

Safety Alert: Methyl Iodide Methyl iodide is a volatile neurotoxin and suspected carcinogen.[4]

  • Must be handled in a functioning fume hood.[4][6]

  • Gloves: Use "Silver Shield" or laminate gloves if possible; standard nitrile offers poor protection against MeI permeation. Double glove and change immediately upon splash.

Step-by-Step:

  • Setup: Dissolve N-Pentylpiperazine and TEA in anhydrous DCM.

  • Cryogenic Control: Cool the solution to 0°C (Ice/Water bath).

    • Why? Low temperature suppresses the reaction rate of the tertiary amine product (which would lead to quat salts).

  • Addition: Add Methyl Iodide (0.95 equiv) dropwise (very slowly) over 30 minutes.

  • Incubation: Stir at 0°C for 2 hours, then allow to warm to room temperature for 1 hour.

  • Quench & Isolation:

    • Wash with saturated

      
       solution.
      
    • Extract aqueous layer with DCM.

    • Dry over

      
       and concentrate.
      
  • Purification: If high purity is required, convert to the hydrochloride salt (add HCl in ether) or perform column chromatography (DCM/MeOH 95:5).

Data Analysis & Troubleshooting

Reaction Parameter Table
VariablePhase I (Pentylation)Phase II (Methylation)Rationale
Stoichiometry 5:1 (Amine:Halide)1:0.95 (Amine:Halide)Phase I uses excess to prevent dialkylation; Phase II uses deficit to prevent quaternization.
Temperature Reflux (80°C)0°C

RT
Heat needed to activate Pentyl-Br; Cold needed to tame MeI.
Base

(Heterogeneous)
TEA/DIPEA (Homogeneous)Inorganic base easy to filter in Phase I; Organic base prevents solubility issues in DCM in Phase II.
Major Impurity N,N'-DipentylpiperazineQuaternary Ammonium SaltDistinct impurities require different separation strategies.
Purification Decision Tree

Purification Start Crude Reaction Mixture Check Check TLC / NMR Start->Check Poly Impurity: Poly-alkylated? Check->Poly YesPoly Acid/Base Extraction (Product is basic, impurities less so) Poly->YesPoly Yes NoPoly Impurity: Unreacted Piperazine? Poly->NoPoly No Final Pure Product YesPoly->Final WaterWash Water Wash (pH > 10) Piperazine stays in water Product goes to Organic NoPoly->WaterWash Yes (Phase I) WaterWash->Final

Figure 2: Workflow for purification based on impurity profile.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 17: Nucleophilic Substitution).

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for Methyl Iodide.

  • Brock, S. (2018). Selective Monoalkylation of Piperazine Derivatives. Organic Process Research & Development.
  • Occupational Safety and Health Administration (OSHA). Methyl Iodide Safety Data Sheet.

Sources

Strategic Utilization of 1-Methyl-4-pentylpiperazine: From Lipophilic Tuning to Quaternary Ammonium Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

1-Methyl-4-pentylpiperazine (1-M-4-PP) represents a critical structural motif in medicinal chemistry, serving as a model for lipophilic, tertiary amine scaffolds. Unlike simple piperazine linkers, the N-pentyl chain introduces specific hydrophobic interactions essential for membrane permeability and receptor binding affinity (e.g., Sigma-1 receptors, antifungal targets). This application note provides a rigorous technical guide for synthesizing, purifying, and utilizing 1-M-4-PP as a pharmaceutical intermediate. We focus on its conversion into bioactive quaternary ammonium salts—a key strategy in developing antimicrobial agents and cationic lipid delivery systems.

Part 1: Chemical Profile & Strategic Utility

The "Lipophilic Anchor" Concept

In drug design, the piperazine ring acts as a privileged scaffold, providing a rigid spacer that orients pharmacophores. However, the N-substitution defines the molecule's bioavailability. The pentyl group in 1-M-4-PP serves as a "lipophilic anchor."

  • LogP Modulation: The addition of a pentyl chain shifts the LogP (partition coefficient) significantly compared to the methyl/ethyl analogs, facilitating passive transport across the blood-brain barrier (BBB) or bacterial cell membranes.

  • Basicity & Ionization: As a bis-tertiary amine, 1-M-4-PP possesses two pKa values (approx. 9.0 and 5.5). In physiological pH, it exists largely in a mono-cationic state, which is crucial for electrostatic interactions with anionic residues in protein binding pockets.

Table 1: Physicochemical Profile of this compound

PropertyValue (Approx.)Significance in Protocol Design
Molecular Weight 170.30 g/mol Calculation of stoichiometry for quaternization.
Boiling Point ~230–240°CHigh BP allows for high-temperature derivatization but requires vacuum distillation for purification.
Solubility Soluble in MeOH, DCM, slightly soluble in H₂OUse non-polar solvents for extraction; polar solvents for quaternization.
pKa (N1/N4) ~9.1 / ~5.6The N4-pentyl nitrogen is sterically hindered but nucleophilic enough for SN2 reactions.

Part 2: Synthesis Protocol (Self-Validating)

Objective: Synthesize high-purity this compound from 1-methylpiperazine. Challenge: Prevent over-alkylation (quaternization) during the initial synthesis.

Reagents & Equipment
  • Substrate: 1-Methylpiperazine (99%)

  • Reagent: 1-Bromopentane (1.05 equiv)

  • Base: Potassium Carbonate (K₂CO₃), anhydrous, granular (2.0 equiv)

  • Solvent: Acetonitrile (ACN), HPLC grade

  • Monitoring: TLC (MeOH:DCM 1:9) or GC-MS.

Step-by-Step Methodology
  • Preparation of the Base Slurry:

    • In a 500 mL 3-neck round-bottom flask equipped with a reflux condenser and overhead stirrer, suspend K₂CO₃ (27.6 g, 200 mmol) in ACN (150 mL).

    • Expert Insight: Using granular K₂CO₃ minimizes surface area initially, preventing runaway exotherms. Anhydrous conditions are critical to prevent hydrolysis of the alkyl halide.

  • Amine Addition:

    • Add 1-Methylpiperazine (10.0 g, 100 mmol) to the slurry. Stir at room temperature for 10 minutes to ensure homogeneity.

  • Controlled Alkylation (The Critical Step):

    • Heat the mixture to 60°C .

    • Add 1-Bromopentane (15.8 g, 105 mmol) dropwise over 45 minutes via an addition funnel.

    • Causality: A slow addition rate at moderate heat favors mono-alkylation over bis-alkylation (quaternization). The steric bulk of the pentyl group provides some natural protection, but kinetic control is essential.

  • Reaction Monitoring:

    • Reflux at 80°C for 4–6 hours.

    • Validation: Check GC-MS. The target peak (m/z ~170) should dominate. If m/z ~100 (starting material) remains >5%, add 0.1 equiv of bromide and reflux for 1 hour.

  • Workup & Purification:

    • Cool to room temperature. Filter off the inorganic salts (KBr/K₂CO₃).

    • Concentrate the filtrate under reduced pressure.

    • Purification: Distill the residue under vacuum (approx. 10 mmHg). Collect the fraction boiling at 110–115°C.

    • Yield Expectation: 85–92% as a colorless oil.

Part 3: Application Protocol – Synthesis of Bioactive Quaternary Salts

Context: 1-M-4-PP is frequently used to generate Mono-Quaternary Ammonium Salts (QAS). These compounds are potent antimicrobial agents (disrupting bacterial membranes) and are investigated as cationic surfactants for drug delivery.

Objective: Selectively quaternize the sterically less hindered N-methyl nitrogen (or N-pentyl depending on the agent) to create a cationic pharmacophore.

Workflow Diagram (DOT)

G cluster_0 Mechanism of Action Start This compound Process Reflux in Acetone (6-12 Hours) Start->Process Nucleophilic Attack Reagent Benzyl Chloride (Electrophile) Reagent->Process Product Benzalkonium-like Cationic Salt Process->Product Precipitation BioActivity Antimicrobial/Antifungal Activity Product->BioActivity Membrane Disruption

Caption: Synthesis pathway for converting the tertiary amine intermediate into a bioactive quaternary ammonium salt.

Detailed Protocol: Quaternization with Benzyl Chloride
  • Solvent Selection:

    • Dissolve 1-M-4-PP (5.0 g, 29.3 mmol) in anhydrous Acetone (50 mL).

    • Expert Insight: Acetone is the "Goldilocks" solvent here. The starting materials are soluble, but the ionic product (the salt) is insoluble. This drives the reaction forward via precipitation (Le Chatelier’s principle) and simplifies purification.

  • Electrophile Addition:

    • Add Benzyl Chloride (3.7 g, 29.3 mmol) in a single portion.

    • Safety Note: Benzyl chloride is a potent lachrymator. Perform in a fume hood.

  • Thermal Activation:

    • Heat to reflux (56°C) for 12 hours.

    • Observation: A white crystalline precipitate should begin to form within 2 hours.

  • Isolation (Self-Validating):

    • Cool the mixture to 0°C in an ice bath to maximize precipitation.

    • Filter the white solid under vacuum.

    • Wash the cake 3x with cold diethyl ether (to remove unreacted amine or benzyl chloride).

    • Validation: The product should be a non-hygroscopic white solid.

    • NMR Check: In D₂O, the N-Methyl peak will shift downfield (from ~2.2 ppm to ~3.0+ ppm) indicating a positive charge environment.

Part 4: Troubleshooting & Safety

Common Failure Modes
IssueSymptomRoot CauseCorrective Action
Low Yield (Alkylation) High residual starting materialIncomplete reaction due to low temperature.Increase reaction time or switch to DMF (higher boiling point), though workup is harder.
Bis-Quaternization Product is a solid salt instead of oilExcess alkyl halide used or temperature too high.Strictly control stoichiometry (1:1.05) and addition rate.
Hygroscopicity (Salts) Product turns to goo on filterResidual solvent or intrinsic property.Dry in a vacuum oven at 40°C over P₂O₅. Store under Argon.
Safety Profile (E-E-A-T)
  • Skin/Eye Contact: Piperazine derivatives are strong sensitizers and can cause chemical burns. Wear nitrile gloves and safety goggles.

  • Inhalation: High vapor pressure at elevated temperatures. Use a closed system or robust local exhaust ventilation.

  • Waste: Quaternary ammonium salts are toxic to aquatic life (biocidal). Do not dispose of down the drain; use dedicated organic waste streams.

References

  • Piperazine Scaffolds in Medicinal Chemistry

    • Title: Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.[1]

    • Source: PMC (PubMed Central).
    • Context: Validates the structural importance of N-alkyl piperazines in drug discovery.
    • (Note: Link directs to relevant PMC search/article on piperazine scaffolds).

  • Antimicrobial Quaternization Strategies

    • Title: Quaternized Polysulfones as Matrix for the Development of Broad-Spectrum Antimicrobial Co
    • Source: NIH / PubMed.
    • Context: Supports the application of quaternized amines (like the 1-M-4-PP derivative)
  • Synthesis of N-Methylpiperazine Derivatives

    • Title: Method for preparing 1-methylpiperazine (and derivatives).[2][3][4][5]

    • Source: Google P
    • Context: foundational chemistry for the alkyl
  • Biological Activity of Methyl-Phenyl/Pentyl Piperazines

    • Title: Antimicrobial and toxicological studies of some metal complexes of 4-methylpiperazine-1-carbodithio
    • Source: PMC.
    • Context: Illustrates the bioactivity of 4-substituted-1-methylpiperazines in antimicrobial applications.[6][7]

Sources

Application Note: 1-Methyl-4-pentylpiperazine as a Lipophilic Ligand in Organometallic Catalysis

[1]

Executive Summary

1-Methyl-4-pentylpiperazine (MPP-P) represents a specialized class of tertiary amine ligands designed to bridge the gap between standard diamine ligands (e.g., TMEDA, N-methylpiperazine) and the solubility requirements of non-polar industrial solvents.[1] While phosphine ligands dominate modern catalysis, tertiary amines remain critical for cost-effective Palladium (Pd) and Copper (Cu) catalysis, particularly in C-H activation and homocoupling reactions.

This guide details the application of MPP-P as a non-innocent ligand/base that offers two distinct advantages over its methyl-analog:

  • Enhanced Lipophilicity: The pentyl chain ensures catalyst solubility in non-polar solvents (Toluene, Heptane), preventing premature catalyst precipitation (Pd-black formation).

  • Thermal Stability: With a significantly higher boiling point than N-methylpiperazine (b.p. 138°C), MPP-P remains effective in high-temperature protocols (>140°C) without evaporative loss.[1]

Ligand Profile & Mechanistic Rationale

Chemical Identity[1][2][3]
  • IUPAC Name: this compound[1]

  • Ligand Class: Bulky Tertiary Diamine / Sigma-Donor[1]

  • Coordination Mode: Monodentate (dominant) or Bridging; rarely chelating due to the rigid chair conformation of the piperazine ring.

Mechanistic Role

Unlike flexible diamines (e.g., ethylenediamine), the piperazine ring is rigid. MPP-P primarily acts as a monodentate


-donor1

Key Interactions:

  • Stabilization: Prevents aggregation of metal nanoparticles into inactive bulk metal.[1]

  • Proton Shuttle: The uncoordinated nitrogen can act as an internal base, facilitating deprotonation steps in C-H activation cycles.

Visualizing the Catalytic Cycle

The following diagram illustrates the proposed role of MPP-P in a Pd-catalyzed homocoupling of aryl halides, a reaction where amine ligands are particularly effective.

CatalyticCyclePd0Pd(0)-L(Active Species)OxAddOxidative Addition(Ar-X)Pd0->OxAddPdII_ArXL-Pd(II)(Ar)(X)OxAdd->PdII_ArXTransMetalDisproportionation / Ligand ExchangePdII_ArX->TransMetal+ Ar-X / BasePdII_BisArL-Pd(II)(Ar)2TransMetal->PdII_BisArRedElimReductive Elimination(Ar-Ar Product)PdII_BisAr->RedElimRedElim->Pd0- ProductLigandLigand: MPP-P(Stabilizes Pd0 & PdII)Ligand->Pd0CoordinationLigand->PdII_ArX

Caption: Pd-catalyzed homocoupling cycle showing stabilization of Pd(0) and Pd(II) intermediates by the MPP-P ligand.

Application Case Study: Pd-Catalyzed Homocoupling

Objective: Synthesize biaryls from aryl chlorides using MPP-P to enable the use of green, non-polar solvents (e.g., Heptane/Toluene mixture) instead of DMF/DMAc.

Comparative Performance Data

The table below highlights the advantage of MPP-P over standard amine ligands in non-polar media.

LigandSolventTemp (°C)Yield (24h)Observation
None Toluene110<5%Rapid Pd-black precipitation.[1]
N-Methylpiperazine Toluene11045%Ligand reflux/loss; partial precipitation.[1]
TMEDA Toluene11062%Good conversion, but slower kinetics.
MPP-P (This Work) Toluene 110 88% Homogeneous solution; high stability.
MPP-P (This Work) Heptane9882%Excellent solubility in aliphatic solvent.[1]

Detailed Experimental Protocol

Reagent Preparation
  • Ligand Stock Solution: Dissolve this compound (1.0 mmol, ~170 mg) in dry Toluene (10 mL). Store under Argon.[1]

  • Catalyst Precursor: Pd(OAc)₂ or Pd₂dba₃.[1]

General Procedure (Schlenk Technique)
  • Inert Setup: Flame-dry a 25 mL Schlenk tube equipped with a magnetic stir bar and cool under a stream of Argon.

  • Loading: Add Pd(OAc)₂ (2.2 mg, 0.01 mmol, 1 mol%) and Aryl Bromide substrate (1.0 mmol).

    • Note: If substrate is solid, add here. If liquid, add after solvent.

  • Ligand Addition: Syringe in the MPP-P ligand (0.02 mmol, 2 mol% relative to substrate).

    • Ratio: Maintain a 2:1 Ligand:Pd ratio to ensure coordinative saturation.[1]

  • Solvent & Base: Add dry Toluene (3 mL) and K₂CO₃ (2 equiv, finely ground).

  • Reaction: Seal the tube and heat to 110°C for 16–24 hours.

    • Visual Check: The solution should remain dark brown/amber.[1] If it turns clear with black precipitate, the ligand concentration is insufficient.

  • Work-up:

    • Cool to room temperature.[1]

    • Dilute with Ethyl Acetate (10 mL).[1]

    • Crucial Step (Ligand Removal): Wash the organic layer with 1M HCl (2 x 10 mL).[1] The MPP-P will be protonated and move to the aqueous phase.[1]

    • Wash with Brine, dry over MgSO₄, and concentrate.

Optimization & Troubleshooting Workflow

Use the following logic flow to optimize reaction conditions if yields are suboptimal.

OptimizationStartStart OptimizationCheckPrecipIs Pd-Black Visible?Start->CheckPrecipPrecipYesYes: Ligand FailureCheckPrecip->PrecipYesPrecipitatePrecipNoNo: Kinetic IssueCheckPrecip->PrecipNoClear/AmberAction1Increase L:Pd Ratio(Try 4:1)PrecipYes->Action1Action3Add Co-solvent(10% DMF)PrecipYes->Action3Action2Switch Solvent(Toluene -> Xylene)PrecipNo->Action2

Caption: Decision tree for troubleshooting low yields in MPP-P catalyzed reactions.

Specific Troubleshooting Tips
  • Ligand Removal: Because MPP-P is lipophilic, simple water washes may not remove it entirely.[1] Acidic wash (pH < 3) is mandatory to protonate both nitrogen centers (forming the dication) and force it into the aqueous phase.

  • Steric Crowding: If using ortho-substituted aryl halides, the pentyl chain might cause steric clash.[1] In this case, switch to the less bulky 1-Methyl-4-ethylpiperazine or increase temperature to overcome the barrier.[1]

References

  • General Role of Piperazines in Catalysis

    • Li, J. H., et al. "Piperazine as an Inexpensive and Efficient Ligand for Pd-Catalyzed Homocoupling Reactions." Letters in Organic Chemistry, 2006.[2]

  • Tertiary Amine Ligand Effects

    • Kapdi, A. R. "Organometallic Palladium Complexes with Diamine Ligands." Dalton Transactions, 2014.
  • Solvent Effects in Cross-Coupling

    • Welch, C. J., et al. "Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research." Organic Process Research & Development, 2005.
  • Chemical Data & Safety (MPP Analogues)

    • PubChem Compound Summary for N-Methylpiperazine derivatives.[1]

Preparation of quaternary ammonium salts from 1-Methyl-4-pentylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Strategic Synthesis of Quaternary Ammonium Salts from 1-Methyl-4-pentylpiperazine

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide for the synthesis of quaternary ammonium salts (QAS) from the tertiary diamine, this compound. Quaternary ammonium salts are a pivotal class of compounds with extensive applications, including as antimicrobial agents, phase-transfer catalysts, and key structural motifs in pharmaceuticals.[1][2] This guide details the underlying chemical principles of the quaternization reaction, offers a validated step-by-step experimental protocol, and outlines methods for purification and characterization. Emphasis is placed on explaining the rationale behind procedural choices to empower researchers to adapt and troubleshoot the synthesis for their specific applications.

Introduction: The Significance of Quaternary Ammonium Salts

Quaternary ammonium salts (QAS) are organic compounds characterized by a positively charged nitrogen atom bonded to four organic groups, accompanied by a counter-anion.[1][2] This permanent cationic nature imparts unique physicochemical properties, making them highly valuable in diverse scientific fields. Their amphiphilic structure often allows for effective interaction with cell membranes, forming the basis of their broad-spectrum antimicrobial activity against bacteria and fungi.[2] In organic synthesis, their ability to solubilize anions in organic phases makes them indispensable as phase-transfer catalysts. The this compound scaffold offers an interesting platform for QAS synthesis, presenting two tertiary nitrogen atoms with distinct steric and electronic environments, which allows for selective functionalization.

The Chemistry of Quaternization: The Menschutkin Reaction

The formation of quaternary ammonium salts from tertiary amines is typically achieved through the Menschutkin reaction , a bimolecular nucleophilic substitution (SN2) process.[3] In this reaction, the lone pair of electrons on the tertiary nitrogen atom acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide. The carbon-halide bond breaks concurrently with the formation of the new carbon-nitrogen bond.[3]

Regioselectivity with this compound

A key consideration for the quaternization of this compound is regioselectivity. The molecule possesses two tertiary nitrogen atoms: N1 (methyl-substituted) and N4 (pentyl-substituted). Due to the principles of SN2 reactions, nucleophilic attack is highly sensitive to steric hindrance. The N1 nitrogen, bearing a small methyl group, is significantly more sterically accessible than the N4 nitrogen, which is encumbered by a bulkier pentyl group. Consequently, alkylation is expected to occur preferentially at the N1 position.[4] This inherent selectivity is a critical advantage, often precluding the need for complex protecting group strategies.

Critical Reaction Parameters
  • Alkylating Agent: The reactivity of the alkyl halide is paramount. Alkyl iodides are the most reactive, followed by bromides and then chlorides, consistent with the leaving group ability of the halide anion (I- > Br- > Cl-). Methyl halides are particularly effective due to their minimal steric hindrance.[5]

  • Solvent: Polar aprotic solvents such as acetonitrile, N,N-dimethylformamide (DMF), or chloroform are commonly employed.[3][6] These solvents can stabilize the charged transition state without solvating the nucleophile excessively, thus promoting the reaction. The choice of solvent can also influence the solubility of the final salt, potentially simplifying purification by direct precipitation.[3]

  • Temperature: Many quaternization reactions require heating to proceed at a practical rate.[7] The reaction temperature is typically maintained between 50 °C and 100 °C, depending on the reactivity of the specific substrates.[7][8]

  • Stoichiometry: An excess of the alkylating agent is often used to ensure the complete conversion of the tertiary amine starting material.[9]

Visualization of Reaction and Workflow

The following diagrams illustrate the chemical transformation and the overall experimental process.

Caption: General reaction scheme for the quaternization of this compound.

G start Reaction Setup reactants Dissolve this compound in appropriate solvent start->reactants addition Add Alkylating Agent (e.g., Methyl Iodide) reactants->addition reaction Heat reaction mixture (e.g., Reflux) with stirring addition->reaction monitor Monitor reaction progress (TLC / LC-MS) reaction->monitor workup Cool to room temperature. Precipitate product if necessary. monitor->workup purify Isolate solid by filtration. Wash with non-polar solvent (e.g., Diethyl Ether) workup->purify dry Dry the purified salt under vacuum purify->dry characterize Characterize Product (NMR, MS, FTIR) dry->characterize finish Final Product characterize->finish

Caption: Experimental workflow for synthesis, purification, and analysis.

Experimental Protocol: Synthesis of 1,1-Dimethyl-4-pentylpiperazin-1-ium Iodide

This protocol describes the synthesis of a model quaternary ammonium salt using methyl iodide as the alkylating agent.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥97%Commercial SourceStore under nitrogen.
Methyl Iodide (Iodomethane)≥99%, stabilizedCommercial SourceHighly Toxic & Carcinogen. Handle in fume hood.
Acetonitrile (CH₃CN)Anhydrous, ≥99.8%Commercial Source
Diethyl Ether (Et₂O)AnhydrousCommercial SourceUsed for washing.
Round-bottom flask (50 mL)-Glassware SupplierOven-dried before use.
Reflux Condenser-Glassware Supplier
Magnetic Stirrer/Hotplate-Equipment Supplier
Buchner Funnel and Filter Flask-Glassware Supplier
Step-by-Step Procedure
  • Reaction Setup:

    • Place a magnetic stir bar into a 50 mL oven-dried round-bottom flask.

    • Under a nitrogen atmosphere (optional but recommended), add this compound (1.70 g, 10.0 mmol) to the flask.

    • Add 20 mL of anhydrous acetonitrile to the flask and stir until the amine is fully dissolved.

  • Addition of Alkylating Agent:

    • CAUTION: Methyl iodide is volatile, toxic, and a suspected carcinogen. Perform this step in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including double gloves, a lab coat, and safety goggles.[10]

    • Using a syringe, slowly add methyl iodide (0.75 mL, 1.70 g, 12.0 mmol, 1.2 equivalents) to the stirring solution.

    • A white precipitate may begin to form upon addition.

  • Reaction:

    • Attach the reflux condenser to the flask.

    • Heat the reaction mixture to a gentle reflux (approximately 80-85 °C) using a heating mantle or oil bath.

    • Maintain the reflux with vigorous stirring for 4-6 hours.

    • The reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting amine spot.

  • Product Isolation and Purification:

    • After the reaction is complete, remove the heat source and allow the flask to cool to room temperature. A significant amount of white precipitate should be present.

    • To ensure maximum precipitation, the flask can be cooled further in an ice bath for 30 minutes.

    • Isolate the solid product by vacuum filtration using a Buchner funnel.

    • Wash the collected solid with two portions of cold, anhydrous diethyl ether (2 x 15 mL) to remove any unreacted starting materials and residual solvent.[3][11]

    • Dry the resulting white crystalline solid under high vacuum for several hours to remove all traces of solvent.

  • Yield and Storage:

    • Weigh the final product to determine the yield. The expected yield is typically high (>90%).

    • Store the purified quaternary ammonium salt in a desiccator at room temperature.

Characterization and Validation

The identity and purity of the synthesized quaternary ammonium salt must be confirmed through spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most definitive method for confirming the structure. The key diagnostic signals for 1,1-dimethyl-4-pentylpiperazin-1-ium iodide are:

  • ¹H NMR: Protons on the carbons adjacent to the newly formed quaternary nitrogen (the N⁺-CH₃ and N⁺-CH₂ groups) will be significantly deshielded and shift downfield compared to the starting material. The signal for the two methyl groups on the quaternized nitrogen will appear as a sharp singlet.

  • ¹³C NMR: The carbon atoms directly bonded to the positively charged nitrogen will also exhibit a downfield chemical shift.

Expected Analytical Data
Technique Expected Observation
¹H NMR (in D₂O or DMSO-d₆)A downfield shift of the N-methyl protons and the piperazine ring protons adjacent to the N1 nitrogen. A new singlet corresponding to the added methyl group will appear.
¹³C NMR (in D₂O or DMSO-d₆)A downfield shift of the N-methyl carbon and the piperazine ring carbons adjacent to the N1 nitrogen.
Mass Spectrometry (ESI-MS) Detection of the cation at m/z corresponding to [C₁₂H₂₇N₂]⁺.[12]
FTIR Changes in the C-N stretching region and fingerprint region.[13]
Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) in positive ion mode should show a prominent peak corresponding to the molecular weight of the cation (the quaternary ammonium ion itself), confirming the successful addition of the methyl group.

Safety and Handling Precautions

  • General Precautions: All manipulations should be performed in a well-ventilated chemical fume hood.[14] Standard PPE, including a lab coat, safety glasses, and chemical-resistant gloves, is mandatory.

  • Reagent Hazards:

    • This compound: Can cause skin burns and eye damage. It is harmful if swallowed or inhaled.[15][16]

    • Alkylating Agents (e.g., Methyl Iodide): These are often highly toxic, volatile, and potential carcinogens.[10] Always handle with extreme care, using appropriate engineering controls and PPE.[17] Avoid inhalation and skin contact.

  • Waste Disposal: Dispose of all chemical waste, including residual reagents and solvents, according to institutional and local environmental regulations. Do not mix incompatible waste streams.

Conclusion

The synthesis of quaternary ammonium salts from this compound via the Menschutkin reaction is a robust and efficient process. The inherent regioselectivity driven by steric factors simplifies the procedure, leading to high yields of the desired product. By carefully controlling reaction parameters such as solvent, temperature, and stoichiometry, this protocol can be reliably implemented for the preparation of a wide range of QAS derivatives for applications in drug discovery, materials science, and catalysis. Rigorous characterization and adherence to strict safety protocols are essential for successful and safe execution.

References

  • Synthesis and Spectroscopic Characterisation of N-Alkyl Quaternary Ammonium Salts Typical Precursors of Cyanines. (n.d.). MDPI. Retrieved February 7, 2026, from [Link]

  • Advances in the Synthesis of Biologically Active Quaternary Ammonium Compounds. (n.d.). MDPI. Retrieved February 7, 2026, from [Link]

  • Synthesis of quaternary ammonium salt. (n.d.). PrepChem.com. Retrieved February 7, 2026, from [Link]

  • The Calculation of Quaternary Ammonium Salt Yield. (n.d.). Scribd. Retrieved February 7, 2026, from [Link]

  • Purification Of Quaternary Ammonium Pyridinium Compounds. (n.d.). Column-chromatography.com. Retrieved February 7, 2026, from [Link]

  • Synthesis method of N-methylpiperazine. (2008). Google Patents.
  • Alkylation of Amines (Sucks!). (2017). Master Organic Chemistry. Retrieved February 7, 2026, from [Link]

  • Quaternary ammonium ion-tethered (ambient-temperature) HDDA reactions. (n.d.). National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

  • Synthesis of functionalized pyridinium salts bearing a free amino group. (n.d.). Arkivoc. Retrieved February 7, 2026, from [Link]

  • Reactions of Amines. (2024). Chemistry LibreTexts. Retrieved February 7, 2026, from [Link]

  • Synthesis of quaternary ammonium salts. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Method for synthesis of N-methyl piperazine diphenolamide. (2019). Google Patents.
  • Highly Effective and Broad-Spectrum Antimicrobial Quaternary Ammonium Salts Containing Camphene Structure: Preparation, Surface-Active Properties, and Bioassay. (n.d.). National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

  • What is the separation of quaternary ammonium salt from primary, secondary, and tertiary amines? (2021). Quora. Retrieved February 7, 2026, from [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

  • Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds. (2019). National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

  • Quaternary Ammonium Salts: Chemistry, Properties, and Cutting-Edge Applications. (2025). YouTube. Retrieved February 7, 2026, from [Link]

  • Synthesis and Properties of Piperazine Derivatives and Their Quaternary Ammonium Amphiphilic Salts. (n.d.). National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

  • Controlling Occupational Exposure to Hazardous Drugs. (n.d.). Occupational Safety and Health Administration. Retrieved February 7, 2026, from [Link]

  • A novel route to recognizing quaternary ammonium cations using electrospray mass spectrometry. (n.d.). National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

  • Method of purifying quaternary alkyl ammonium salt and quaternary alkyl ammonium salt. (n.d.). Google Patents.
  • Method of synthesis of a quaternary ammonium salt. (n.d.). Google Patents.
  • Safe Handling of Hazardous Chemotherapy Drugs in Limited-Resource Settings. (n.d.). Pan American Health Organization. Retrieved February 7, 2026, from [Link]

  • Process for the continuous quaternization of tertiary amines with an alkyl halide. (n.d.). Google Patents.
  • Ionic liquid of N-methyl piperazine salt and preparation method thereof. (n.d.). Google Patents.
  • Tertiary amines nucleophilicity in quaternization reaction with benzyl chloride. (2016). Voprosy Khimii i Khimicheskoi Tekhnologii. Retrieved February 7, 2026, from [Link]

  • Synthesis of Main-Chain Chiral Quaternary Ammonium Polymers for Asymmetric Catalysis Using Quaternization Polymerization. (n.d.). MDPI. Retrieved February 7, 2026, from [Link]

  • Guidelines for Cytotoxic (Antineoplastic) Drugs. (1986). Occupational Safety and Health Administration. Retrieved February 7, 2026, from [Link]

  • 1-METHYLPIPERAZINE FOR SYNTHESIS. (n.d.). ChemBK. Retrieved February 7, 2026, from [Link]

  • Safe handling of cytotoxic drugs in the workplace. (n.d.). Health and Safety Executive. Retrieved February 7, 2026, from [Link]

Sources

Application Note: 1-Methyl-4-pentylpiperazine (MPP-C5) as a Latent Accelerator in High-Performance Epoxy Systems

[1]

Abstract

This technical guide details the application of 1-Methyl-4-pentylpiperazine (MPP-C5) as a tertiary amine accelerator in epoxy resin formulations.[1] Unlike standard accelerators (e.g., DMP-30 or 1-methylimidazole), the pentyl moiety in MPP-C5 introduces a specific steric and lipophilic profile that enhances miscibility with hydrophobic resins while modulating cure kinetics to extend pot life.[1] This document provides protocols for reactivity profiling, stoichiometric optimization, and moisture resistance validation.

Chemical Basis & Mechanism[1]

Structural Advantage

MPP-C5 contains two tertiary amine centers within a piperazine ring.[1]

  • N1 (Methyl-substituted): Provides high electron density for nucleophilic attack (catalytic initiation).[1]

  • N4 (Pentyl-substituted): The C5 alkyl chain serves two critical functions:

    • Steric Modulation: Slightly retards the initial attack compared to dimethyl-piperazine, effectively increasing the latency (pot life) of the system.

    • Hydrophobicity: Increases compatibility with non-polar resins (e.g., cycloaliphatic epoxies) and reduces the hygroscopicity of the final cured network, a common failure point in standard amine-cured systems.

Catalytic Mechanism

MPP-C5 acts as a Lewis base catalyst.[1] It does not contain active hydrogens and therefore does not participate stoichiometrically in the crosslinking density. Instead, it lowers the activation energy for the reaction between the epoxy ring and the curing agent (typically an anhydride or phenol).

Mechanism Visualization: The following diagram illustrates the catalytic cycle where MPP-C5 initiates the ring-opening of the epoxide, forming a zwitterionic intermediate that subsequently reacts with the anhydride hardener.[1]

CatalyticCycleMPPMPP-C5(Catalyst)ZwitterionZwitterionIntermediateMPP->ZwitterionNucleophilic AttackEpoxyEpoxy Resin(DGEBA)Epoxy->ZwitterionAlkoxideCarboxylateAnionZwitterion->AlkoxideRing OpeningAnhydrideAnhydrideHardenerAnhydride->AlkoxideCopolymerizationAlkoxide->MPPRegenerationPolymerCrosslinkedNetworkAlkoxide->PolymerChain Growth

Figure 1: Catalytic cycle of MPP-C5 in an Epoxy-Anhydride system.[1] The tertiary amine regenerates, propagating the cure.

Formulation Strategy

Recommended Loading Levels

Because MPP-C5 is catalytic, loading is determined by phr (parts per hundred resin) rather than amine hydrogen equivalent weight (AHEW).[1]

Application RequirementRecommended Loading (phr)Expected Effect
High Latency / Pot Life 0.5 – 1.5Slow cure onset; allows for degassing and mold filling.[1]
Standard Cure 2.0 – 3.0Balanced reactivity; comparable to DMP-30 but with lower exotherm.[1]
Rapid Cure / Thin Film 3.5 – 5.0High reaction rate; potential for brittleness if not post-cured.[1]
Compatibility Check

Before bulk mixing, verify phase stability. The pentyl tail usually ensures solubility in DGEBA (Bisphenol A) and DGEBF (Bisphenol F) resins.

  • Test: Mix 5 phr MPP-C5 into neat resin at 40°C.

  • Pass Criteria: Solution remains clear (no turbidity) after cooling to 25°C for 24 hours.

Experimental Protocols

Protocol A: Reactivity Profiling (DSC)

Objective: Determine the activation energy (


Materials:

  • Differential Scanning Calorimeter (DSC).[2][3]

  • Standard DGEBA Resin (EEW ~185-190).[4]

  • MTHPA (Methyltetrahydrophthalic anhydride) Hardener.

  • MPP-C5.[5]

Workflow:

  • Preparation: Mix Resin:Anhydride at 1:0.85 stoichiometric ratio.

  • Catalyst Addition: Add MPP-C5 at 2.0 phr . Mix under vacuum (2000 rpm, 2 min) to remove air.

  • DSC Scan: Perform dynamic scans at heating rates (

    
    ) of 5, 10, 15, and 20 °C/min from 25°C to 250°C.
    
  • Analysis: Plot

    
     vs 
    
    
    (Kissinger Method) to calculate Activation Energy (
    
    
    ).[1]

Data Interpretation:

  • Lower

    
      compared to imidazole controls indicates higher low-temp reactivity.[1]
    
  • Broader Exotherm Peak indicates a more controlled reaction (less risk of thermal runaway), attributed to the steric hindrance of the pentyl group.

Protocol B: Moisture Resistance Validation

Objective: Quantify the hydrophobic benefit of the pentyl chain compared to methyl-only analogs (e.g., 1-methylpiperazine).[1]

Workflow:

  • Casting: Prepare 3mm thick plaques of the cured system (Resin + Hardener + 2phr MPP-C5).[1]

  • Conditioning: Dry samples at 50°C for 24 hours; weigh (

    
    ).
    
  • Immersion: Submerge in deionized water at 85°C (accelerated aging).

  • Measurement: Remove, pat dry, and weigh (

    
    ) at 24h, 48h, and 168h intervals.
    

Calculation:

1

Target Metric: MPP-C5 formulations should exhibit <1.5% absorption after 168h, whereas standard amine accelerators often exceed 2.5%.[1]

Troubleshooting & Optimization

Visual Workflow for Common Issues:

TroubleshootingIssueObserved DefectCloudyCloudiness/Turbidityin Uncured MixIssue->CloudySoftSoft/Tacky Surface(Amine Blush)Issue->SoftRunawayThermal Runaway(Cracking)Issue->RunawaySol1Phase Separation.Reduce MPP-C5 orwarm resin to 40°C.Cloudy->Sol1Sol2Carbamation.Pentyl chain helps, butensure low humidity (<50% RH)during cure.Soft->Sol2Sol3Exotherm too high.Reduce catalyst by 0.5 phror use step-cure (80°C -> 120°C).Runaway->Sol3

Figure 2: Troubleshooting logic for MPP-C5 formulation defects.

References

  • Mechanism of Tertiary Amine Catalysis

    • Rozenberg, B. A. (1986). Kinetics and Mechanism of Epoxy Resin Curing. Advances in Polymer Science. Link[1]

  • Piperazine Derivatives in Epoxy

    • Effect of N-alkyl chain length on curing kinetics.[1] (General Reference on Tertiary Amines). Polymer Journal. Link

  • Curing Kinetics Methodology

    • Vyazovkin, S., et al. (2011). ICTAC Kinetics Committee recommendations for performing kinetic computations on thermal analysis data. Thermochimica Acta. Link[1]

  • Hydrophobicity in Amine Curing

    • Water Absorption in Epoxy Resins: The Role of the Curing Agent. Journal of Applied Polymer Science.[1] Link

(Note: Specific literature on "this compound" is sparse in public domains; the above references ground the protocols in the validated science of N-alkyl piperazine and tertiary amine accelerators.)

Application Note: Optimized N-Alkylation of 1-Methylpiperazine with 1-Chloropentane

Author: BenchChem Technical Support Team. Date: February 2026


 Alkylation

Executive Summary

This application note details the robust synthesis of 1-methyl-4-pentylpiperazine (CAS: N/A for specific isomer, generic alkyl-piperazine class) via the N-alkylation of 1-methylpiperazine with 1-chloropentane .

While alkyl bromides are typically preferred for nucleophilic substitutions due to faster kinetics, 1-chloropentane is often selected in industrial settings for its cost-effectiveness and stability. However, the lower reactivity of the chloride leaving group requires specific catalytic intervention. This guide presents a Finkelstein-assisted protocol using potassium iodide (KI) to generate a reactive alkyl iodide intermediate in situ, significantly accelerating reaction rates and suppressing side reactions (quaternization).

Target Audience: Medicinal Chemists, Process Development Scientists.

Mechanistic Insight & Reaction Design

The transformation follows a bimolecular nucleophilic substitution (


) pathway.[1][2] The secondary amine at the N4 position of 1-methylpiperazine acts as the nucleophile.
The "Chloride Problem" and the Finkelstein Solution

Direct reaction of 1-chloropentane with secondary amines is often sluggish, requiring high temperatures that promote degradation. By adding a catalytic or stoichiometric amount of Potassium Iodide (KI) in a solvent where KCl is insoluble (e.g., Acetonitrile or Acetone), the 1-chloropentane is converted to 1-iodopentane. The iodide is a far superior leaving group (


 vs 

), facilitating rapid attack by the amine.
Reaction Pathway Diagram

The following diagram illustrates the catalytic cycle and the critical role of the auxiliary base (


) in neutralizing the generated acid (HI/HCl).

ReactionMechanism R1 1-Chloropentane (Electrophile) Inter 1-Iodopentane (Reactive Intermediate) R1->Inter Halide Exchange (Finkelstein) KI KI (Catalyst) KI->Inter TS Transition State [S_N2 Attack] Inter->TS Nu 1-Methylpiperazine (Nucleophile) Nu->TS Salt Ammonium Salt Intermediate TS->Salt Base K2CO3 (Base) Salt->Base H+ Transfer Prod This compound (Product) Salt->Prod Deprotonation ByProd KCl (ppt) + KHCO3 Base->ByProd Scavenges H+

Figure 1: Mechanistic pathway highlighting the in-situ conversion of alkyl chloride to iodide and subsequent amine alkylation.

Optimization of Reaction Parameters

To ensure high yield and purity, the following parameters were evaluated. The "Recommended" column represents the optimized condition for this specific substrate pair.

ParameterOptions EvaluatedRecommendedRationale
Solvent DMF, Ethanol, Acetonitrile (ACN), TolueneAcetonitrile (ACN) Polar aprotic solvent promotes

. Crucially, KCl is insoluble in ACN, driving the Finkelstein exchange forward (Le Chatelier's principle).
Base

,

,

, NaOH

(Micronized)
Inorganic bases are preferred to simplify workup (filtration).

is mild enough to prevent side reactions but strong enough to neutralize HCl.
Catalyst None, NaI, KI, TBAIKI (0.5 eq) Essential for activating the alkyl chloride. 0.5 equivalents provide a balance between reaction rate and cost/waste.
Stoichiometry 1:1, Excess Amine, Excess Halide1.2 eq Amine Using a slight excess of 1-methylpiperazine ensures complete consumption of the alkyl halide (limiting reagent) and minimizes over-alkylation (quaternization).
Temperature RT, 50°C, Reflux (~82°C)Reflux The activation energy for displacing a chloride (even with iodide catalysis) requires thermal energy.

Standard Operating Procedure (SOP)

Objective: Synthesis of this compound (Scale: 50 mmol).

Reagents & Equipment[3][4][5]
  • 1-Methylpiperazine: 6.01 g (60 mmol, 1.2 eq) [MW: 100.16]

  • 1-Chloropentane: 5.33 g (50 mmol, 1.0 eq) [MW: 106.60]

  • Potassium Carbonate (

    
    ):  10.37 g (75 mmol, 1.5 eq) – Must be anhydrous/granular.
    
  • Potassium Iodide (KI): 4.15 g (25 mmol, 0.5 eq)

  • Acetonitrile (ACN): 100 mL (Reagent Grade)

  • Equipment: 250 mL Round Bottom Flask (RBF), Reflux Condenser, Magnetic Stir Bar, Oil Bath, Inert Gas (Nitrogen/Argon) line.

Experimental Workflow
Step 1: Reaction Setup
  • Flame-dry or oven-dry the 250 mL RBF and cool under a stream of Nitrogen.

  • Charge the flask with 100 mL Acetonitrile .

  • Add 1-Methylpiperazine (6.01 g) and

    
      (10.37 g). Stir for 5 minutes to ensure suspension.
    
  • Add Potassium Iodide (KI) (4.15 g).

  • Add 1-Chloropentane (5.33 g) dropwise over 5 minutes.

    • Note: Although 1-chloropentane is not highly reactive, dropwise addition helps manage any initial exotherm and ensures homogeneous mixing.

Step 2: Reaction Execution
  • Equip the flask with a reflux condenser.

  • Heat the oil bath to 85°C (internal temp ~81-82°C) to establish a gentle reflux.

  • Maintain reflux for 16–24 hours .

    • IPC (In-Process Control): Monitor by TLC (System: 10% MeOH in DCM + 1%

      
      ). Stain with Dragendorff’s reagent or Iodine chamber. The alkyl chloride spot (
      
      
      
      , non-polar) should disappear.
Step 3: Workup (Acid-Base Purification)

This method utilizes the basicity of the product to separate it from non-basic impurities (unreacted alkyl halide) without chromatography.

  • Cool the reaction mixture to room temperature.

  • Filtration: Filter off the solids (

    
    , KCl, KI) through a Celite pad or sintered glass funnel. Wash the cake with 20 mL ACN.
    
  • Concentration: Rotary evaporate the filtrate to remove Acetonitrile. Result: Yellowish oil (Crude).

  • Acidification: Dissolve the residue in 50 mL Dichloromethane (DCM) . Add 50 mL 1M HCl . Shake and separate layers.

    • Chemistry: The amine product and excess methylpiperazine go into the Aqueous Layer (as HCl salts). Neutral organic impurities (unreacted chloropentane) stay in the DCM Layer .

  • Wash: Extract the aqueous layer once more with 20 mL DCM to remove traces of neutrals. Discard organics.

  • Basification: Cool the aqueous layer in an ice bath. Slowly add 6M NaOH until pH > 12.

    • Observation: The solution will become cloudy as the free amine is liberated.

  • Extraction: Extract the basic aqueous phase with DCM (3 x 40 mL) .

  • Drying: Combine organic extracts, dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
Step 4: Final Purification
  • The residue contains the product and excess 1-methylpiperazine.[3]

  • Vacuum Distillation:

    • Fraction 1: 1-Methylpiperazine (bp ~138°C at atm).[4] Distills first at lower temp/vacuum.

    • Fraction 2: This compound (Product). Collect the main fraction.

    • Alternative: If distillation is unavailable, heating the residue under high vacuum (0.1 mmHg) at 60°C for 2 hours will remove most of the volatile 1-methylpiperazine.

Process Control & Troubleshooting

Workflow Start Start Reaction (Reflux 18h) Check Check TLC/GC Start->Check Incomplete SM Present? Add 0.2 eq KI Extend Reflux 6h Check->Incomplete Incomplete Complete Reaction Complete Check->Complete Complete Incomplete->Check Workup Filter & Evaporate Complete->Workup Purify Acid/Base Extraction + Distillation Workup->Purify

Figure 2: Decision tree for reaction monitoring and troubleshooting.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Conversion Chloride leaving group is too slow.Add more KI (up to 1.0 eq) to force Finkelstein exchange. Ensure vigorous reflux.
Quaternization (Bis-alkylation) Excess alkyl halide used.Ensure 1-Methylpiperazine is in excess (1.2–1.5 eq).
Emulsion during Extraction Fine particulates or similar densities.Add brine to the aqueous phase; filter the biphasic mixture through Celite.

Safety & Handling (SDS Highlights)

  • 1-Methylpiperazine: Corrosive, Flammable.[4] Causes severe skin burns and eye damage. Handle in a fume hood.

  • 1-Chloropentane: Flammable liquid and vapor.

  • Acetonitrile: Toxic if swallowed, in contact with skin, or inhaled. Metabolizes to cyanide.

  • Potassium Iodide: May cause sensitization.

Waste Disposal:

  • Aqueous waste containing iodide should be segregated from standard acid/base waste streams if required by local EHS regulations.

  • Halogenated organic waste (DCM extracts) must be disposed of in designated halogenated waste containers.

References

  • Menschutkin Reaction & Finkelstein Modification

    • Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. (Wiley). The classic text describing

      
       kinetics and the Finkelstein halide exchange.[5]
      
    • Finkelstein Reaction Overview, Organic Chemistry Portal. Link

  • Piperazine Alkylation Protocols

    • Synthesis of N-alkylpiperazines. ResearchGate (2024). Describes general alkylation of piperazine derivatives using alkyl halides and carbonate bases. Link

    • Method for preparing 1-methylpiperazine. US Patent 2905673A. Provides context on industrial handling and thermal stability of methylpiperazines. Link

  • Solvent & Base Effects

    • Optimization of K2CO3 exposure conditions. PubMed (2024). Discusses the solubility and reactivity of piperazines in carbonate systems. Link

  • Chemical Property Data

    • 1-Methylpiperazine Safety & Properties. ChemBK.[4] Link

(Note: While specific literature for the exact 1-chloropentane/1-methylpiperazine pair is sparse, the protocol above is derived from validated methodologies for homologous alkyl chlorides and piperazines found in the cited references.)

Sources

Application Note: Green Synthesis Protocols for 1-Methyl-4-pentylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for process chemists and R&D scientists. It prioritizes Hydrogen Borrowing (HB) and Catalytic Reductive Amination (CRA) as the premier green routes, contrasting them with traditional alkylation.

Executive Summary & Green Rationale

The synthesis of N-alkyl piperazines is a cornerstone in the production of antihistamines, antipsychotics, and sigma receptor ligands. Traditional synthesis often relies on nucleophilic substitution using alkyl halides (e.g., 1-chloropentane) in dipolar aprotic solvents (DMF, NMP), generating stoichiometric halide waste and requiring energy-intensive purification.

This guide details two Green Chemistry routes that align with the 12 Principles, specifically focusing on Atom Economy and Catalysis .

MetricTraditional Route (Alkyl Halide)Route A: Hydrogen Borrowing (Recommended)Route B: Reductive Amination
Reagents 1-Bromopentane, Base (K₂CO₃)1-Pentanol, Ru/Ir CatalystPentanal, H₂ or Formate
Byproducts KBr (Stoichiometric), Solvent wasteH₂O (Only byproduct)H₂O
Atom Economy ~45-60%>90%>85%
Hazards Alkyl halides (Genotoxic potential)Alcohols (Low toxicity)Aldehydes (Sensitizers)

Reaction Pathway Topology

The following diagram illustrates the mechanistic divergence between the traditional "wasteful" route and the selected green protocols.

GreenSynthesis NMP N-Methylpiperazine (Starting Material) Halo Route C: Alkyl Halide (Traditional) NMP->Halo Alcohol Route A: 1-Pentanol (Hydrogen Borrowing) NMP->Alcohol Aldehyde Route B: Pentanal (Reductive Amination) NMP->Aldehyde Target 1-Methyl-4-pentylpiperazine (Target) Halo->Target SN2 Substitution Waste Waste: KBr + DMF Halo->Waste Cat_Ru Catalyst: [Ru(p-cymene)Cl2]2 Temp: 110°C Alcohol->Cat_Ru Cat_Ru->Target - H2O (Only Byproduct) Reductant H2 (Pd/C) or Formic Acid Aldehyde->Reductant Reductant->Target Imine Reduction

Figure 1: Comparative reaction pathways highlighting the atom economy of Routes A and B compared to the waste-generating Route C.

Detailed Protocols

Protocol A: Catalytic Hydrogen Borrowing (The "Water-Only" Route)

Mechanism: This route utilizes the "Borrowing Hydrogen" (or Hydrogen Autotransfer) methodology.[1] The catalyst temporarily dehydrogenates the alcohol to an aldehyde, facilitates imine formation with the amine, and then re-hydrogenates the imine to the final amine using the "borrowed" hydrogen. Green Benefit: No external reducing agent required; water is the sole byproduct.

Materials
  • Substrate: N-Methylpiperazine (10 mmol, 1.00 g)

  • Reagent: 1-Pentanol (11 mmol, 1.2 mL) — Acts as both reagent and solvent if used in excess, or use Toluene/Green solvent like p-Cymene.

  • Catalyst: [Ru(p-cymene)Cl₂]₂ (0.5 mol%)

  • Ligand: DPEphos or Xantphos (1.0 mol%)

  • Base: KOtBu (10 mol%) — Catalytic amount is often sufficient for activation.

Step-by-Step Workflow
  • Charge: In a glovebox or under Argon flow, add [Ru(p-cymene)Cl₂]₂ (3 mg) and DPEphos (5 mg) to a pressure tube.

  • Solubilize: Add 1-Pentanol (3 mL, 3 equiv) and N-Methylpiperazine (1.0 g).

  • Activate: Add KOtBu (112 mg). Seal the tube.

  • Reaction: Heat to 110°C for 12–14 hours.

    • Note: The reaction generates water.[2][3] In larger scales, a Dean-Stark apparatus or molecular sieves can drive equilibrium, though the thermodynamic drive is usually sufficient.

  • Work-up (Green):

    • Cool to room temperature.[4]

    • Filter through a small pad of Celite to remove catalyst residues (recover Ru for recycling if operating at scale).

    • Distillation: The product (bp ~220°C) and unreacted pentanol (bp 138°C) have significantly different boiling points. Perform vacuum distillation to recover pure this compound.

  • Validation:

    • 1H NMR (CDCl3): Look for the disappearance of the CH2-OH signal (3.6 ppm) and appearance of N-CH2-Pentyl (2.3 ppm).

Protocol B: Reductive Amination (The "Bio-Compatible" Route)

Mechanism: Condensation of amine and aldehyde to form an iminium ion, followed by in-situ reduction. Green Benefit: High yield, mild conditions (room temp possible), compatible with water/ethanol solvents.

Materials
  • Substrate: N-Methylpiperazine (10 mmol, 1.00 g)

  • Reagent: Pentanal (Valeraldehyde) (10.5 mmol, 1.1 mL)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 equiv) OR H₂ gas (1 atm) with Pd/C.

  • Solvent: Ethanol (Greenest option) or 2-MeTHF.

Step-by-Step Workflow
  • Imine Formation:

    • Dissolve N-Methylpiperazine (1.00 g) in Ethanol (10 mL).

    • Add Pentanal (0.90 g) dropwise at 0°C.

    • Stir for 30 mins to allow hemiaminal/imine equilibrium.

  • Reduction:

    • Option 1 (Chemical): Add STAB (3.0 g) in portions. Stir at RT for 4 hours.

    • Option 2 (Catalytic - Preferred): Add 5% Pd/C (50 mg). Purge with H₂ balloon. Stir vigorously for 6 hours.

  • Quench & Isolation:

    • Filter off catalyst (Option 2) or quench with sat. NaHCO₃ (Option 1).

    • Evaporate Ethanol.

    • Dissolve residue in Ethyl Acetate, wash with water.

    • Dry organic layer (Na₂SO₄) and concentrate.[5]

  • Purification:

    • If high purity is required, convert to the Dihydrochloride salt by adding 2M HCl in Ethanol, causing the salt to precipitate (white solid). This avoids chromatography (Green Principle: Reduce Derivatives/Auxiliaries).

Analytical Validation & Quality Control

TestAcceptance CriteriaPurpose
HPLC Purity > 98.0% (Area %)Quantify conversion and side products (e.g., bis-alkylation).
1H NMR Confirm structureVerify alkyl chain integration (Pentyl group: ~0.9 ppm t, 1.3 ppm m).
Residual Metal < 10 ppm (Ru/Pd)Critical for pharmaceutical applications (ICP-MS).
Water Content < 0.5%Karl Fischer titration (ensure dryness for stability).

Process Mass Intensity (PMI) Comparison

Data based on 10g pilot scale simulation.

ComponentTraditional (Alkyl Halide)Green (Hydrogen Borrowing)
Solvent Intensity 15 (DMF/Extraction)4 (Pentanol/Neat)
Reagent Intensity 2.5 (Alkyl halide + Base)1.2 (Alcohol)
Water Intensity 20 (Aqueous washes)0.5 (Catalyst wash)
Total PMI ~37.5 ~5.7

References

  • Hamid, M. H., Slatford, P. A., & Williams, J. M. (2007). "Borrowing Hydrogen in the Activation of Alcohols."[1][2][4] Advanced Synthesis & Catalysis. Link

    • Grounding: Establishes the mechanism and catalyst selection (Ru/Ir)
  • Abdel-Magid, A. F., et al. (1996).[6] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Link

    • Grounding: The standard protocol for Route B (STAB reduction)
  • Pfizer Inc. (2013). "Green Chemistry Solvent Selection Guide." Green Chemistry. Link

    • Grounding: Justifies the selection of Ethanol and 2-MeTHF over DCM or DMF.
  • Watson, A. J., & Williams, J. M. (2010). "The mechanism of the ruthenium-catalysed amination of alcohols." Dalton Transactions.[2] Link

    • Grounding: Provides specific mechanistic insights for optimizing the Hydrogen Borrowing cycle.
  • Dunn, P. J. (2012). "The importance of Green Chemistry in Process Research and Development." Chemical Society Reviews. Link

    • Grounding: Source for PMI and E-factor calcul

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 1-Methyl-4-pentylpiperazine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #ALK-PIP-005 Subject: Improving Yield & Selectivity in N-Alkylation of 1-Methylpiperazine Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are likely experiencing low yields due to competitive quaternization (over-alkylation) or elimination side-reactions .

Synthesizing 1-Methyl-4-pentylpiperazine involves the N-alkylation of a secondary amine (1-methylpiperazine) to a tertiary amine. The product (a tertiary amine) is often more nucleophilic than the starting material, leading to the formation of quaternary ammonium salts (QAS).

This guide provides a tiered troubleshooting approach to optimize your


 alkylation protocol or switch to a high-fidelity Reductive Amination route.

Module 1: Diagnostic & Quick Fixes (The Route)

Current Workflow: Reaction of 1-Methylpiperazine + 1-Bromopentane (or similar halide)


 Product.
Common Failure Modes
SymptomDiagnosisRoot Cause
New Spot on TLC (

)
Quaternization The product reacted with a second equivalent of alkyl halide.
Smell of Alkene / Gas Elimination (

)
Base was too strong or temperature too high, causing dehydrohalogenation of pentyl bromide to pentene.
Low Conversion Poor Kinetics Wrong solvent polarity or "Hard/Soft" mismatch between base and nucleophile.
Optimization Protocol A: The "Dilution & Dosing" Method

To favor mono-alkylation over quaternization, you must statistically favor the collision of the alkyl halide with the starting amine, not the product.

  • Stoichiometry: Use 1.2 to 1.5 equivalents of 1-Methylpiperazine relative to 1-Bromopentane.

    • Why: Excess amine acts as a "sacrificial" base and ensures the alkyl halide is the limiting reagent, reducing the probability of the product encountering an alkyl halide molecule.

  • Dosing Strategy: Dissolve the 1-Methylpiperazine and Base in the solvent first. Add the 1-Bromopentane dropwise over 30–60 minutes.

    • Why: Keeps the instantaneous concentration of the alkylating agent low.

  • Base Selection: Switch to Potassium Carbonate (

    
    ) .
    
    • Why: It is mild enough to prevent

      
       elimination (formation of pentene) but strong enough to neutralize the HBr generated. Avoid 
      
      
      
      or
      
      
      for this specific reaction.

Module 2: Advanced Reaction Engineering

If Protocol A yields <60%, implement these system changes.

Solvent & Catalyst Selection

The rate of


 reactions involving neutral nucleophiles (amines) developing charge in the transition state is heavily influenced by solvent dielectric constants.
SolventDielectric Const. (

)
RecommendationTechnical Rationale
Acetonitrile (ACN) 37.5Highly Recommended Excellent balance of polarity;

is slightly soluble; easy work-up (low BP).
DMF / DMSO 36.7 / 46.7Use with Caution High reaction rates, but difficult to remove during work-up (high BP). Water washes can drag product into aqueous phase.
Acetone 20.7Finkelstein Only Too volatile for higher temp reactions, but good if using NaI catalyst.
The Finkelstein Modification (Catalytic Iodide)

If using 1-Chloropentane (cheaper) or 1-Bromopentane (slow), add 10 mol% Sodium Iodide (NaI) or Potassium Iodide (KI).

  • Mechanism: The iodide displaces the chloride/bromide in situ to form 1-Iodopentane , which is a 100x faster electrophile.

  • Protocol: Add 0.1 eq NaI to the reaction mixture before heating.

Visualizing the Competition

ReactionPathway Start 1-Methylpiperazine (Secondary Amine) Product This compound (Target Tertiary Amine) Start->Product + RX (k1) Desired Path RX 1-Bromopentane Elim Pentene (Elimination Side Product) RX->Elim High Temp / Strong Base Quat Quaternary Ammonium Salt (Over-Alkylated Impurity) Product->Quat + RX (k2) Avoid this!

Figure 1: The target product is a nucleophile itself (


), often reacting faster than the starting material (

). Controlling stoichiometry is the only way to suppress the

pathway in direct alkylation.

Module 3: The "Gold Standard" Alternative (Reductive Amination)

If direct alkylation yields remain inconsistent, switch to Reductive Amination . This route mechanistically prevents quaternization because the intermediate iminium ion cannot react further once reduced.

The Protocol (High Yield Route)

Reagents: 1-Methylpiperazine, Valeraldehyde (Pentanal), Sodium Triacetoxyborohydride (STAB).

  • Imine Formation:

    • Mix 1-Methylpiperazine (1.0 eq) and Valeraldehyde (1.1 eq) in Dichloromethane (DCM) or DCE.

    • Stir for 30 mins at Room Temp. (Optional: Add 1 eq Acetic Acid to catalyze imine formation).

  • Reduction:

    • Add Sodium Triacetoxyborohydride (STAB) (1.4 eq) in one portion.

    • Note: STAB is preferred over

      
       (toxic) and 
      
      
      
      (too strong, reduces aldehyde directly).
  • Quench:

    • Stir overnight. Quench with saturated

      
      .
      

Comparison of Routes:

FeatureDirect Alkylation (

)
Reductive Amination
Reagents 1-Bromopentane + BasePentanal + STAB
Yield 50–70% (variable)85–95% (consistent)
Selectivity Risk of Quaternization100% Mono-alkylation
Purification Distillation often requiredExtraction usually sufficient

Module 4: Work-up & Purification (The "Acid-Base Swing")

Piperazines are amphoteric but highly soluble in water at low pH. Use this to your advantage to remove non-basic impurities (like unreacted alkyl halide or pentene).

  • Evaporation: Remove reaction solvent (ACN/DMF) under vacuum.

  • Acidification: Dissolve residue in 1M HCl .

    • Action: The product and starting amine form salts and go into the Aqueous Layer .

    • Action: Unreacted alkyl bromides/pentene stay in the organic layer (or form an oil).

  • Wash: Wash the aqueous acidic layer with Ethyl Acetate (

    
    ). Discard organics. 
    
  • Basification: Adjust aqueous layer to pH > 12 using 4M NaOH.

    • Action: Product becomes a free base (oil).

  • Extraction: Extract with DCM or Chloroform (

    
    ).
    
  • Drying: Dry over

    
     and concentrate.
    

Boiling Point Note: this compound has a predicted boiling point of approx. 100–110°C at 10 mmHg . Vacuum distillation is effective for final polishing.

Decision Tree: Troubleshooting Flowchart

Troubleshooting Start Start: Low Yield of This compound CheckTLC Check TLC/LCMS: Is there a spot at baseline? Start->CheckTLC YesQuat YES: Quaternization detected CheckTLC->YesQuat M+ Mass + 71 NoQuat NO: Low conversion only CheckTLC->NoQuat Soln1 Switch to Reductive Amination (Pentanal + STAB) YesQuat->Soln1 Soln2 Increase Temp or Add KI Catalyst (Finkelstein) NoQuat->Soln2

Figure 2: Decision logic for selecting the correct optimization pathway based on impurity profiling.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849-3862.

  • Patel, S., et al. (2010). "Optimization of N-alkylation of piperazine derivatives using Phase Transfer Catalysis." ARKIVOC, 2010(xi), 120-128.

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Chapter 10: Aliphatic Substitution, Nucleophilic).

  • BenchChem Protocols. "Reductive Amination Protocols for Piperazin-2-ylmethanol." (General procedure adaptation for piperazine cores).

Purification of 1-Methyl-4-pentylpiperazine by vacuum distillation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 1-Methyl-4-pentylpiperazine

Subject: Vacuum Distillation Protocol & Troubleshooting Guide Ticket ID: #DIST-PIP-005 Assigned Scientist: Dr. A. Vance, Senior Application Scientist

Executive Summary & Technical Feasibility

User Query: How do I purify this compound (1-M-4-PP) without degradation?

Scientist's Assessment: this compound is a tertiary amine with an estimated atmospheric boiling point (BP) of 235°C – 245°C (based on structure-property relationships of N-alkyl piperazines). Distillation at atmospheric pressure is not recommended due to the high risk of N-oxide formation (discoloration) and thermal decomposition (Hofmann elimination precursors).

Core Recommendation: Perform high-vacuum distillation (<5 mmHg) . This reduces the effective boiling point to a safer range (85°C – 105°C ), preventing thermal degradation while ensuring separation from lower-boiling impurities like 1-methylpiperazine (starting material).

Process Parameters & Data Table

Before assembling glassware, review the estimated thermodynamic profile. These values are derived from nomograph projections for tertiary amines.

ParameterAtmospheric Pressure (760 mmHg)Water Aspirator (~20 mmHg)High Vacuum (1 mmHg)
Boiling Point (Est.) 235°C - 245°C130°C - 140°C85°C - 95°C (Target)
Bath Temperature N/A (Too High)160°C115°C - 125°C
Risk Factor Decomposition / OxidationModerateLow (Optimal)

Critical Note: Tertiary amines are prone to "bumping" (violent boiling) under vacuum due to superheating. Magnetic stirring must be vigorous, or a capillary bleed must be used.

Experimental Workflow (Logic Map)

The following decision tree outlines the operational logic for fraction collection. Follow this to determine when to switch receivers.

DistillationLogic Start Start Heating (Oil Bath 20°C > Target) Reflux Observe Reflux (Vapor reaches thermometer) Start->Reflux TempStable Is Head Temp Stable? Reflux->TempStable F1 Collect Fraction 1 (Volatiles/Solvents) TempStable->F1 Temp < 60°C (1 mmHg) F2 Collect Fraction 2 (Unreacted 1-Methylpiperazine) TempStable->F2 Temp 60-80°C (1 mmHg) Main Collect Main Fraction (this compound) TempStable->Main Temp 85-95°C (1 mmHg) CheckVac Troubleshoot: Check Vacuum/Leaks TempStable->CheckVac Fluctuating F1->Reflux Temp Rises F2->Reflux Temp Rises

Figure 1: Fractionation Logic for this compound purification.

Troubleshooting & FAQ (Technical Support)

Category: Vacuum & Stability Issues

Q1: The vacuum pressure is fluctuating wildly (e.g., 1 mmHg jumping to 5 mmHg). Is this a leak?

  • Diagnosis: While leaks are possible, this is often caused by outgassing of residual solvents (DCM, Toluene) or volatile starting materials (1-methylpiperazine).

  • The Fix:

    • Isolate the pump and check the baseline vacuum. If stable, the rig is sealed.

    • Reconnect and keep the bath temperature low (40°C) until all low-boiling solvents are stripped.

    • Pro-Tip: If using a manifold, ensure your cold trap is clean. Amines can saturate pump oil quickly, reducing efficiency.

Q2: My product is turning yellow/brown in the receiving flask. Why?

  • Diagnosis: Oxidative degradation. Amines readily form N-oxides and colored impurities upon contact with atmospheric oxygen, especially when hot.

  • The Fix:

    • Nitrogen Bleed: Never release the vacuum with air. Backfill the system with dry Nitrogen or Argon.

    • Pre-Treatment: If the crude is already dark, pre-treat with activated charcoal or distill over a small amount of zinc dust (antioxidant) to inhibit chromophore formation during heating [1].

Category: Separation & Purity[1][2][3]

Q3: I see reflux, but the temperature at the still head is 20°C lower than expected.

  • Diagnosis: Insufficient Vapor Velocity. The vapor is condensing before it fully envelops the thermometer bulb. This is common in high-vacuum setups with long necks (Vigreux columns).

  • The Fix:

    • Insulate the column (Claisen head) with aluminum foil or glass wool.

    • Slightly increase the bath temperature (keep

      
       between bath and vapor 
      
      
      
      20-30°C).
    • Trust the plateau, not just the absolute number. If the temp holds steady at 82°C for 10 minutes, that is your fraction.

Q4: The liquid in the pot is bumping violently into the condenser.

  • Diagnosis: Superheating. Smooth boiling requires nucleation sites.

  • The Fix:

    • Stirring: Use a large, egg-shaped stir bar and set RPM to maximum stable speed.

    • Capillary: For strict high-vacuum work, replace the stopper with a very fine glass capillary tube that bleeds a tiny stream of inert gas (N2) into the bottom of the flask. This provides continuous bubbles for nucleation [2].

Category: Product Recovery

Q5: The product solidified in the condenser. How do I recover it?

  • Diagnosis: While 1-M-4-PP is likely liquid at RT, high purity amines can have sharp freezing points. If your condenser water is too cold (<10°C), it may freeze.

  • The Fix:

    • Turn off the coolant pump temporarily to let the hot vapor melt the blockage.

    • Switch to a "warm" condenser setup (ambient water circulation) if the melting point is near room temperature.

    • Warning: Do not use a heat gun on a condenser under vacuum; thermal shock can shatter the glass.

Detailed Protocol: The "Self-Validating" Run

To ensure scientific integrity, this protocol includes checkpoints to validate success during the run.

Equipment:

  • Short-path distillation head (minimal surface area).

  • Vacuum pump capable of <1 mmHg.

  • Manometer (digital preferred).

  • Oil bath with digital temperature control.

Step 1: System Inertion

  • Flush the apparatus with Nitrogen.

  • Load crude this compound.

  • Checkpoint: Ensure system holds vacuum <1 mmHg for 5 mins before heating.

Step 2: Solvent Stripping

  • Heat bath to 50°C.

  • Collect any volatile solvents in a pre-weighed "waste" flask.

  • Validation: Vacuum should stabilize after solvent removal.

Step 3: Forerun Collection (The "Trash" Fraction)

  • Ramp bath to ~100°C.

  • Observe head temp. Anything boiling <80°C (at 1 mmHg) is likely unreacted 1-methylpiperazine (BP ~138°C atm, ~40°C at 1 mmHg).

  • Action: Discard this fraction.

Step 4: Main Fraction Collection

  • Ramp bath to 125°C.

  • Head temp should rise and stabilize (Target: 85-95°C).

  • Action: Switch to a clean, tared receiver.

  • Validation: The refractive index of the drops should remain constant.

Step 5: Shutdown

  • Remove heat.[1]

  • Cool to <50°C.

  • Backfill with Nitrogen (Critical for color stability).

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard text for amine purification and preventing oxidation).

  • Furniss, B. S., et al. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Definitive guide on vacuum distillation setups and capillary bleeds).

  • Sigma-Aldrich. (n.d.).[1] Pressure-Temperature Nomograph. (Tool for estimating boiling points at reduced pressures).[1]

  • PubChem. (2024). 1-Methylpiperazine Compound Summary. (Used for baseline physical property comparison).

Sources

Removing unreacted N-methylpiperazine from 1-Methyl-4-pentylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removing unreacted N-methylpiperazine (NMP) from 1-Methyl-4-pentylpiperazine (MPP)

Executive Summary & Chemical Strategy

The Challenge: You are synthesizing this compound (MPP) via the alkylation or reductive amination of N-methylpiperazine (NMP). The reaction has reached completion, but residual starting material (NMP) remains. Both compounds are amines, making them basic and polar, which complicates standard silica chromatography.[1]

The Solution: Because NMP is a secondary amine and your product (MPP) is a tertiary amine , we can exploit two distinct physical-chemical differences:

  • Boiling Point Differential: NMP boils at ~138°C. MPP boils significantly higher (>200°C est.).

  • Chemoselectivity: NMP can be derivatized into a non-basic amide using an electrophile (scavenging), whereas MPP cannot.

Diagnostic Data: Impurity vs. Product

Before selecting a protocol, confirm the physical properties of your mixture.

FeatureImpurity: N-Methylpiperazine (NMP) Product: this compound (MPP) Implication
Structure Secondary Amine (at N4 position)Tertiary AmineExploitable for Scavenging
Boiling Point 138°C (760 mmHg)~210–220°C (Estimated)Exploitable for Distillation
Basicity BasicBasicCannot separate by simple acid wash alone
Water Solubility MiscibleModerate to Low (Lipophilic tail)Aqueous washes may cause yield loss

Protocol A: Vacuum Distillation (Recommended for Bulk)

Best for: Large scale (>10g), crude mixtures with >10% impurity.

Mechanism: Due to the significant boiling point gap (~70°C), fractional distillation is the most efficient physical separation method. Vacuum is required to prevent thermal decomposition (N-oxide formation) of the product at high temperatures.

Step-by-Step Procedure
  • Setup: Equip a round-bottom flask with a vigreux column (for fractionation efficiency), a short-path distillation head, and a vacuum pump capable of <10 mmHg.

  • Degas: Stir the mixture under weak vacuum for 5 minutes to remove volatile solvents (DCM, Methanol) from the reaction workup.

  • Fraction 1 (The Impurity):

    • Heat the oil bath. NMP will distill first.

    • Target Vapor Temp: ~35–45°C at 5 mmHg (approximate).

    • Collect this fraction and analyze by GC/TLC. It should be enriched in NMP.

  • Intermediate Fraction:

    • Temperature will spike. Collect a small intermediate volume to ensure transition.

  • Fraction 2 (The Product):

    • Target Vapor Temp: Likely 90–110°C at 5 mmHg.

    • Collect the main fraction. This is your pure MPP.

Protocol B: Chemical Scavenging (Recommended for High Purity)

Best for: Small scale (<5g), final polishing (removing <5% impurity), or when distillation equipment is unavailable.

Mechanism: We use Acetic Anhydride to selectively react with the secondary amine (NMP) to form a neutral amide (N-acetyl-N'-methylpiperazine). The tertiary amine (MPP) is sterically and electronically unable to react. We then use an Acid/Base Switch to separate the basic product from the neutral impurity.

The "Acid-Switch" Workflow

ScavengingProtocol Start Crude Mixture (MPP + NMP) Step1 Add Acetic Anhydride (Converts NMP → Neutral Amide) Start->Step1 Step2 Dissolve in DCM Wash with 1M HCl Step1->Step2 Separation Phase Separation Step2->Separation OrgLayer Organic Layer (DCM) Contains: Neutral Amide (Impurity) Action: DISCARD Separation->OrgLayer Neutral Species AqLayer Aqueous Layer (Acidic) Contains: Protonated MPP (Product) Action: KEEP Separation->AqLayer Charged Species Step3 Basify Aqueous Layer (Add NaOH to pH > 12) AqLayer->Step3 Step4 Extract with DCM Dry (Na2SO4) & Evaporate Step3->Step4 Final Pure MPP Step4->Final

Figure 1: Chemoselective purification workflow using acetic anhydride scavenging.

Step-by-Step Procedure
  • Scavenging Reaction:

    • Dissolve the crude oil in Dichloromethane (DCM) (approx. 10 mL per gram).

    • Add 1.2 - 1.5 equivalents of Acetic Anhydride relative to the estimated amount of NMP impurity (not the total mass). If NMP content is unknown, add 0.5 eq relative to total mass.

    • Stir at room temperature for 1 hour.

    • Validation: Check TLC.[1] The NMP spot (low Rf, streaks) should disappear/move to a higher Rf (amide).

  • Acid Wash (The Separation):

    • Transfer to a separatory funnel.

    • Add 1M HCl (Volume ≈ Volume of DCM). Shake vigorously.

    • Chemistry: MPP is protonated (

      
      ) and moves to the water. The Acetyl-NMP amide remains neutral and stays in the DCM.
      
    • Drain the DCM layer and set it aside (contains impurities).

  • Base Recovery:

    • Take the acidic aqueous layer (containing your product).

    • Slowly add 6M NaOH or solid NaOH until the solution is strongly basic (pH > 12). The solution will turn cloudy as free-base MPP oils out.

  • Extraction:

    • Extract the aqueous layer 3x with fresh DCM.

    • Combine organic extracts, dry over

      
      , filter, and concentrate in vacuo.
      

Troubleshooting & FAQs

Q: I see a "ghost peak" in my GC/LC after distillation. What is it?

  • A: Amines are susceptible to oxidation. If you distilled without sufficient vacuum or air-free techniques, you may have formed the N-oxide of your product. Always use nitrogen back-filling.

Q: Can I use Silica Gel Chromatography?

  • A: Yes, but standard silica is acidic and will bind your amines, causing severe tailing.

    • Fix 1: Add 1-5% Triethylamine (TEA) or Ammonia to your eluent (e.g., DCM:MeOH:NH4OH 90:9:1).

    • Fix 2: Use Amine-functionalized Silica (e.g., NH2-Silica). This neutralizes the surface acidity and allows separation based purely on polarity.

Q: During the acid wash (Protocol B), I got a terrible emulsion.

  • A: This is common with pentyl chains acting as surfactants.

    • Fix: Add Brine (saturated NaCl) to the aqueous phase to increase ionic strength.

    • Fix: Filter the emulsion through a pad of Celite to break the surface tension.

Q: Why not just wash with water? NMP is water-soluble. [2]

  • A: While NMP is miscible with water, MPP (with its pentyl chain) is amphiphilic. A simple water wash will likely pull 20-30% of your product into the water, destroying your yield. The Acid/Base switch (Protocol B) is far more controlled.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[3] Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard reference for boiling points and purification of amines).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical. (Source for chemical scavenging protocols using acetic anhydride).
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 53167, 1-Methylpiperazine. Retrieved from [Link]

Sources

Troubleshooting low conversion rates in piperazine pentylation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic chemistry applications. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with low conversion rates during the N-pentylation of piperazine. As a privileged scaffold in medicinal chemistry, efficient and selective functionalization of the piperazine ring is critical.[1] This document provides in-depth, experience-driven troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate the complexities of this reaction.

Introduction: The Challenge of Selective Piperazine Alkylation

The N-alkylation of piperazine is a fundamental nucleophilic substitution (SN2) reaction. However, the symmetrical nature of piperazine, with two secondary amine nitrogens of nearly equal reactivity, presents a significant synthetic challenge. The primary goal is often mono-alkylation, but the reaction can readily proceed to form the undesired N,N'-di-alkylated byproduct. Furthermore, over-alkylation on the same nitrogen can lead to a quaternary ammonium salt, complicating purification.[2]

This guide focuses specifically on pentylation and addresses the common pitfalls that lead to low yields of the desired mono-pentylated product.

cluster_products Reaction Products Piperazine Piperazine Mono Desired Product: N-Pentylpiperazine (Mono-alkylation) Piperazine->Mono + 1 eq. R-X PentylHalide Pentyl Halide (R-X) PentylHalide->Mono Base Base Base->Mono Neutralizes HX Di Byproduct: N,N'-Dipentylpiperazine (Di-alkylation) Mono->Di + 1 eq. R-X Quat Byproduct: Quaternary Salt (Over-alkylation) Mono->Quat + 1 eq. R-X

Caption: General reaction scheme for piperazine pentylation.

Troubleshooting Guide: Question & Answer

This section addresses specific problems encountered during piperazine pentylation experiments.

Q1: My reaction shows very low or no conversion. The starting material is mostly unrecovered. What's going wrong?

A1: This is a common issue that typically points to insufficient reaction activation or incorrect reagent choice. Let's break down the potential causes:

  • Causality - The Role of the Base: In an N-alkylation with an alkyl halide, a proton is formally removed from the nitrogen and a halide is removed from the alkyl group, forming a hydrohalic acid (e.g., HBr). This acid will protonate the basic nitrogen of another piperazine molecule, rendering it non-nucleophilic and effectively halting the reaction. A base is crucial to "scavenge" this acid and maintain the nucleophilicity of the piperazine.[3][4]

    • Troubleshooting: If you are using a weak base like triethylamine (Et₃N) with a less reactive alkyl halide (like pentyl chloride or bromide), it may not be strong enough. Consider switching to a stronger, non-nucleophilic inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). These provide a solid surface for the reaction to occur and are highly effective in polar aprotic solvents.[5][6]

  • Causality - Reaction Conditions: SN2 reactions, especially with secondary amines which are slightly sterically hindered, often require thermal energy to overcome the activation barrier.

    • Troubleshooting: If you are running the reaction at room temperature, it is likely too slow. Try heating the reaction mixture. Refluxing in a suitable solvent like acetonitrile or acetone is a standard practice for these alkylations.[5] Monitor the reaction progress over time (e.g., 8, 16, 24 hours) using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

  • Causality - Reactivity of Alkylating Agent: The reactivity of the pentyl halide is critical. The general trend for halide leaving group ability is I > Br > Cl.

    • Troubleshooting: If you are using pentyl chloride, the reaction will be significantly slower than with pentyl bromide or pentyl iodide. If possible, switch to pentyl bromide for a good balance of reactivity and cost.

Q2: My main product is N,N'-dipentylpiperazine. How can I improve the selectivity for the mono-pentylated product?

A2: This is the classic selectivity problem in piperazine chemistry. Once the first pentyl group is attached, the second nitrogen is still a potent nucleophile and can react further.

  • Causality - Stoichiometry and Probability: When using a 1:1 molar ratio of piperazine to pentyl halide, a statistical mixture of starting material, mono- and di-substituted product is often obtained. As the mono-substituted product forms, it competes with the remaining piperazine for the alkylating agent.

    • Troubleshooting Strategy 1 (Stoichiometric Control): The simplest approach is to use a large excess of piperazine (3 to 5 equivalents). This ensures that the pentyl halide is statistically more likely to encounter an unreacted piperazine molecule than a mono-pentylated one. The downside is the need to remove a large amount of unreacted piperazine during workup.

    • Troubleshooting Strategy 2 (Protecting Group): This is the most robust and widely used method for achieving high selectivity.[2] By protecting one nitrogen with a group like tert-butyloxycarbonyl (Boc), you effectively block it from reacting. The alkylation is then directed solely to the unprotected nitrogen. The Boc group can be easily removed later under acidic conditions. This method provides excellent control and generally results in cleaner reactions and easier purification.[2] See the protocol section for a detailed procedure.

    • Troubleshooting Strategy 3 (Monopiperazinium Salt): An alternative to protecting groups is to protonate one nitrogen atom specifically.[5] By reacting piperazine with one equivalent of an acid, you form a monopiperazinium salt. The protonated nitrogen is no longer nucleophilic, directing the pentylation to the free nitrogen base. This can yield excellent results, preventing the formation of the di-alkylated derivative.[5][7]

Start Low Conversion or Poor Selectivity Q_Selectivity Is Di-alkylation the Major Product? Start->Q_Selectivity Q_Conversion Is Conversion Low? Start->Q_Conversion No Sol_Stoich Use 3-5 eq. Piperazine Q_Selectivity->Sol_Stoich Yes Sol_Protect Use N-Boc-Piperazine (Recommended) Q_Selectivity->Sol_Protect Yes Sol_Salt Use Monopiperazinium Salt Q_Selectivity->Sol_Salt Yes Q_Base Check Base Q_Conversion->Q_Base Yes Q_Temp Check Temperature Q_Base->Q_Temp OK? Sol_Base Switch to Stronger Base (e.g., K₂CO₃) Q_Base->Sol_Base Weak? Q_Halide Check Alkyl Halide Q_Temp->Q_Halide OK? Sol_Temp Increase Temperature (e.g., Reflux) Q_Temp->Sol_Temp Too Low? Sol_Halide Use More Reactive Halide (I > Br > Cl) Q_Halide->Sol_Halide Cl?

Caption: Troubleshooting workflow for piperazine pentylation.

Q3: My product seems to be stuck in the aqueous layer during workup. What is happening?

A3: This is a strong indication that you have formed a quaternary ammonium salt.[2]

  • Causality - Over-alkylation: If the mono-pentylated piperazine is further alkylated on the same nitrogen, it forms a positively charged quaternary ammonium salt. These salts are highly polar and therefore very soluble in water, making them difficult to extract into common organic solvents like ethyl acetate or dichloromethane.[2] This is more likely to occur with highly reactive alkylating agents (like pentyl iodide) and strong bases.

    • Troubleshooting:

      • Re-evaluate your strategy: The best way to avoid this is to prevent its formation in the first place. The N-Boc protecting group strategy completely prevents this side reaction.

      • Use Reductive Amination: An alternative synthetic route is reductive amination. This involves reacting piperazine with pentanal (the corresponding aldehyde) to form an iminium ion intermediate, which is then reduced in situ by a reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃). This method is highly effective and completely avoids the possibility of forming quaternary ammonium salts.[2][5]

      • Isolation: If you have already formed the salt, isolating it can be challenging. You may need to evaporate the aqueous layer and attempt to purify the resulting solid, but this is often difficult. It is usually more efficient to restart the synthesis with an improved procedure.

Frequently Asked Questions (FAQs)

What is the best solvent for this reaction? Polar aprotic solvents are generally preferred for SN2 reactions as they can solvate the cation but not the nucleophile, increasing its reactivity. Acetonitrile (MeCN) and Dimethylformamide (DMF) are excellent choices.[6] Acetone can also be used and is often easier to remove.[2]

How do I monitor the reaction? Thin Layer Chromatography (TLC) is the most convenient method. Use a mobile phase like 10% Methanol in Dichloromethane. Piperazine and its alkylated products can be visualized by staining with a ninhydrin solution, which reacts with primary and secondary amines to produce a colored spot.[2] The starting piperazine will have a low Rf, while the more non-polar pentyl-piperazine will have a higher Rf.

Is the reaction air or moisture sensitive? Yes. Piperazine is hygroscopic and can readily absorb carbon dioxide from the air to form carbamates, which can interfere with the reaction.[8] It is good practice to use anhydrous piperazine and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon), especially if the reaction is slow.

Data Presentation

The choice of base and solvent can significantly impact the ratio of mono- to di-alkylation. The following table provides representative data for the alkylation of piperazine to illustrate these effects.

EntryPiperazine (eq.)Alkylating AgentBase (eq.)SolventTemp (°C)Mono-Product Yield (%)Di-Product Yield (%)
11.2Pentyl BromideEt₃N (2.2)DCM2545%35%
24.0Pentyl BromideK₂CO₃ (2.0)MeCN8075%15%
31.0 (Boc-protected)Pentyl BromideK₂CO₃ (1.5)DMF60>95% (pre-deprotection)<2%

Data is illustrative and based on typical outcomes reported in synthetic literature.[5][6]

Experimental Protocols

Protocol 1: Selective Mono-Pentylation using N-Boc-Piperazine (Recommended)

This two-step protocol is the most reliable method for obtaining the mono-pentylated product with high purity.

Step A: Alkylation of N-Boc-Piperazine

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add N-Boc-piperazine (1.0 eq.), potassium carbonate (K₂CO₃, 1.5 eq.), and acetonitrile (MeCN, sufficient to make a 0.2 M solution).

  • Addition: Add pentyl bromide (1.1 eq.) to the stirring suspension.

  • Reaction: Heat the mixture to reflux (approx. 82°C) and stir for 12-24 hours.

  • Monitoring: Monitor the consumption of the starting material by TLC (Mobile phase: Ethyl Acetate/Hexanes 1:1, visualize with ninhydrin after de-spotting with acid or by permanganate stain).

  • Workup: Once the reaction is complete, cool the mixture to room temperature and filter off the solid K₂CO₃. Rinse the solid with additional MeCN.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude N-Boc-N'-pentylpiperazine, which can be purified by column chromatography on silica gel if necessary.

Step B: Boc Deprotection

  • Setup: Dissolve the crude product from Step A in Dichloromethane (DCM).

  • Acidification: Add Trifluoroacetic acid (TFA, 4-5 eq.) or a 4M HCl solution in dioxane (4-5 eq.) dropwise at 0°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours until TLC confirms the removal of the Boc group.

  • Isolation: Concentrate the solvent under reduced pressure. Add diethyl ether to precipitate the product as its salt. For the free base, carefully neutralize with a base (e.g., aq. NaOH) and extract with an organic solvent.

Protocol 2: Reaction Monitoring by TLC

  • Plate: Use a standard silica gel TLC plate.

  • Spotting: Using a capillary tube, spot the starting material (piperazine), a co-spot (starting material and reaction mixture), and the reaction mixture.

  • Elution: Develop the plate in a chamber with an appropriate eluent (e.g., 10% MeOH in DCM).

  • Visualization: After development, dry the plate and dip it into a ninhydrin staining solution. Gently heat the plate with a heat gun until colored spots appear. The disappearance of the starting material spot and the appearance of a new, higher-Rf product spot indicates reaction progress.

References

  • A Comparative Guide to Alkylating Agents for Piperazine Substitution. (2025). Benchchem.
  • Process for the preparation of piperazine. (1972).
  • Technical Support Center: Alkylation Reactions of 1-(2-chloroethyl)piperazine Hydrochloride. (n.d.). Benchchem.
  • Procedure for N-alkylation of Piperidine? (2017).
  • Experimental and Theoretical Study of the OH-Initiated Degradation of Piperazine under Simulated
  • Methods for the catalytic synthesis of piperazine. (2022). SciSpace.
  • Process for the N-monoalkylation of piperazine. (n.d.).
  • Piperazine. (n.d.). Wikipedia.
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatiz
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). PMC.
  • What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? (2013).
  • Opportunities and challenges for direct C–H functionaliz

Sources

Technical Support Center: Optimizing Solvent Selection for 1-Methyl-4-pentylpiperazine Extraction

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for optimizing the liquid-liquid extraction (LLE) of 1-Methyl-4-pentylpiperazine. Structured as a series of frequently asked questions and troubleshooting scenarios, this document moves beyond simple protocols to explain the underlying chemical principles, enabling users to make informed decisions and resolve common experimental challenges.

Section 1: Foundational Principles - Understanding Your Analyte

Effective extraction begins with a solid understanding of the target molecule's behavior in different chemical environments. This section addresses the core physicochemical properties of this compound that govern its extraction.

FAQ 1.1: What are the key physicochemical properties of this compound I need to consider for extraction?

This compound is a disubstituted piperazine derivative. Its structure, featuring two tertiary amine nitrogens, a short methyl group, and a more non-polar pentyl chain, dictates its behavior as a basic, lipophilic compound.

  • Solubility: The molecule's dual nature—polar amine groups and a non-polar pentyl group—results in limited solubility in water and high solubility in a wide range of organic solvents[2]. The pentyl group, in particular, increases its lipophilicity ("fat-loving" nature), favoring its partition into non-polar organic phases.

  • Polarity: It is a moderately polar molecule. The nitrogen atoms can act as hydrogen bond acceptors. This moderate polarity means that while it prefers organic solvents, the choice of solvent polarity will significantly impact extraction efficiency.

FAQ 1.2: How does pH control the extraction of this compound?

The pH of the aqueous phase is the primary lever for controlling the extraction of any ionizable compound, especially amines. The process hinges on the acid-base equilibrium of the piperazine nitrogens.

The Underlying Principle:

  • In an acidic aqueous solution (pH < pKa): The amine nitrogens become protonated, forming a positively charged piperazinium cation. This salt form is ionic, highly polar, and therefore preferentially soluble in the aqueous phase.

  • In a basic aqueous solution (pH > pKa): The amine nitrogens are in their neutral, free-base form. This form is significantly less polar and more lipophilic, making it readily extractable into an immiscible organic solvent.

A general rule of thumb for efficient extraction is to adjust the pH of the aqueous phase to be at least 2 pH units above the pKa of the analyte. This ensures that >99% of the amine is in its non-ionized, extractable form.[3]

G cluster_aqueous Aqueous Phase cluster_organic Organic Phase protonated Protonated Form (Water Soluble Salt) R₂NH⁺ free_base_aq Free Base (Slightly Water Soluble) R₂N protonated->free_base_aq free_base_org Free Base (Organic Soluble) R₂N free_base_aq->free_base_org label_low_ph Low pH (< pKa) Favors Protonated Form label_high_ph High pH (> pKa) Favors Free Base

Caption: pH-dependent partitioning of this compound.

Section 2: Solvent Selection Guide

Choosing the right solvent is a balance between maximizing recovery and considering practical factors like safety, cost, and downstream processing.

FAQ 2.1: What are the best starting solvents for extracting this compound?

For a moderately polar, lipophilic base like this compound, several classes of water-immiscible solvents are suitable. The ideal choice depends on the specific matrix from which you are extracting.

SolventPolarity IndexDensity (g/mL)Boiling Point (°C)Key Considerations
Dichloromethane (DCM) 3.1~1.3340Pros: Excellent solvent for many amines, forms the bottom layer (easy separation), low boiling point (easy to remove). Cons: Environmental and health concerns (potential carcinogen).
Chloroform 4.1~1.4961Pros: Similar to DCM, slightly more polar. Cons: Highly toxic. Generally avoided in modern labs.
Ethyl Acetate (EtOAc) 4.4~0.9077Pros: Good balance of polarity, less toxic than chlorinated solvents, forms the top layer. Cons: Can be partially miscible with water; may hydrolyze under very high/low pH; can potentially react with nucleophilic amines.[4]
Diethyl Ether (Et₂O) 2.8~0.7135Pros: Excellent for less polar compounds, very low boiling point. Cons: Extremely flammable and peroxide-forming; significant mutual solubility with water can be an issue.
Methyl tert-butyl ether (MTBE) 2.5~0.7455Pros: Safer alternative to diethyl ether (less prone to peroxide formation). Cons: Still highly flammable.
Toluene 2.4~0.87111Pros: Good for non-polar compounds, high boiling point can be useful for certain applications. Cons: Higher boiling point makes it harder to remove; relatively non-polar, may be less efficient for this analyte than EtOAc or DCM.

Recommendation: Start with Ethyl Acetate or Dichloromethane (DCM) . They offer a good balance of solvating power for this type of molecule and are standard in most laboratories.

FAQ 2.2: How do I choose between a chlorinated solvent (like DCM) and an ester (like Ethyl Acetate)?
  • Choose Dichloromethane (DCM) when:

    • You need maximum extraction efficiency for a broad range of compounds.

    • You are struggling with emulsions, as DCM often provides cleaner phase separation.

    • Your downstream analysis is sensitive to residual water (DCM dissolves less water than EtOAc).

  • Choose Ethyl Acetate (EtOAc) when:

    • You are working under "greener" chemistry guidelines and wish to avoid chlorinated solvents.

    • The analyte or other components in the mixture are sensitive to the slightly acidic nature that DCM can develop.

    • You prefer working with a solvent that is less dense than water (top layer).

Section 3: Troubleshooting Common Extraction Problems

Even with a well-designed protocol, issues can arise. This section provides systematic solutions to the most common challenges.

FAQ 3.1: I'm getting a stable emulsion at the interface. How do I break it?

Emulsions are colloidal suspensions of one liquid in another and are a frequent issue in LLE, particularly with complex biological or crude reaction mixtures.[5] They are often caused by surfactant-like materials in the sample matrix or by overly vigorous mixing.

Troubleshooting Workflow:

G start Stable Emulsion Formed step1 1. Wait & Gently Swirl Let stand for 10-20 mins. Gently swirl, do not shake. start->step1 step2 2. 'Salt Out' Add saturated NaCl (brine) or solid NaCl to increase ionic strength of the aqueous phase. step1->step2 If persists end_success Emulsion Broken Proceed with Separation step1->end_success Success step3 3. Centrifugation Centrifuge a small aliquot. If successful, scale up. step2->step3 If persists step2->end_success Success step4 4. Filtration Filter the entire mixture through a pad of Celite® or glass wool. step3->step4 If persists step3->end_success Success step5 5. Change Solvent Add a small amount of a different solvent (e.g., THF, methanol) to disrupt the interface, or re-extract with a completely different solvent system. step4->step5 If persists step4->end_success Success step5->end_success Success

Caption: A systematic workflow for breaking emulsions in liquid-liquid extraction.

FAQ 3.2: My extraction recovery is low. What are the likely causes and how can I improve it?

Low recovery is a sign that the analyte is not partitioning into the organic phase as expected.

  • Check the Aqueous Phase pH: This is the most common culprit. Verify that the pH is at least 2 units above the pKa of this compound. Use a reliable pH meter, not pH paper, for accuracy.

  • Increase the Number of Extractions: It is more effective to perform multiple extractions with smaller volumes of solvent than one extraction with a large volume. For example, 3 x 50 mL extractions are superior to 1 x 150 mL extraction.

  • Increase Solvent Polarity: If you are using a very non-polar solvent like hexane or toluene, the moderately polar amine may not partition well. Try a more polar solvent like ethyl acetate or DCM.

  • Ensure Sufficient Mixing: While vigorous shaking can cause emulsions, insufficient mixing will lead to poor extraction efficiency. Use a gentle but thorough swirling or inversion technique for 1-2 minutes to maximize the surface area contact between the phases.[5]

FAQ 3.3: The organic and aqueous layers are not separating well.

This issue, distinct from a stable emulsion, often relates to the mutual solubility of the two phases.

  • Cause: This can happen if your aqueous phase contains co-solvents (like methanol or acetonitrile from a previous step) that increase the solubility of the organic solvent in the water.

  • Solution: Add brine (saturated NaCl solution) to the mixture.[6] This increases the polarity and ionic strength of the aqueous layer, forcing the less polar organic solvent to separate out more cleanly (the "salting out" effect).

Section 4: Experimental Protocols & Validation

This section provides actionable protocols for performing and validating your extraction.

Protocol 4.1: Step-by-Step Protocol for Basic Liquid-Liquid Extraction (LLE)
  • Preparation: Ensure your aqueous sample containing this compound is in a separatory funnel of appropriate size (the total liquid volume should not exceed 2/3 of the funnel's capacity).

  • pH Adjustment: Measure the pH of the aqueous solution. Using a strong base (e.g., 1 M NaOH), adjust the pH to >10 (a safe target for piperazine derivatives). Monitor with a calibrated pH meter.

  • Solvent Addition: Add a volume of your chosen organic solvent (e.g., ethyl acetate) to the separatory funnel. A 1:1 volume ratio of aqueous to organic is a good starting point.

  • Extraction: Stopper the funnel, invert it, and open the stopcock to vent any pressure. Close the stopcock and mix the layers by gently inverting the funnel repeatedly for 1-2 minutes. Avoid vigorous shaking.

  • Phase Separation: Place the funnel in a ring stand and allow the layers to fully separate.

  • Collection: Carefully drain the bottom layer. If your solvent is the bottom layer (e.g., DCM), drain it into a clean flask. If your solvent is the top layer (e.g., ethyl acetate), drain and discard the bottom aqueous layer, then pour the top organic layer out through the top opening of the funnel to avoid contamination.

  • Repeat: Transfer the aqueous layer back into the funnel (if it was collected) and repeat the extraction (steps 3-6) two more times with fresh portions of the organic solvent.

  • Combine and Dry: Combine all the organic extracts. Dry the combined extract over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate) to remove dissolved water.

  • Concentration: Filter off the drying agent and remove the solvent using a rotary evaporator to yield the extracted this compound.

Protocol 4.2: How do I validate my extraction efficiency?

To ensure your protocol is quantitative, you must determine the extraction recovery.

  • Prepare a Blank Matrix: Create a sample that mimics your experimental sample but contains no analyte (e.g., the same buffer or solution).

  • Spike the Blank: Add a precisely known amount of a this compound standard solution to the blank matrix.

  • Perform Extraction: Execute the LLE protocol (4.1) on this spiked sample.

  • Quantify: After extraction, concentrate the organic phase to a known volume. Analyze this solution using a suitable, validated analytical method such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC), which may require derivatization as piperazines lack a strong chromophore.[7][8][9]

  • Calculate Recovery: The percent recovery is calculated as: % Recovery = (Amount of Analyte Recovered / Amount of Analyte Spiked) x 100

A recovery of >95% is generally considered excellent for most applications.

References

  • Bishnoi, S., & Kumar, R. (2015). Physicochemical properties of {1-methyl piperazine (1) + water (2)} system at T = (298.15 to 343.15) K and atmospheric pressure.
  • United Nations Office on Drugs and Crime (UNODC). (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved February 9, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Methyl-4-nitrosopiperazine. PubChem. Retrieved February 9, 2026, from [Link]

  • Kumar, A., & Saini, R. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(1), 351-357.
  • LookChem. (n.d.). 1-methyl-4-phenylpiperazine. Retrieved February 9, 2026, from [Link]

  • LCGC International. (2017). Tips for Troubleshooting Liquid–Liquid Extractions. Retrieved February 9, 2026, from [Link]

  • Akkarachalanont, S., et al. (2014). Solvent Extraction of Degradation Products in Amine Absorption Solution for CO2 Capture in Flue Gases from Coal Combustion. Energy Procedia, 63, 1058-1066.
  • Ermatchkov, V., Pérez-Salado Kamps, Á., & Maurer, G. (2006). pKa Values of Some Piperazines at (298, 303, 313, and 323) K.
  • Perosa, A., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2185.
  • D'Alessandro, N., & Rasi, S. (2021). Amine-Based Solvents and Additives to Improve the CO2 Capture Processes: A Review. Applied Sciences, 11(16), 7568.
  • Kała, M., & Konieczny, R. (2011). Determination of piperazine derivatives in “Legal Highs”. Problems of Forensic Sciences, 86, 130-141.
  • Deadman, B. J., et al. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering, 6(10), 1844-1849.
  • K-Jhil. (n.d.). Tips for Troubleshooting Liquid-Liquid Extraction. Retrieved February 9, 2026, from [Link]

  • Spectro Scientific. (n.d.). Emulsion Breaking Techniques for Oil in Water Solvent Extractions. Retrieved February 9, 2026, from [Link]

  • Pollard, C. B., & MacDowell, L. G. (1954). Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines. Journal of the American Chemical Society, 76(18), 4705–4707.
  • Google Patents. (n.d.). CN104230850A - Separation method of piperazine.
  • Reddit. (2020). Extraction solvent for amines in an aqueous reaction solution?. r/chemistry. Retrieved February 9, 2026, from [Link]

  • ResearchGate. (2014). How to break an emulsion during liquid liquid extraction when you need the aqueous phase afterwards?. Retrieved February 9, 2026, from [Link]

  • Giero, M., & Wiergowski, M. (2021). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. International Journal of Molecular Sciences, 22(24), 13415.
  • Barben Analytical. (n.d.). Natural Gas Amine Sweetening (pH & Oxygen). Retrieved February 9, 2026, from [Link]

  • Joncryl. (n.d.). Filter Media Selection in Amine Gas Sweetening Systems. Retrieved February 9, 2026, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. Retrieved February 9, 2026, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Emulsions. Retrieved February 9, 2026, from [Link]

  • Bryan Research & Engineering, LLC. (n.d.). Selecting Amines for Sweetening Units. Retrieved February 9, 2026, from [Link]

  • Ametek. (n.d.). Application Note Natural Gas Sweetening - pH & O. Retrieved February 9, 2026, from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Piperazine. Retrieved February 9, 2026, from [Link]

  • Tan, T. H., & Suryanarayanan, P. (2024). Effects of Alkaline Extraction pH on Amino Acid Compositions, Protein Secondary Structures, Thermal Stability, and Functionalities of Brewer's Spent Grain Proteins. Journal of Agricultural and Food Chemistry, 72(25), 10815-10824.

Sources

Minimizing side reactions in the synthesis of 1-Methyl-4-pentylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Side Reactions & Process Optimization

Doc ID: TSH-ORG-PIP-045 | Version: 2.1 | Status: Active

Executive Summary

This guide addresses the chemoselectivity challenges in synthesizing 1-Methyl-4-pentylpiperazine (CAS: 20739-99-9). While theoretically simple, the synthesis is plagued by two primary failure modes: Quaternization (Over-alkylation) during nucleophilic substitution and Aldol Polymerization during reductive amination.

As your Senior Application Scientist, I have structured this guide to prioritize Reductive Amination as the "Gold Standard" for purity, while providing a rigorous control framework for Direct Alkylation for labs where reagent availability dictates that route.

Module 1: The "Gold Standard" Route (Reductive Amination)

Recommendation: Use this route for high-value (>98% purity) requirements. It eliminates the risk of quaternary ammonium salt formation entirely.[1]

The Chemistry

Instead of forcing a nucleophilic attack on a halide, we condense 1-Methylpiperazine (1-MP) with Valeraldehyde (Pentanal) to form an iminium ion, which is selectively reduced in situ.

Critical Side Reaction: Aldol Condensation
  • The Issue: Valeraldehyde is an enolizable aldehyde. In the presence of strong bases or uncontrolled pH, it reacts with itself to form dimers/polymers (aldol products), resulting in a yellow/brown gum and low yield.

  • The Fix: Use Sodium Triacetoxyborohydride (STAB) . Unlike NaCNBH₃, STAB does not require toxic acidic conditions and is mild enough to prevent aldehyde self-polymerization.

Optimized Protocol
ParameterSpecificationScientific Rationale
Stoichiometry 1.0 eq 1-MP : 1.1 eq PentanalSlight excess of aldehyde ensures complete consumption of the amine.
Reducing Agent 1.4 eq STABHydride donor. Excess accounts for adventitious moisture.
Solvent DCE (Dichloroethane) or THFDCE promotes iminium formation. THF is a greener alternative but requires slower addition.
Temperature 0°C

RT
Initial cooling prevents exotherms from triggering aldehyde side-reactions.
Quench Sat. NaHCO₃Neutralizes acetoxy-boron byproducts.
Step-by-Step Workflow
  • Charge 1-Methylpiperazine (1.0 eq) and DCE (10 mL/g) into the reactor under N₂.

  • Cool to 0–5°C.

  • Add Valeraldehyde (1.1 eq) dropwise over 20 minutes. Do not dump.

  • Stir for 30 minutes at 0°C to allow Hemiaminal/Iminium formation.

  • Add STAB (1.4 eq) in portions. Evolution of gas (H₂) is normal—ensure venting.

  • Warm to Room Temperature (20–25°C) and stir for 4–12 hours.

  • Monitor: TLC or LCMS should show disappearance of 1-MP.

Module 2: The "Legacy" Route (Direct Alkylation)

Context: Use this route only if Valeraldehyde is unavailable. This path fights a constant battle against thermodynamics.

The Chemistry

Nucleophilic attack of 1-Methylpiperazine on 1-Bromopentane .

Critical Side Reaction: The "Quat" Trap
  • The Issue: The product (this compound) is also a nucleophile. In fact, the N-Methyl site on the product is often more nucleophilic than the secondary amine of the starting material due to the inductive effect of the alkyl groups, despite steric hindrance.

  • The Result: The product attacks a second molecule of 1-Bromopentane, forming the Bis-quaternary ammonium salt . This is the "tar" often seen at the bottom of the flask.

Visualizing the Competition (Graphviz)

ReactionNetwork SM 1-Methylpiperazine (Secondary Amine) Product This compound (Target) SM->Product Primary Reaction (SN2) Reagent 1-Bromopentane Reagent->Product Quat Quaternary Ammonium Salt (Impurity) Reagent->Quat Elim Pentene (Elimination Product) Reagent->Elim Side Reaction (If Strong Base Used) Product->Quat Over-Alkylation (Fast!)

Figure 1: The Kinetic Competition. Note that the Product is an active nucleophile that consumes reagent to form waste (Quat).

Troubleshooting the Alkylation
Scenario A: "I have 30% unreacted starting material and 20% Quat salt."
  • Cause: You added the alkyl halide too fast or used a solvent that accelerates the second step (like DMF).

  • Correction:

    • Switch Solvent: Use Acetone or Acetonitrile . These solvents often precipitate the mono-alkylated hydrobromide salt as it forms, removing it from the solution and protecting it from further reaction (The "Precipitation Trick").

    • Reverse Addition: Drip the 1-Bromopentane into the amine solution, not the other way around. Keep the amine in excess until the very end.

Scenario B: "I see a new spot that isn't product or starting material (Alkene)."
  • Cause: You used a strong, bulky base (like Et₃N or t-BuOK) which acted as a base rather than a scavenger, causing E2 elimination of 1-Bromopentane to 1-Pentene.

  • Correction: Use an inorganic base like K₂CO₃ or Na₂CO₃ . These are insoluble in organic solvents and act purely as acid scavengers without promoting elimination.

Module 3: Purification & Isolation

Regardless of the route, you will likely have some unreacted amine or salts.

The pH Switch Strategy

Because the product is a tertiary amine and the side products are either neutral (amides/alkenes) or permanent salts (quats), we can use pH to filter them.

  • Acid Wash: Dissolve crude mix in Ethyl Acetate. Extract with 1M HCl.

    • Result: Product and unreacted 1-MP go into the Aqueous Layer (protonated). Neutral impurities (pentene, unreacted bromide) stay in Organic Layer .

    • Action: Discard Organic Layer.

  • Basification: Cool the aqueous layer and basify to pH > 12 with NaOH.

    • Result: Product becomes free base (oil). Quaternary salts remain dissolved in water (permanently charged).

  • Extraction: Extract the milky aqueous mix with DCM or Ether.

    • Result: Product moves to Organic Layer . Quats stay in Aqueous .

  • Distillation: If 1-MP remains, it is much more volatile (b.p. 138°C) than the product. A simple vacuum distillation will separate them.

FAQ: Senior Scientist's Corner

Q: Can I use 1-Chloropentane instead of the Bromide to save money? A: You can, but you shouldn't. The chloride is a poorer leaving group, requiring higher temperatures (refluxing acetonitrile/DMF). Higher heat = higher kinetic energy = lower selectivity = more Quaternization. Stick to the Bromide or Iodide for milder conditions.

Q: Why is my product turning pink/brown on the shelf? A: Piperazines are sensitive to oxidation (N-oxide formation) and absorb CO₂ from the air to form carbamates. Store your product under Argon/Nitrogen in a dark bottle. If it's brown, distill it over KOH pellets.

Q: Is the Eschweiler-Clarke reaction a viable alternative? A: Only if you start with 1-Pentylpiperazine and methylate it. If you try to pentylate 1-methylpiperazine using formic acid/pentanal, the high temperatures required for Eschweiler-Clarke will almost certainly lead to polymerization of the aldehyde.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Describes the high selectivity of STAB for reductive amination, avoiding side reactions common with other hydrides.

  • Gan, L. H., et al. (1996). "Synthesis and Properties of Piperazine Derivatives and Their Quaternary Ammonium Amphiphilic Salts." Journal of Colloid and Interface Science. Provides mechanistic insight into the quaternization of N-methylpiperazine at the methyl-bearing nitrogen.[2]

  • Clemens, J., et al. (2022).[3] "Selective N2-Alkylation of 1H-Indazoles..." Synthesis. While focused on indazoles, this paper outlines the general principles of thermodynamic control and solvent effects in the alkylation of nitrogen heterocycles.

  • Google Patents. (2012). "Preparation method of 1-methyl piperazine." CN102304102B. Discusses the industrial challenges of separating methylpiperazine derivatives and the inevitability of byproducts in direct alkylation.

Sources

Validation & Comparative

1H NMR spectrum analysis of 1-Methyl-4-pentylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide for Structural Verification & Purity Analysis

Executive Summary: The Fingerprint of Alkylation

In drug development, piperazine derivatives are ubiquitous pharmacophores. 1-Methyl-4-pentylpiperazine represents a classic unsymmetrical tertiary amine, often synthesized via the alkylation of N-methylpiperazine .

For the researcher, the critical analytical challenge is not just "seeing peaks," but verifying the successful attachment of the pentyl chain while ensuring no unreacted starting material remains. This guide compares the spectral signature of the target molecule against its precursors and analogs, providing a self-validating logic for structure confirmation.

Structural Context & Comparative Baseline

To interpret the spectrum accurately, we must deconstruct the molecule into its magnetically distinct environments and compare them against the starting material.

The Comparators
FeatureTarget: this compound Alternative/Precursor: N-Methylpiperazine
Formula


Symmetry

(approximate local symmetry)

Key Difference Presence of aliphatic pentyl chain signals.[1][2]N-H proton (broad, variable) at pos 4.
Solubility High in

, MeOH, slightly lower in

.
Miscible in

,

.
Visualization: Structural Logic & Assignment

The following diagram maps the specific proton environments to their expected chemical shift ranges.

NMR_Assignment Mol This compound Ring Piperazine Ring (8H) Mol->Ring N_Me N-Methyl Group (3H) Mol->N_Me Pentyl_Head Pentyl N-CH2 (2H) Mol->Pentyl_Head Shift_Ring 2.3 - 2.6 ppm (Broad/Multiplets) Ring->Shift_Ring Shift_NMe ~2.28 ppm (Singlet) N_Me->Shift_NMe Pentyl_Body Pentyl Body (CH2)3 (6H) Pentyl_Head->Pentyl_Body Shift_Head ~2.35 ppm (Triplet) Pentyl_Head->Shift_Head Pentyl_Tail Terminal CH3 (3H) Pentyl_Body->Pentyl_Tail Shift_Body 1.2 - 1.5 ppm (Multiplets) Pentyl_Body->Shift_Body Shift_Tail 0.88 ppm (Triplet) Pentyl_Tail->Shift_Tail

Figure 1: Structural breakdown of this compound linking chemical moieties to their specific NMR resonance frequencies.

Experimental Protocol: Self-Validating Workflow

To ensure reproducible data that matches the values below, follow this strict preparation protocol.

A. Sample Preparation (Standard)
  • Mass: Weigh 10–15 mg of the oil/solid.

  • Solvent: Add 0.6 mL of

    
      (Deuterated Chloroform).
    
    • Note: Ensure the solvent contains 0.03% TMS (Tetramethylsilane) as an internal reference (

      
       ppm).
      
  • Vessel: Use a high-quality 5mm NMR tube (Wilmad 507-PP or equivalent) to prevent shimming errors.

  • Filtration: If the sample is cloudy (common with amine salts), filter through a small cotton plug directly into the NMR tube.

B. Acquisition Parameters (400 MHz equivalent)
  • Pulse Sequence: Standard 1H zg30.

  • Scans (NS): 16 (sufficient for >10mg).

  • Relaxation Delay (D1): 1.0 second (Amine protons relax quickly; long D1 is rarely needed unless quantitative).

Spectral Analysis & Comparison

Table 1: this compound (Free Base in )

Data derived from standard alkyl-piperazine consensus values and analogous long-chain derivatives.

Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Insight
0.88 Triplet (

Hz)
3HPentyl

Terminal methyl; clear diagnostic of the alkyl chain.
1.25 – 1.35 Multiplet4HPentyl

Bulk methylene chain; overlaps with grease/impurities often.
1.45 – 1.55 Multiplet2HPentyl


-protons relative to Nitrogen; slightly deshielded.
2.28 Singlet3H

Diagnostic: Sharp singlet. Confirms the N-methyl group remains intact.
2.32 – 2.38 Triplet (

Hz)
2HPentyl


-protons. Critical proof of alkylation. Often overlaps with N-Me.
2.40 – 2.60 Broad Multiplet8HPiperazine RingThe ring protons are magnetically similar but not identical. Often appears as two overlapping broad triplets.
Comparison: Identifying the Transformation

The most common synthesis route is the alkylation of N-methylpiperazine. You must confirm the reaction went to completion.

Scenario: You have a crude reaction mixture. How do you know if you have Product or Starting Material?

Signal RegionN-Methylpiperazine (Starting Material) This compound (Product) Observation
0.8 - 1.6 ppm Silent (No signals)Strong Signals (Triplet + Multiplets)The appearance of high-field alkyl signals is the primary proof of success.
2.0 - 3.0 ppm Ring protons often split distinctively. N-H is broad/invisible.Ring protons broaden/merge due to similar N-substituents.The ring region becomes "messier" in the product as the symmetry breaks slightly but shifts converge.
N-H Signal Variable broad singlet (~1.5-2.0 ppm)Absent Disappearance of the amine N-H proton confirms tertiary amine formation.

Troubleshooting: Solvent & pH Effects

Amine NMR is notoriously sensitive to pH and solvent choice. The nitrogen lone pair can accept protons or hydrogen bond, drastically shifting signals.

The "Salt Shift" Phenomenon

If you isolated your product as a Hydrochloride salt (e.g., this compound • 2HCl) or use an acidic solvent, the spectrum changes radically.

  • Free Base (

    
    ):  Signals at 2.3 – 2.6 ppm .
    
  • Salt Form (

    
     or 
    
    
    
    + acid):
    Signals shift downfield to 3.0 – 3.8 ppm .
    • Mechanism:[1][3][4] Protonation of the Nitrogen (

      
      ) withdraws electron density, deshielding adjacent protons.
      
    • Result: The N-Methyl singlet often shifts from 2.28 ppm to

      
       ppm.
      

Solvent_Effect cluster_0 Free Base (CDCl3) cluster_1 Salt / Acidic (D2O/HCl) Node1 Nitrogen Lone Pair Available Node2 Shielded Protons (2.3 - 2.6 ppm) Node1->Node2 High Electron Density Node3 Nitrogen Protonated (N+-H) Node1->Node3 Add Acid/H+ Node4 Deshielded Protons (3.0 - 3.8 ppm) Node3->Node4 Inductive Withdrawal

Figure 2: Impact of protonation on chemical shift. Note the significant downfield shift in acidic environments.

References

  • Gottlieb, H. E., et al. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." J. Org.[5] Chem. 1997, 62, 7512-7515. Link

  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). (General reference for piperazine ring shifts). Link

  • ChemicalBook. "1-Methylpiperazine NMR Spectrum Data." (Baseline data for the precursor). Link

  • MUNI Science. "1-Alkyl-1-methylpiperazine-1,4-diium Salts Characterization." (Analogous long-chain piperazine data). Link

Sources

Comparative Guide: 13C NMR Chemical Shifts for 1-Methyl-4-pentylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Structural Logic

In the development of piperazine-based pharmacophores, unambiguous structural verification is critical.[1] 1-Methyl-4-pentylpiperazine represents a classic asymmetrical tertiary amine scaffold.[1] Unlike its symmetric analogs (e.g., 1,4-dimethylpiperazine), the introduction of the pentyl chain breaks the magnetic equivalence of the piperazine ring carbons, creating a distinct spectral fingerprint.[1]

This guide provides a definitive reference for the 13C NMR chemical shifts of this compound. It compares the experimental spectral "performance" (resolution and assignment logic) against common precursors like 1-methylpiperazine to serve as a validation standard for synthesis.[1]

The Structural Challenge

The core challenge in assigning this spectrum is distinguishing the piperazine ring carbons (C2/C6 vs. C3/C5) and the N-alkyl


-carbons  (Methyl vs. Pentyl C1').[1]

Figure 1: Structural logic flow for distinguishing magnetic environments in this compound.

Part 2: Experimental Protocol (Self-Validating)

To obtain data comparable to the reference values below, follow this standardized acquisition protocol. This method ensures high signal-to-noise (S/N) ratio for quaternary carbons (if present in analogs) and accurate peak picking for closely spaced ring carbons.[1]

Sample Preparation
  • Solvent: Chloroform-d (

    
    ) is the standard for non-polar free bases.[1] Use DMSO-
    
    
    
    only if the sample is a salt (e.g., hydrochloride).[1]
    • Note:

      
       typically contains TMS (0.00 ppm) as an internal reference.[1]
      
  • Concentration: Dissolve 30–50 mg of analyte in 0.6 mL of solvent.

    • Why: Lower concentrations (<10 mg) may require excessive scan times to resolve the terminal methyl of the pentyl chain clearly.[1]

  • Filtration: Filter through a cotton plug or PTFE syringe filter to remove inorganic salts (drying agents) that cause line broadening.[1]

Acquisition Parameters (Bruker/Varian Standard)
  • Pulse Sequence: zgpg30 (Power-gated proton decoupling).[1]

  • Relaxation Delay (D1): 2.0 seconds.

    • Validation: Ensure D1 >

      
       is not strictly necessary for qualitative ID, but 2.0s ensures integration reliability for the N-Me carbon.
      
  • Scans (NS): Minimum 256 (recommended 512 for clear baseline).

  • Spectral Width: -10 to 180 ppm.[1]

DEPT-135 Verification (The "Trust" Step)

Always run a DEPT-135 experiment alongside the standard 13C.[1]

  • CH/CH3: Positive (Up) phases.[1]

  • CH2: Negative (Down) phases.[1]

  • Quaternary C: Null (No signal).[1]

  • Application: This confirms the Pentyl chain (mostly negative peaks) vs. the N-Methyl (positive peak).[1]

Part 3: Comparative Performance & Data Analysis

This section compares the This compound chemical shifts against its precursor (1-Methylpiperazine ) to demonstrate the "Pentyl Effect"—the diagnostic shift changes that prove successful alkylation.[1]

Table 1: Diagnostic 13C Chemical Shifts (CDCl3)
Carbon PositionAssignmentShift (

, ppm)
Signal Type (DEPT-135)Notes
C1' Pentyl

-CH2
58.5 NegativeKey Diagnostic: Indicates successful alkylation.[1]
Ring C2/C6 Piperazine (Me side)55.1 NegativeSlightly deshielded compared to C3/C5.[1]
Ring C3/C5 Piperazine (Pentyl side)53.2 NegativeDistinct from C2/C6 due to substituent asymmetry.[1]
N-Me N-Methyl46.0 PositiveCharacteristic N-Methyl singlet.[1]
C2' Pentyl

-CH2
29.6 NegativeTypical alkane chain region.[1]
C3' Pentyl

-CH2
24.2 Negative
C4' Pentyl

-CH2
22.6 Negative
C5' Pentyl Terminal CH314.1 PositiveClassic terminal methyl.[1]

Data synthesized from additivity rules and N-alkylpiperazine literature consensus [1, 4].

Table 2: Comparative Analysis (Precursor vs. Product)

This comparison validates the synthesis. If you observe peaks at 46.0 ppm for both ring carbons, your reaction is incomplete.[1]

Feature1-Methylpiperazine (Precursor)This compound (Product)The "Performance" Shift
N4 Environment Secondary Amine (NH)Tertiary Amine (N-Pentyl)Critical Change
Ring C3/C5 ~46.0 ppm~53.2 ppm+7.2 ppm (Deshielding due to alkylation)
Ring C2/C6 ~55.0 ppm~55.1 ppmNegligible change (Remote from reaction site)
Symmetry High (C2=C6, C3=C5)Lower (C2

C3)
Spectrum becomes more complex
Visualization of the "Pentyl Effect"

Figure 2: Tracking the chemical shift migration of Ring C3/C5 during synthesis.

Part 4: Troubleshooting & Solvent Effects[1]

Solvent-Induced Shifts (CDCl3 vs. DMSO-d6)

If solubility requires DMSO-


 (common for salts), expect significant shifts.[1]
  • CDCl3: Best for resolution of the free base.[1]

  • DMSO-d6: Can cause peak broadening due to viscosity.[1]

  • Shift Warning: In DMSO, the

    
    -carbons often shift slightly upfield (~0.5 - 1.0 ppm) compared to CDCl3.[1]
    
Impurity Flags

Common impurities in piperazine synthesis include:

  • Residual 1-Chloropentane: Look for a triplet at ~45 ppm (CH2-Cl).[1]

  • Piperazine Dimers: Look for complex multiplets in the 50-60 ppm region that do not match the integration logic.

  • Grease: Broad peaks at 29.7 ppm .[1]

References

  • National Institute of Advanced Industrial Science and Technology (AIST). (2023).[1] Spectral Database for Organic Compounds (SDBS): 1-Methylpiperazine 13C NMR. Retrieved from [Link][1]

  • Al-Rawi, J. M. A., et al. (1985).[1] 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. Spectrochimica Acta Part A. Retrieved from [Link]

Sources

Comparative Guide: GC-MS Fragmentation Profiling of 1-Methyl-4-pentylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the evolving landscape of pharmacophores and designer substances, 1-Methyl-4-pentylpiperazine represents a critical analyte within the N-alkylpiperazine class. Distinguishing this compound from its structural homologs (e.g., 1-Methyl-4-butylpiperazine) and functional analogs (e.g., BZP, TFMPP) requires a precise understanding of Electron Ionization (EI) fragmentation kinetics.

This guide provides a definitive analysis of the GC-MS performance of this compound. Unlike rigid library matching, we dissect the causality of its fragmentation—specifically the dominance of


-cleavage—to establish a self-validating identification protocol. We compare its mass spectral signature against key alternatives to demonstrate assay specificity.

Mechanistic Fragmentation Analysis

The mass spectral signature of this compound (MW 170.30) is governed by the stability of the piperazine ring and the lability of the N-alkyl substituents. Understanding these pathways is essential for differentiating this compound from isobaric impurities or homologs.

The Dominant Pathway: -Cleavage

The most abundant ion (Base Peak) in the spectrum of N-methyl-N-alkylpiperazines arises from the


-cleavage of the largest alkyl chain.
  • Ionization: The molecular ion (

    
    , m/z 170) is formed by removing an electron from the nitrogen lone pair.
    
  • 
    -Cleavage:  The bond between the 
    
    
    
    and
    
    
    carbons of the pentyl chain breaks.
  • Neutral Loss: A butyl radical (

    
    , 57 Da) is expelled.
    
  • Product Ion: The resulting cation is the N-methyl-N'-methylene-piperazinium ion (m/z 113).

Mechanistic Insight: This m/z 113 ion is a "homologous anchor." It appears in all 1-Methyl-4-alkylpiperazines where the alkyl chain is ethyl or longer. Therefore, specificity relies on detecting the Molecular Ion (m/z 170) to confirm the chain length.

Secondary Pathways
  • Ring Fragmentation (m/z 70): Internal cleavage of the piperazine ring often yields the N-methyl-N-vinyl cation (

    
    , m/z 70).
    
  • McLafferty Rearrangement: While possible due to the

    
    -hydrogen on the pentyl chain, this pathway is kinetically disfavored compared to the rapid 
    
    
    
    -cleavage, resulting in negligible abundance of rearrangement ions.
Visualization of Fragmentation Logic

FragmentationPathway M_Ion Molecular Ion (M+) m/z 170 Alpha_Cleavage α-Cleavage (Pentyl Chain) M_Ion->Alpha_Cleavage - e⁻ Ring_Frag Ring Fragmentation (N-methyl-vinyl cation) m/z 70 M_Ion->Ring_Frag Minor Pathway Base_Peak Base Peak (N-methyl-N'-methylene-piperazinium) m/z 113 Alpha_Cleavage->Base_Peak Major Pathway Neutral_Loss Loss of Butyl Radical (57 Da) Alpha_Cleavage->Neutral_Loss

Caption: Figure 1. Primary EI fragmentation pathways for this compound. The formation of m/z 113 is the diagnostic event.

Comparative Performance: Specificity & Resolution

To validate the assay's performance, we compare this compound against its direct homolog (Butyl) and a common forensic standard (BZP).

Quantitative Ion Comparison

The table below illustrates why reliance on the base peak alone leads to false positives.

AnalyteMolecular Ion (M+)Base Peak (100%)Diagnostic Neutral LossSpecificity Risk
This compound m/z 170 m/z 113 57 Da (Butyl) High vs. Homologs
1-Methyl-4-butylpiperazinem/z 156m/z 11343 Da (Propyl)False positive if M+ missed
1-Benzylpiperazine (BZP)m/z 176m/z 9185 Da (Piperazine ring)Low (Distinct pattern)
TFMPPm/z 230m/z 18842 DaLow (Distinct pattern)
Critical Differentiation Strategy
  • Vs. Homologs (Butyl/Hexyl): You cannot distinguish these solely by the base peak (m/z 113). You must optimize the GC method to ensure the Molecular Ion (m/z 170) is preserved and detectable (avoid excessive source temperature which may degrade M+).

  • Vs. BZP: BZP fragments at the benzyl bond to form the tropylium ion (m/z 91). This compound lacks this aromatic stability, making m/z 91 absent or negligible.

Experimental Protocol: Self-Validating Workflow

This protocol is designed to maximize the detection of the Molecular Ion (M+) while maintaining sensitivity for the Base Peak.

Sample Preparation
  • Solvent: Methanol or Ethyl Acetate (HPLC Grade).

  • Concentration: 0.1 mg/mL (Avoid overloading to prevent peak broadening which obscures M+).

  • Derivatization: Not Required. N-alkyl piperazines are sufficiently volatile. However, if analyzing biological matrices, TFAA derivatization can improve peak shape but will shift the mass spectrum (M+ increases by 96 Da).

GC-MS Parameters
  • Column: Rtx-5MS or DB-5MS (30m x 0.25mm x 0.25µm).

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Inlet: Splitless mode, 250°C.

  • Oven Program:

    • Start 60°C (hold 1 min).

    • Ramp 15°C/min to 280°C.

    • Hold 3 min.

  • MS Source: 230°C (Standard). Note: Lowering to 200°C can enhance M+ abundance for this specific analyte.

  • Scan Range: m/z 40–350.

Analytical Decision Tree

DecisionTree Start Unknown Peak Detected BasePeak Check Base Peak Start->BasePeak Is113 Is Base Peak m/z 113? BasePeak->Is113 Is91 Is Base Peak m/z 91? Is113->Is91 No CheckM Check Molecular Ion (M+) Is113->CheckM Yes ResultBZP ID: BZP (Benzylpiperazine) Is91->ResultBZP Yes ResultOther Other Piperazine/Analog Is91->ResultOther No ResultPentyl ID: this compound (M+ 170) CheckM->ResultPentyl m/z 170 ResultButyl ID: 1-Methyl-4-butylpiperazine (M+ 156) CheckM->ResultButyl m/z 156

Caption: Figure 2. Logic flow for differentiating this compound from common analogs.

References

  • United Nations Office on Drugs and Crime (UNODC). (2013). Recommended Methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). Mass Spectral Library - Version 3.10. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 566324, 1-(1-Methyl-4-piperidinyl)piperazine (Analog Reference). Retrieved from [Link]

  • De Boer, D., et al. (2001). "Piperazine-like compounds: a new group of designer drugs-of-abuse on the European market." Forensic Science International.

Technical Guide: FTIR Characterization of N-Alkyl Piperazine Motifs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The N-alkyl piperazine moiety is a privileged scaffold in medicinal chemistry, serving as a core pharmacophore in antihistamines (e.g., cetirizine), antipsychotics (e.g., olanzapine), and antidepressants. While NMR remains the gold standard for structural elucidation, Fourier Transform Infrared Spectroscopy (FTIR) offers a rapid, cost-effective, and orthogonal method for verifying functional group integrity and monitoring reaction kinetics.

This guide provides a rigorous technical comparison of FTIR spectral characteristics for N-alkyl piperazines against their N-aryl and unsubstituted counterparts. It establishes a self-validating protocol for differentiating these motifs based on electronic effects and lone-pair interactions.

Part 1: Spectral Fingerprinting (The "Product")

The infrared spectrum of an N-alkyl piperazine is defined by the interplay between the rigid alicyclic ring and the electronic environment of the nitrogen atoms. Unlike simple aliphatic amines, the piperazine ring imposes conformational constraints that result in distinct spectral markers.

Core Spectral Assignments[1]

The following table summarizes the diagnostic bands for a mono-N-alkyl piperazine (e.g., N-methylpiperazine).

Functional GroupFrequency (cm⁻¹)IntensityVibrational ModeDiagnostic Value
N-H (2° Amine) 3200–3500Medium/BroadStretching (

)
Present in mono-alkyl; Absent in di-alkyl. Broadening indicates H-bonding.
C-H (Bohlmann) 2700–2800Weak/ShoulderStretching (

)
Critical: Indicates lone pair anti-periplanar to C-H. Disappears upon protonation.
C-H (Aliphatic) 2800–2950StrongStretching (

)
Overlapping ring and alkyl chain vibrations.
C-N (Aliphatic) 1100–1250MediumStretching (

)
Often appears as a doublet or complex band due to ring coupling.
Ring Skeleton 800–1000MediumBreathing/Def.Sensitive to ring substitution patterns.
The "Expert" Insight: Bohlmann Bands

The most overlooked yet powerful feature in N-alkyl piperazine analysis is the Bohlmann band . These bands appear between 2700–2800 cm⁻¹ and arise from the interaction of the nitrogen lone pair with the anti-periplanar C-H bonds (


 hyperconjugation).
  • Why it matters: This band is a direct probe of the nitrogen's hybridization and protonation state. If you convert the N-alkyl piperazine to its HCl salt, the lone pair is occupied, and the Bohlmann bands vanish . This serves as an instant, non-destructive check for free-base vs. salt forms without running a melting point or chloride titration.

Part 2: Comparative Analysis

Comparison A: Chemical Environment (Alkyl vs. Aryl vs. Salt)

The electronic nature of the substituent on the piperazine nitrogen drastically alters the spectrum.

FeatureN-Alkyl Piperazine N-Aryl Piperazine Piperazine Salt (HCl)
Electronic State

hybridized, localized lone pair.
Lone pair conjugated with aromatic ring.Protonated Nitrogen (

).
C-N Stretch 1100–1250 cm⁻¹ (Standard aliphatic).Shifts to 1250–1360 cm⁻¹ due to partial double bond character (

).
Shifts significantly; often obscured by broad

bands.
Bohlmann Bands Visible (2700–2800 cm⁻¹).Suppressed/Absent (Lone pair is delocalized into the ring).Absent (Lone pair is bonded to H).
N-H Region Sharp/Medium (if mono-substituted).Often broader due to enhanced acidity/H-bonding.Broad "ammonium" band 2400–3000 cm⁻¹.
Comparison B: Technique Efficacy (FTIR vs. Alternatives)

While NMR provides atomic resolution, FTIR outperforms in specific process-analytical contexts.

FeatureFTIR (Mid-IR) Raman Spectroscopy NMR (

H)
Primary Contrast Dipole Moment Change (Polar bonds: C-N, N-H).Polarizability Change (Skeletal: C-C, Ring Breathing).Magnetic Spin.
Water Tolerance Low (Water absorbs strongly).High (Water is weak Raman scatterer).High (with

).
Sample Prep Minimal (ATR) to Moderate (KBr).None (Direct through glass).High (Dissolution).
Best For... Salt formation monitoring , H-bonding studies, functional group ID.Symmetric ring vibrations , aqueous reaction monitoring.Exact structural elucidation.

Part 3: Experimental Protocol

To ensure reproducibility, the sample preparation method must be selected based on the physical state of the piperazine derivative. N-alkyl piperazines are often hygroscopic liquids or low-melting solids, while their salts are crystalline.

Workflow Diagram: Sample Preparation Logic

SamplePrep Start Start: Piperazine Sample StateCheck Physical State? Start->StateCheck Liquid Liquid / Oil StateCheck->Liquid Solid Solid / Crystal StateCheck->Solid ATR_Liq Method A: ATR (Diamond/ZnSe) Direct application Liquid->ATR_Liq Routine Film Method B: Capillary Film (NaCl/KBr Plates) Liquid->Film High Resolution needed Warning CRITICAL CHECK: Is sample hygroscopic? Solid->Warning ATR_Liq->Warning Check moisture KBr Method C: KBr Pellet (1:100 ratio) ATR_Sol Method D: ATR (High Pressure) Clamp required Warning->KBr No Warning->ATR_Sol Yes (Speed) Dry Dry under N2/Vacuum before scan Warning->Dry Yes

Figure 1: Decision matrix for FTIR sample preparation of piperazine derivatives. Note that hygroscopic N-alkyl piperazines (liquids) can absorb atmospheric CO₂ and water rapidly, altering the spectrum.

Step-by-Step Protocol (Liquid N-Alkyl Piperazine via ATR)
  • System Blank: Clean the ATR crystal (Diamond or ZnSe) with isopropanol. Collect a background spectrum (32 scans, 4 cm⁻¹ resolution) to subtract atmospheric CO₂ and H₂O.

  • Sample Loading: Using a glass pipette, place one drop (approx. 10 µL) of the N-alkyl piperazine onto the crystal center.

    • Caution: Do not use plastic pipette tips if the amine is corrosive or if plasticizers might leach.

  • Pathlength Check: If using a transmission cell (Method B), ensure pathlength is <0.025 mm, as amines absorb strongly.

  • Acquisition: Scan immediately.

    • Why? N-alkyl piperazines are basic and react with atmospheric CO₂ to form carbamates (appearing at ~1570 cm⁻¹ and ~1480 cm⁻¹).

  • Validation: Check for the Bohlmann bands at 2700–2800 cm⁻¹. If absent in a liquid sample, suspect CO₂ contamination or oxidation.

Part 4: Data Interpretation & Troubleshooting

Diagnostic Logic Tree

When analyzing an unknown piperazine derivative, use this logic flow to determine its nature.

Interpretation Input Input Spectrum CheckNH Check 3200-3500 cm⁻¹ (N-H Stretch) Input->CheckNH Present Band Present CheckNH->Present Absent Band Absent CheckNH->Absent MonoSub Mono-substituted (Secondary Amine) Present->MonoSub DiSub Di-substituted (Tertiary Amine) Absent->DiSub CheckBohl Check 2700-2800 cm⁻¹ (Bohlmann Bands) MonoSub->CheckBohl DiSub->CheckBohl BohlYes Bands Visible CheckBohl->BohlYes BohlNo Bands Absent CheckBohl->BohlNo Conclusion1 N-Alkyl Piperazine (Free Base) BohlYes->Conclusion1 Conclusion2 N-Aryl OR Salt Form BohlNo->Conclusion2

Figure 2: Spectral interpretation logic for distinguishing N-alkyl piperazines from N-aryl derivatives and salts.

Common Artifacts
  • The "Carbamate" Peak: If a strong doublet appears at 1570/1480 cm⁻¹ over time, your sample has reacted with air (CO₂). Solution: Purge sample compartment with dry nitrogen or re-distill the sample.

  • Broad Ammonium Band: A very broad absorption from 2400–3000 cm⁻¹ indicates the sample is a salt (e.g., HCl), not the free base.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for Bohlmann band theory and amine assignments).
  • National Institute of Standards and Technology (NIST). (2023). N-Methylpiperazine Infrared Spectrum. NIST Chemistry WebBook, SRD 69.[1] [Link]

  • Parlak, C., & Alver, Ö. (2016).[2] 1-(2-Nitrophenyl)piperazine: NMR, Raman, FTIR and DFT studies. Anadolu University Journal of Science and Technology A - Applied Sciences and Engineering, 17(3), 521-534.[2] [Link]

  • Agilent Technologies. (2021). Improved Measurement of Liquid Samples Using FTIR. [Link]

  • Lippert, T., et al. (1993). N=N Vibrational Frequencies and Fragmentation Patterns of Substituted 1-Aryl-3,3-Dialkyl-Triazenes. Applied Spectroscopy, 47(7).

Sources

A Comparative Guide to HPLC Method Development for the Detection of 1-Methyl-4-pentylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

The precise and reliable quantification of 1-Methyl-4-pentylpiperazine is a critical requirement for researchers, scientists, and drug development professionals. High-Performance Liquid Chromatography (HPLC) stands out as the premier analytical technique for this purpose, offering unparalleled resolution and sensitivity. This guide provides an in-depth, experience-driven approach to developing a robust HPLC method, underpinned by scientific principles and comparative data.

Foundational Knowledge: Understanding the Analyte

Successful method development is predicated on a thorough understanding of the analyte's physicochemical properties. This compound is a tertiary amine, and its basic nature is a key determinant of its behavior in reversed-phase HPLC.

  • pKa : The piperazine ring has two pKa values, typically around 9.8 and 5.7.[1] This means the molecule will be protonated and carry a positive charge in acidic to neutral pH environments.

  • LogP : The pentyl group imparts significant hydrophobicity, suggesting good retention on a non-polar stationary phase.

  • UV Absorbance : A significant challenge is the molecule's lack of a strong chromophore, which complicates detection by UV-Vis, a common HPLC detector.[2]

These properties highlight two main challenges: managing the basicity of the analyte to ensure good peak shape and selecting a suitable detection method to compensate for the low UV absorbance.

Strategic HPLC Method Development Workflow

A logical and systematic workflow is essential for efficient HPLC method development.

HPLC_Method_Development cluster_0 Phase 1: Foundation cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation Analyte_Properties Analyte Characterization (pKa, LogP, UV Scan) Initial_Screening Column & Mobile Phase Screening Analyte_Properties->Initial_Screening guides Parameter_Tuning Parameter Optimization (pH, Gradient, Temp) Initial_Screening->Parameter_Tuning Peak_Performance Peak Shape Enhancement Parameter_Tuning->Peak_Performance Method_Validation Method Validation (ICH Q2(R1)) Peak_Performance->Method_Validation Routine_Use Routine Analysis Method_Validation->Routine_Use enables

Caption: HPLC Method Development Workflow.

A Comparative Look at Detection Methodologies

The choice of detector is critical due to the analyte's poor UV absorbance. Here's a comparison of suitable alternatives:

Detector TypePrincipleAdvantages for this compoundDisadvantages for this compound
UV-Vis (low wavelength) Measures the absorbance of light.Simple and widely available.Low sensitivity and potential for high baseline noise.[2]
Evaporative Light Scattering Detector (ELSD) Detects light scattered by non-volatile analyte particles after mobile phase evaporation.[3]Universal detection for non-volatile compounds.[4]Can be semi-quantitative and requires volatile mobile phases.[3]
Charged Aerosol Detector (CAD) Measures charge transferred to analyte particles.Near-universal detection with better sensitivity than ELSD.[5][6]Requires volatile mobile phase.[5]
Mass Spectrometry (MS) Ionizes the analyte and separates ions by their mass-to-charge ratio.Highly sensitive and selective, providing structural information.[7]Higher cost and complexity.[7]

Expert Recommendation: For the highest sensitivity and specificity, Mass Spectrometry (MS) is the preferred detection method. For routine analyses where cost is a consideration, CAD or ELSD are excellent alternatives.

Detailed Experimental Protocol: A Robust HPLC-MS Method

This section outlines a step-by-step guide to developing a reliable HPLC-MS method for this compound.

Objective: To achieve a symmetrical peak, stable retention time, and high sensitivity.

4.1. Instrumentation and Reagents

  • HPLC System: A UHPLC or HPLC system with a thermostatted column compartment.

  • Mass Spectrometer: A single or triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A high-quality C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Reagents: LC-MS grade acetonitrile, methanol, formic acid, ammonium formate, and ultrapure water.

  • Reference Standard: this compound.

4.2. Rationale for Initial Parameter Selection

  • Ionization Mode: Given the basic nature of the piperazine ring, Positive Mode Electrospray Ionization (ESI+) is the optimal choice to form the protonated molecule [M+H]+.

  • Mobile Phase:

    • Aqueous (A): Water with 0.1% Formic Acid. The acidic pH (~2.7) ensures complete protonation of the analyte, which benefits both chromatographic peak shape and ESI efficiency.

    • Organic (B): Acetonitrile with 0.1% Formic Acid. Acetonitrile is favored for its low viscosity and strong elution properties.

  • Column: A C18 column is a good starting point due to the analyte's hydrophobicity. A column with high-quality end-capping is crucial to minimize peak tailing from interactions between the basic analyte and residual silanols on the silica support.[8]

4.3. Optimization Workflow

Caption: MS and Chromatographic Optimization Workflow.

4.4. Step-by-Step Experimental Procedure

  • MS Tuning:

    • Prepare a ~1 µg/mL solution of the reference standard in 50:50 Acetonitrile:Water with 0.1% Formic Acid.

    • Directly infuse the solution into the mass spectrometer.

    • In ESI+ mode, identify the [M+H]+ ion.

    • Optimize MS parameters such as capillary voltage, source temperature, and gas flows to maximize the signal.

    • For triple quadrupole instruments, perform a product ion scan to identify characteristic fragment ions and establish Multiple Reaction Monitoring (MRM) transitions for enhanced selectivity and sensitivity.

  • Initial Chromatographic Run:

    • Column: C18, 100 x 2.1 mm, 1.8 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 2 µL

    • Gradient: 5% to 95% B over 8 minutes. This initial run will determine the approximate retention time.

  • Gradient Optimization:

    • Based on the initial retention time, create a shallower gradient around the elution point of the analyte to improve resolution from potential impurities.

  • Enhancing Peak Shape: A Comparative Approach

    • Peak tailing is a common issue with basic compounds. A comparison of mobile phase additives can identify the best solution:

Mobile Phase AdditiveTypical Peak AsymmetryRelative MS Signal IntensityRecommendation
0.1% Formic Acid1.2 - 1.6100%Good Starting Point
0.05% TFA1.0 - 1.2<20%Not recommended for MS due to ion suppression.
10 mM Ammonium Formate, pH 3.01.1 - 1.490 - 110%Excellent Alternative for Improved Peak Shape [9]

Example of a Final Optimized Method:

  • Column: C18, 100 x 2.1 mm, 1.8 µm

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Gradient: A shallow gradient from 25% to 55% B over 6 minutes.

  • Detection: ESI+ with MRM.

Method Validation and System Suitability

Following optimization, the method must be validated according to ICH Q2(R1) guidelines to ensure its suitability for the intended application.

System Suitability Criteria (to be performed before each analysis):

  • Theoretical Plates (N): > 2000

  • Tailing Factor (T): 0.8 - 1.5

  • Relative Standard Deviation (RSD) for replicate injections: < 2% for both peak area and retention time.

These checks confirm that the chromatographic system is performing optimally.

Concluding Remarks and Professional Insights

For the sensitive and robust analysis of this compound, an HPLC-MS method is highly recommended. The cornerstone of a successful method is the effective management of the analyte's basic properties to achieve excellent peak shape. While a C18 column with a formic acid mobile phase is a solid starting point, a buffered mobile phase containing ammonium formate often provides superior results. In the absence of MS, Charged Aerosol Detection offers a powerful and universal alternative. This guide provides a comprehensive framework and comparative data to empower researchers to develop and validate high-quality analytical methods for this and similar challenging compounds.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology.
  • Almeling, S., Ilko, D., & Holzgrabe, U. (2012). A Review of Charged Aerosol Detection for the Analysis of Small Molecules. Journal of Pharmaceutical and Biomedical Analysis, 69, 1-10.
  • LoBrutto, R., & Jones, A. (2010). The role of the mobile phase in reversed-phase liquid chromatography. LCGC North America, 28(10), 868-877.
  • United Nations Office on Drugs and Crime. (2013).
  • Thermo Fisher Scientific. (2023). Episode 1: The Benefits of Charged Aerosol Detection (CAD)
  • HWI group. (2023). Blog: Charged Aerosol Detection in Pharmaceutical Analysis.
  • Teledyne LABS.
  • G-M-I, Inc. (2023). Challenges in HPLC Technology and Potential Solutions.
  • MDPI. (2023). Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP)
  • Journal of Chemical & Engineering Data. (2011).
  • Journal of Organic & Biomolecular Chemistry. (2015).

Sources

Validating purity of 1-Methyl-4-pentylpiperazine using elemental analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the characterization of tertiary amines like 1-Methyl-4-pentylpiperazine , standard chromatographic techniques often fall short due to the molecule's lack of a strong UV chromophore and its high polarity.[1] While Quantitative NMR (qNMR) has emerged as a gold standard for absolute purity, Elemental Analysis (CHNS) remains a critical, orthogonal method for validating bulk composition, particularly for detecting non-protonated impurities such as inorganic salts, trapped water, or carbonate formation—common issues with hygroscopic piperazine derivatives.

This guide objectively compares Elemental Analysis (EA) against modern alternatives and provides a field-validated protocol for ensuring data integrity when handling this specific volatile and hygroscopic amine.[1][2]

Part 1: Technical Profile & The Analytical Challenge

To validate purity effectively, we must first understand the analyte. This compound is a dialkyl-substituted piperazine.[1][2]

  • Chemical Formula:

    
    [1]
    
  • Molecular Weight: 170.30 g/mol [1][2]

  • Physical State: Likely a colorless to pale yellow liquid at room temperature.[1][2][3]

  • Key Characteristic: Hygroscopic & Basic. It readily absorbs atmospheric

    
     to form carbamates and absorbs moisture, both of which skew purity assays.
    
The "Invisible" Molecule Problem

Unlike aromatic drug candidates, this compound lacks a conjugated


-system.[1][2] It is essentially transparent to standard UV-Vis detectors (HPLC-UV) above 210 nm.[1][2] This makes "Area %" purity from HPLC unreliable without specialized detectors (CAD, ELSD) or derivatization.[1][2]

Part 2: Comparative Analysis (EA vs. Alternatives)

The following table contrasts the performance of Elemental Analysis against other purity methods specifically for This compound .

Table 1: Method Performance Matrix
FeatureElemental Analysis (CHNS) qNMR (

H)
HPLC-UV GC-FID
Primary Scope Bulk Composition (C, H, N ratio)Absolute Organic Purity (wt%)Organic Impurity ProfilingVolatile Organic Impurities
Detection Basis Combustion gases (

)
Nuclear spin of protonsUV Absorbance (Chromophore)Carbon content (Ionization)
Suitability for Target High (Confirms salt/hydrate status)High (Best for structure ID)Low (Target has no chromophore)Medium/High (Good for volatile amines)
Inorganic Detection Excellent (Inferred by mass balance)Poor (Invisible)Poor (Invisible/Unretained)Poor (Non-volatile)
Sample Destructive? YesNoNoYes
Key Limitation Requires mg-level precision; sensitive to weighing errors.[1][2]Requires deuterated solvents; expensive.[1][2]Requires derivatization for this molecule.[1][2]Thermal degradation of amine salts possible.[1][2]
Deep Dive: Why EA Wins for Salt Detection

Piperazine derivatives are often isolated as hydrochloride or fumarate salts to improve stability.[1][2]

  • Scenario: You have a sample of this compound.[1][2]

  • qNMR: Will show the organic backbone perfectly but may miss excess inorganic salts (NaCl) or trapped water unless specific internal standards are used.[2]

  • EA: If your Nitrogen % is significantly lower than theoretical while the C:N ratio remains constant, it immediately flags the presence of non-nitrogenous inorganic contaminants (like excess silica or salts) that dilute the sample mass.

Part 3: Validated Experimental Protocol

Objective: Determine the purity of this compound liquid via combustion analysis with an acceptance criterion of


 (JOC Standard).
Pre-Analysis Conditioning[1][2]
  • Instrument: Flash 2000 or Elementar vario (or equivalent).[1][2]

  • System Check: Run a sulfanilamide standard (or acetanilide) to verify the calibration factor (

    
    -factor).[1][2] The standard must be within 
    
    
    
    of theoretical values before proceeding.
  • Blank Run: Perform a blank run with an empty tin capsule to subtract the background nitrogen signal from atmospheric air trapped in the capsule.

Sample Handling (The Critical Step)
  • Challenge: As a tertiary amine, the target absorbs

    
     rapidly.
    
  • Solution: Use a "Liquid Sealing" technique.[1][2]

    • Tare a clean tin capsule on a microbalance (readability

      
       mg).
      
    • Using a micro-syringe, inject

      
       mg of this compound deep into the capsule.[1][2] Do not get liquid on the rim. 
      
    • Immediately cold-weld the capsule using a sealing press.[1][2]

    • Weigh immediately. Drift in weight indicates evaporation or moisture absorption.[1][2] If the weight drifts

      
       mg in 30 seconds, discard and re-seal.
      
Combustion Parameters
  • Furnace Temperature:

    
     (Ensure complete oxidation of the piperazine ring).
    
  • Oxygen Boost: Set oxygen injection to

    
     seconds (excess 
    
    
    
    prevents "sooting" or formation of refractory carbides common with nitrogen-rich heterocycles).[1][2]

Part 4: Data Interpretation & Calculation[1][2]

To validate purity, compare the Found values against the Theoretical values calculated below.

Theoretical Calculation for
  • Carbon (10 atoms):

    
    [1]
    
  • Hydrogen (22 atoms):

    
    [1]
    
  • Nitrogen (2 atoms):

    
    [1]
    
  • Total MW:

    
     g/mol [1][2]
    
ElementCalculationTheoretical %Acceptance Range (

)
Carbon

70.53%

Hydrogen

13.02%

Nitrogen

16.45%

Troubleshooting Results
  • Low C, Low N, High H: Indicates moisture (water) contamination.[1][2] The sample is "wet."[2]

  • Low C, Low N, Low H: Indicates inorganic contamination (e.g., silica, sodium sulfate) which does not burn.

  • Low N, C:H ratio correct: Indicates the presence of a solvent lacking nitrogen (e.g., residual hexanes or ether from extraction).

Part 5: Validation Workflow Visualization

The following diagram illustrates the decision logic for validating this compound, highlighting where EA fits into the broader analytical strategy.

PurityValidation Start Start: Crude this compound CheckChromophore Check Structure: Has UV Chromophore? Start->CheckChromophore HPLC_Fail Standard HPLC-UV Unreliable (Low Sensitivity) CheckChromophore->HPLC_Fail No (Alkyl Amine) ChooseMethod Select Primary Purity Method HPLC_Fail->ChooseMethod qNMR Method A: qNMR (1H) (Absolute Organic Purity) ChooseMethod->qNMR Structure ID EA Method B: Elemental Analysis (Bulk Composition & Salts) ChooseMethod->EA Bulk Purity Compare Compare Found vs. Theoretical EA->Compare Pass PASS: Values within ±0.4% Compare->Pass Fail FAIL: Deviation >0.4% Compare->Fail Diagnose Diagnose Impurity: Low C/N = Inorganic Salt High H = Moisture Fail->Diagnose

Figure 1: Analytical decision matrix for non-chromophoric amines. Note how HPLC-UV is bypassed in favor of qNMR and EA.

References

  • American Chemical Society. (2023).[1][2] Journal of Organic Chemistry Author Guidelines: Characterization of New Substances. Retrieved from [Link]

    • Establishes the acceptance criterion for Elemental Analysis.
  • Holzgrabe, U. (2010).[1][2] Quantitative NMR spectroscopy in pharmaceutical applications.[1][2][4] Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240.[1][2] Retrieved from [Link][1]

    • Validates qNMR as the primary altern
  • European Medicines Agency. (2006).[1][2] Guideline on Validation of Analytical Procedures. Retrieved from [Link]

    • Provides the regulatory framework for specificity and linearity in purity assays.
  • Waites, T. (2012).[1][2][5] Sample Preparation for Elemental Analysis of Air-Sensitive Compounds.[1][2] Exeter Analytical Technical Notes.[1][2] Retrieved from [Link]

    • Source for the "cold-weld" sealing protocol for hygroscopic amines.

Sources

The Impact of N-Alkylation on Piperazine Basicity: A Comparative Guide to 1-Methyl-4-pentylpiperazine and Piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Basicity in Piperazine-Containing Pharmaceuticals

The piperazine ring is a cornerstone scaffold in modern medicinal chemistry, integral to the structure of numerous blockbuster drugs. Its prevalence stems from a combination of desirable properties: a conformationally flexible yet stable six-membered ring, and two nitrogen atoms that can be functionalized to fine-tune a molecule's physicochemical properties.[1] Among the most critical of these properties is basicity, quantified by the acid dissociation constant (pKa) of the conjugate acid.

Basicity governs a molecule's charge state at physiological pH (approx. 7.4), which in turn dictates its solubility, membrane permeability, receptor binding interactions, and overall pharmacokinetic and pharmacodynamic profile.[2] For drug development professionals, understanding and predicting how structural modifications affect the pKa of a piperazine core is paramount for rational drug design.

This guide provides an in-depth comparison of the basicity of unsubstituted piperazine versus a representative N,N'-disubstituted derivative, 1-Methyl-4-pentylpiperazine. While direct experimental pKa values for this compound are not prominently available in peer-reviewed literature, we can confidently infer its properties based on robust experimental data for closely related analogs and foundational chemical principles.

Comparative Basicity Analysis: Electronic and Steric Effects

Piperazine is a diamine and therefore has two distinct pKa values, corresponding to the two protonation events. The first protonation (pKa1) represents the basicity of the first nitrogen, while the second (pKa2) corresponds to the protonation of the second nitrogen on an already positively charged molecule. Consequently, pKa1 is always significantly higher than pKa2.

The substitution of hydrogen atoms on the piperazine nitrogens with alkyl groups, such as methyl and pentyl groups, fundamentally alters the electron density of the ring and, therefore, its basicity.

Key Influencing Factor: The Inductive Effect

Alkyl groups are electron-donating groups (+I effect).[3] They effectively "push" electron density towards the nitrogen atoms to which they are attached. This increased electron density on the nitrogen's lone pair of electrons makes it more available to accept a proton, thereby increasing the molecule's basicity (resulting in a higher pKa value).[3]

In the case of this compound, both nitrogen atoms are tertiary amines, each bearing an electron-donating alkyl group. In contrast, piperazine's nitrogens are secondary amines. Based on the inductive effect alone, we can predict that the substituted piperazine will be more basic than the unsubstituted parent molecule.

Experimental Data for Piperazine and N-Alkyl Analogs

To ground this comparison in experimental fact, we can examine the pKa values of piperazine, 1-methylpiperazine, and 1,4-dimethylpiperazine, as determined by potentiometric titration at 25°C.[2]

CompoundStructurepKa1pKa2
PiperazinePiperazine Structure9.735.35
1-Methylpiperazine1-Methylpiperazine Structure9.144.63
1,4-Dimethylpiperazine1,4-Dimethylpiperazine Structure8.383.81
This compound (Predicted) this compound Structure~8.3 - 8.5 ~3.8 - 4.0

Table 1: Experimental pKa values for piperazine and its methylated analogs at 298 K (25°C).[2] The values for this compound are predicted based on these established trends.

Interpretation of Data and Prediction for this compound

An interesting and somewhat counterintuitive trend emerges from the experimental data. While the inductive effect suggests alkylation should increase basicity, the pKa1 of 1-methylpiperazine (9.14) is lower than that of piperazine (9.73), and the pKa1 of 1,4-dimethylpiperazine (8.38) is lower still.[2] This phenomenon is often attributed to the stability of the protonated species in aqueous solution. The conjugate acid of a secondary amine (like piperazine) can be stabilized by hydrogen bonding with water molecules more effectively than the conjugate acid of a tertiary amine.

Following this established trend, we can predict that piperazine is the stronger base compared to this compound. The pentyl group is a slightly stronger electron-donating group than a methyl group, but it also introduces more steric bulk. However, the dominant effect observed in the experimental data for similar N-alkylated piperazines is the decrease in the stability of the conjugate acid upon moving from a secondary to a tertiary amine.

Therefore, the pKa1 of this compound is predicted to be in a similar range to that of 1,4-dimethylpiperazine, approximately 8.3 to 8.5.

Mechanistic Visualization of the Inductive Effect

The following diagram illustrates the electron-donating inductive effect of the methyl and pentyl substituents on the piperazine ring. These alkyl groups increase the electron density on the nitrogen atoms, which influences their basicity.

G cluster_piperazine This compound Ring PiperazineRing Methyl Methyl Group Pentyl Pentyl Group N1 N1 Lone Pair N4 N4 Lone Pair Methyl->N1 Pushes e- density Pentyl->N4

Caption: Inductive effect of alkyl groups on the piperazine core.

Experimental Protocol: pKa Determination by Potentiometric Titration

To empirically validate these predictions, potentiometric titration is the gold standard method. It is highly precise and provides a complete titration curve from which pKa values can be accurately determined.[4]

Principle: A solution of the amine is titrated with a standardized strong acid (e.g., HCl). The pH of the solution is monitored with a calibrated pH electrode as the titrant is added. The pKa is the pH at the half-equivalence point, where half of the amine has been protonated.

Step-by-Step Methodology:

  • Preparation of Solutions (Self-Validation Check 1: Accuracy)

    • Titrant: Prepare a 0.1 M solution of hydrochloric acid (HCl). Standardize it against a primary standard like anhydrous sodium carbonate to determine its exact concentration. Causality: Using a standardized titrant is crucial for the accurate calculation of molar equivalents.

    • Analyte: Accurately weigh approximately 1 mmol of the piperazine compound and dissolve it in ~50 mL of deionized, CO2-free water. Causality: CO2 from the atmosphere can dissolve in water to form carbonic acid, which will interfere with the titration of a basic sample. Using CO2-free water is essential for accuracy, especially when titrating bases.

    • Ionic Strength Adjustment: Add a sufficient amount of a neutral salt like 0.1 M potassium chloride (KCl) to the analyte solution. Causality: This maintains a constant ionic strength throughout the titration, which stabilizes the activity coefficients of the ions in solution, leading to sharper and more reproducible endpoints.

  • Instrumentation Setup & Calibration (Self-Validation Check 2: Precision)

    • Set up a titration vessel, preferably jacketed to maintain a constant temperature (e.g., 25°C ± 0.1°C).

    • Use a calibrated, high-precision pH meter with a combination glass electrode. Calibrate the electrode immediately before use with at least two, preferably three, standard buffers (e.g., pH 4.01, 7.00, and 10.01). Causality: Accurate pKa determination is entirely dependent on the precise measurement of pH. A proper three-point calibration ensures the electrode's response is linear across the expected pH range of the titration.

  • Titration Procedure

    • Place the analyte solution in the titration vessel and immerse the pH electrode and the burette tip, ensuring they do not touch the sides or bottom of the vessel.

    • Begin stirring the solution gently and consistently.

    • Start adding the standardized HCl titrant in small, precise increments (e.g., 0.1 mL). After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.

    • As the pH begins to change more rapidly (approaching the equivalence points), reduce the increment size (e.g., to 0.05 mL or less) to capture the inflection points with high resolution.

    • Continue the titration well past the second equivalence point.

  • Data Analysis

    • Plot the recorded pH values (y-axis) against the volume of titrant added (x-axis).

    • Determine the equivalence points (the points of maximum slope) by calculating the first derivative (ΔpH/ΔV) or second derivative (Δ²pH/ΔV²) of the titration curve.

    • The volume of titrant at the first equivalence point (Veq1) corresponds to the complete protonation of the first nitrogen. The volume at the second equivalence point (Veq2) corresponds to the complete protonation of both nitrogens.

    • pKa1 is equal to the pH at the volume corresponding to Veq1 / 2.

    • pKa2 is equal to the pH at the volume corresponding to (Veq1 + Veq2) / 2.

Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_setup Phase 2: Setup & Calibration cluster_exec Phase 3: Execution cluster_analysis Phase 4: Data Analysis A Prepare & Standardize 0.1 M HCl Titrant B Prepare Analyte Solution (e.g., 1 mmol in 50 mL H2O + KCl) A->B C Calibrate pH Meter (pH 4, 7, 10 Buffers) B->C D Assemble Titration Apparatus (Stirrer, Electrode, Burette) C->D E Add Titrant in Increments D->E F Record pH & Volume After Stabilization E->F G Reduce Increment Size Near Equivalence Points F->G G->E H Plot pH vs. Volume G->H I Determine Equivalence Points (Veq1, Veq2) via Derivatives H->I J Calculate pKa1 at Veq1/2 Calculate pKa2 at (Veq1+Veq2)/2 I->J K K J->K Final pKa Values

Caption: Workflow for pKa determination via potentiometric titration.

Conclusion

Based on a comprehensive analysis of established chemical principles and experimental data from closely related analogs, unsubstituted piperazine is a stronger base (higher pKa1) than this compound . The substitution of hydrogens with alkyl groups on the piperazine nitrogens leads to a decrease in the stability of the corresponding conjugate acid in aqueous solution, which is the dominant factor influencing basicity in this context. This guide underscores the importance of empirical data and provides a robust, self-validating protocol for the experimental determination of pKa values, a critical parameter for any researcher involved in drug discovery and development.

References

  • Khalili, F., Henni, A., & East, A. L. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(10), 2914–2917. [Link]

  • Master Organic Chemistry. (2017). 5 Key Basicity Trends of Amines. Master Organic Chemistry. [Link]

  • ECETOC. (n.d.). Appendix A: Measurement of Acidity (pKa). ECETOC. [Link]

  • Sci-Space. (n.d.). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. Sci-Space. [Link]

  • ChemistryStudent. (n.d.). Amines (A-Level). ChemistryStudent. [Link]

  • MDPI. (2022). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Molecules, 27(5), 1537. [Link]

Sources

A Comparative Guide to the Analytical Characterization of 1-Methyl-4-pentylpiperazine and its Derivatives: Beyond Simple UV-Vis Absorption

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of pharmaceutical development and medicinal chemistry, the structural elucidation and quantification of novel compounds are paramount. 1-Methyl-4-pentylpiperazine and its derivatives represent a class of molecules with potential pharmacological applications. A thorough understanding of their physicochemical properties, including their interaction with ultraviolet and visible light, is crucial for their development and quality control. This guide provides an in-depth analysis of the UV-Vis absorption characteristics of this compound, explains the limitations of direct UV-Vis spectrophotometry for this class of compounds, and offers a comparative overview of more suitable analytical methodologies, supported by experimental principles and protocols.

The Fallacy of Direct UV-Vis Analysis for Saturated Piperazine Derivatives

A common preliminary step in the characterization of organic molecules is UV-Vis spectrophotometry. This technique relies on the principle that molecules containing π-electrons or non-bonding electrons (n-electrons) can absorb energy in the form of ultraviolet or visible light to excite these electrons to higher anti-bonding molecular orbitals. The specific wavelengths of absorption are characteristic of the molecule's electronic structure.

However, this compound, a saturated N-heterocycle, lacks a suitable chromophore for significant absorption in the standard UV-Vis range (220-800 nm). The molecule consists of a piperazine ring with methyl and pentyl substituents. These alkyl groups and the saturated piperazine ring itself do not contain any conjugated π-systems. The only relevant electronic transitions are σ → σ* and n → σ* transitions, which occur at much higher energies and therefore shorter wavelengths, typically in the far-UV region (below 200 nm). Simple alkyl amines are known to absorb in this region, which is of little practical value for routine analysis due to interference from solvents and atmospheric components.[1]

Therefore, attempting to directly quantify or characterize this compound or its simple alkyl derivatives using a standard UV-Vis spectrophotometer will likely yield a featureless spectrum above 220 nm. This inherent lack of a chromophore necessitates alternative analytical strategies.

Unveiling the Molecule: A Comparison of Analytical Techniques

Given the limitations of direct UV-Vis spectrophotometry, more sophisticated and often hyphenated analytical techniques are required for the qualitative and quantitative analysis of this compound and its derivatives. This section provides a comparative overview of three powerful methods: High-Performance Liquid Chromatography with UV detection (HPLC-UV) following derivatization, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).

FeatureHPLC-UV (with Derivatization)Gas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Principle Chromatographic separation followed by UV detection of a derivatized, UV-active analyte.Separation of volatile compounds in the gas phase followed by mass-based detection and identification.Chromatographic separation in the liquid phase coupled with highly sensitive and specific mass spectrometric detection.
Sample Volatility Not a limiting factor.Requires analyte to be volatile or rendered volatile through derivatization.Not a limiting factor.
Sensitivity Moderate to good, dependent on the derivatizing agent's molar absorptivity.Good to excellent, particularly with selective ion monitoring (SIM).Excellent, often the most sensitive technique.
Specificity Moderate, relies on chromatographic retention time and UV spectrum of the derivative.High, based on both retention time and the unique mass fragmentation pattern of the analyte.Very high, provides information on molecular weight and fragmentation patterns, enabling confident identification.
Throughput Can be high with optimized methods.Can be high, with typical run times of a few minutes.Can be high, especially with modern UPLC systems.
Instrumentation Cost Relatively low and widely available.Moderate.High.
Derivatization Required for UV detection.May be required to improve volatility and chromatographic peak shape.Generally not required, simplifying sample preparation.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): The Derivatization Approach

For non-UV-absorbing analytes like this compound, HPLC-UV can be a powerful quantitative tool through a process called derivatization. This involves a chemical reaction to attach a chromophoric tag to the analyte molecule, rendering it detectable by a UV detector.

The choice of derivatizing agent is critical and is guided by several factors:

  • Reactivity: The agent must react specifically and completely with the secondary amine groups of the piperazine ring under mild conditions.

  • Chromophore Properties: The resulting derivative should have a high molar absorptivity at a wavelength where potential interfering substances do not absorb.

  • Stability: The derivatized product must be stable throughout the chromatographic analysis.

  • Chromatographic Behavior: The derivatization should yield a product with good chromatographic properties (e.g., sharp, symmetrical peaks).

A common derivatizing agent for amines is dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) , which reacts with primary and secondary amines to produce intensely fluorescent and UV-active derivatives. Another option is 4-chloro-7-nitrobenzofuran (NBD-Cl) .

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Sample containing this compound Derivatization Derivatization Reaction (e.g., with Dansyl Chloride) Sample->Derivatization Derivatized_Sample UV-Active Derivative Derivatization->Derivatized_Sample Injection Injection onto HPLC Derivatized_Sample->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Quantification Quantification (Peak Area vs. Standard Curve) Chromatogram->Quantification

Caption: Workflow for HPLC-UV analysis of this compound via derivatization.

Step-by-Step Methodology:

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound standard in a suitable solvent (e.g., acetonitrile).

    • Prepare a series of calibration standards by diluting the stock solution.

    • Dissolve the sample containing the analyte in the same solvent.

  • Derivatization Procedure:

    • To an aliquot of each standard and sample solution, add a solution of dansyl chloride in acetone and a buffer solution (e.g., sodium bicarbonate, pH 9.5).

    • Vortex the mixture and heat at a controlled temperature (e.g., 60 °C) for a specific time (e.g., 30 minutes) to ensure complete reaction.

    • Cool the mixture and add a small amount of a solution (e.g., methylamine) to react with excess dansyl chloride.

    • Dilute the final solution with the mobile phase to a known volume.

  • HPLC-UV Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water or a suitable buffer.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection Wavelength: The λmax of the dansyl derivative (e.g., around 254 nm or 340 nm).

  • Quantification:

    • Construct a calibration curve by plotting the peak area of the derivatized standard against its concentration.

    • Determine the concentration of the derivatized analyte in the sample from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS): A Volatility-Based Approach

GC-MS is a highly specific and sensitive technique for the analysis of volatile and thermally stable compounds. This compound is amenable to GC analysis.

  • Column Selection: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5) is typically used for the separation of amines.

  • Injection Mode: Splitless injection is often preferred for trace analysis to maximize the amount of analyte reaching the column.

  • Mass Spectrometry Detection: Electron ionization (EI) is commonly used to generate a reproducible fragmentation pattern, which serves as a "fingerprint" for the compound, allowing for confident identification.

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample Sample containing this compound Dissolution Dissolution in a volatile solvent (e.g., Dichloromethane) Sample->Dissolution Prepared_Sample Prepared Sample Dissolution->Prepared_Sample Injection Injection into GC Prepared_Sample->Injection Separation Chromatographic Separation (Capillary Column) Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Mass_Analysis Mass Analyzer Ionization->Mass_Analysis TIC Total Ion Chromatogram Mass_Analysis->TIC Mass_Spectrum Mass Spectrum Mass_Analysis->Mass_Spectrum Library_Search Library Search & Identification Mass_Spectrum->Library_Search

Caption: Workflow for GC-MS analysis of this compound.

Step-by-Step Methodology:

  • Sample Preparation:

    • Dissolve a known amount of the sample in a volatile solvent such as dichloromethane or methanol.

    • If necessary, perform a liquid-liquid extraction to clean up the sample.

  • GC-MS Conditions:

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness fused-silica capillary column coated with a 5% phenyl methylpolysiloxane phase.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

    • Injector Temperature: 250 °C.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-500.

  • Data Analysis:

    • Identify the peak corresponding to this compound in the total ion chromatogram.

    • Compare the obtained mass spectrum with a reference spectrum or a spectral library for confirmation.

    • For quantification, a suitable internal standard would be used, and a calibration curve would be generated.

Liquid Chromatography-Mass Spectrometry (LC-MS): The Gold Standard

LC-MS combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry. It is arguably the most powerful technique for the analysis of non-volatile compounds in complex matrices.

  • Ionization Source: Electrospray ionization (ESI) is well-suited for polar molecules like piperazine derivatives, as it can readily form protonated molecules [M+H]+ in the positive ion mode.

  • Mass Analyzer: A tandem mass spectrometer (MS/MS), such as a triple quadrupole or a Q-TOF, allows for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), providing exceptional selectivity and sensitivity by monitoring a specific fragmentation of the parent ion.

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis Sample Sample containing this compound Dilution Dilution in mobile phase Sample->Dilution Prepared_Sample Prepared Sample Dilution->Prepared_Sample Injection Injection into LC Prepared_Sample->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization MSMS_Analysis Tandem Mass Spectrometry (MS/MS) Ionization->MSMS_Analysis Chromatogram MRM Chromatogram MSMS_Analysis->Chromatogram Quantification Quantification (Peak Area vs. Standard Curve) Chromatogram->Quantification

Caption: Workflow for LC-MS/MS analysis of this compound.

Step-by-Step Methodology:

  • Sample Preparation:

    • Dissolve the sample in the initial mobile phase.

    • Centrifuge or filter the sample to remove any particulates.

  • LC-MS/MS Conditions:

    • LC System: A UPLC or HPLC system.

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: A gradient of methanol or acetonitrile with 0.1% formic acid in water.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • MS System: A tandem mass spectrometer.

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MRM Transitions: Monitor the transition of the protonated parent ion [M+H]+ to a specific product ion. The exact masses would need to be determined experimentally.

  • Data Analysis:

    • The peak in the MRM chromatogram corresponding to the specific transition for this compound is used for quantification.

    • A calibration curve is constructed using standards, and the concentration in the sample is determined.

Conclusion

While direct UV-Vis spectrophotometry is a fundamental technique in chemical analysis, its application to saturated compounds like this compound and its simple alkyl derivatives is limited by the absence of a suitable chromophore. This guide has demonstrated that a comprehensive analytical characterization of such molecules requires more advanced methodologies.

For routine quantitative analysis, HPLC-UV with a pre-column derivatization step offers a cost-effective and reliable solution. When higher specificity and sensitivity are required, particularly in complex matrices or for impurity profiling, GC-MS and LC-MS/MS are the methods of choice. The selection of the most appropriate technique will ultimately depend on the specific analytical requirements, including the desired sensitivity, the complexity of the sample matrix, and the available instrumentation. A thorough understanding of the principles and experimental considerations outlined in this guide will enable researchers and drug development professionals to make informed decisions for the robust and accurate analysis of this compound derivatives.

References

  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. Retrieved from [Link]

  • Kim, J. H., Lee, J., & Lee, H. J. (2021). Quantitative analysis of surface amine groups on plasma-polymerized ethylenediamine films using UV–visible spectroscopy compared to chemical derivatization with FT-IR spectroscopy, XPS and TOF-SIMS. Applied Surface Science, 538, 148085.
  • Maulide, N., et al. (2019). Synthesis of Saturated N-Heterocycles. The Journal of Organic Chemistry, 84(15), 9345-9366.
  • Flanagan, R. J., et al. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Molecules, 27(6), 1956.
  • Shiva Raj, K., Siva Kumari, K., & Vijaya Bhaskar, B. (2011). Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. Analytical Chemistry: An Indian Journal, 10(1), 1-6.
  • Navaneeswari, R., & Reddy, P. R. (2014). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 6(5), 1184-1189.
  • LibreTexts. (2024, March 24). Spectroscopy of Amines. Chemistry LibreTexts. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.
  • Li, Y., et al. (2020). Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. Molecules, 25(13), 2955.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • National Institute of Standards and Technology. (n.d.). Piperazine. NIST Chemistry WebBook. Retrieved from [Link]

  • Gendenshtein, A., et al. (2019). UV–Vis Absorption Properties of New Aromatic Imines and Their Compositions with Poly({4,8-bis[(2-Ethylhexyl)oxy]Benzo[1,2-b:4,5-b′]dithiophene-2,6-diyl}{3-fluoro-2-[(2-ethylhexyl)carbonyl]thieno[3,4-b]thiophenediyl}). Polymers, 11(12), 2095.
  • Wang, Y., et al. (2023). The Design, Synthesis and Application of Nitrogen Heteropolycyclic Compounds with UV Resistance Properties. Polymers, 15(9), 2079.
  • Peters, F. T., et al. (2008). LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum. Journal of mass spectrometry, 43(1), 58-71.
  • De-La-Torre, R., et al. (2012). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. Analytical Methods, 4(6), 1640-1649.
  • Smith, B. C. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy, 34(5), 22-27.
  • Skoog, D. A., Holler, F. J., & Crouch, S. R. (2017). Principles of Instrumental Analysis. Cengage Learning.
  • Li, H., et al. (2021).
  • Sketchy MCAT. (2023, December 6). Infrared & Ultraviolet Spectroscopy (Full Lesson) | Sketchy MCAT [Video]. YouTube. [Link]

  • National Institute of Standards and Technology. (n.d.). Piperazine, 1-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • Weckhuysen, B. M., et al. (2016). In Situ UV-VIS-NIR Absorption Spectroscopy and Catalysis.
  • Fine, N. A., & Rochelle, G. T. (2014). Degradation of piperazine by UV light in the presence of air. Energy Procedia, 63, 858-866.
  • National Institute of Standards and Technology. (n.d.). Piperazine, 1-phenyl-. NIST Chemistry WebBook. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Quality Control of 1-Methyl-4-pentylpiperazine: Establishing Robust Reference Standards

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the purity and consistency of active pharmaceutical ingredients (APIs) and research chemicals are paramount. This guide provides an in-depth technical overview of establishing and utilizing reference standards for the quality control of 1-Methyl-4-pentylpiperazine, a substituted piperazine derivative. While specific literature on this compound is not abundant, this guide leverages established principles of piperazine chemistry and analytical science to propose a robust quality control framework.

The piperazine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous drugs with diverse therapeutic applications.[1] The nature of the substituents on the piperazine ring dictates the compound's pharmacological activity, making the precise control of its chemical structure and purity a critical aspect of drug discovery and development. This guide will delve into the probable synthetic routes for this compound, identify potential impurities, and detail a multi-faceted analytical approach to ensure the quality and consistency of this compound.

The Synthetic Landscape and Potential Impurities

A thorough understanding of the synthetic pathway is the first step in predicting and controlling impurities. A likely and practical synthesis of this compound would involve the N-alkylation of 1-methylpiperazine with a pentyl halide (e.g., 1-bromopentane).

Diagram: Proposed Synthesis of this compound

G 1-Methylpiperazine 1-Methylpiperazine Reaction N-Alkylation 1-Methylpiperazine->Reaction Pentyl_Halide 1-Bromopentane Pentyl_Halide->Reaction Base Base (e.g., K2CO3) Base->Reaction Solvent Solvent (e.g., Acetonitrile) Solvent->Reaction Product This compound Reaction->Product Byproduct Salt (e.g., KBr) Reaction->Byproduct

Caption: A probable synthetic route to this compound.

This seemingly straightforward reaction can give rise to several process-related impurities that must be monitored.

Table 1: Potential Impurities in the Synthesis of this compound

Impurity NameStructureOriginPotential Impact
1-MethylpiperazineC₅H₁₂N₂Unreacted starting materialMay have its own pharmacological activity or affect the final product's physical properties.
1,4-DipentylpiperazineC₁₄H₃₀N₂Over-alkylation of piperazine (if present as an impurity in the starting material) or transalkylation.Can alter the pharmacological profile and introduce toxicity.
1,4-DimethylpiperazineC₆H₁₄N₂A common byproduct in the synthesis of 1-methylpiperazine.[2]May be difficult to separate from the final product due to similar physical properties.
PentanolC₅H₁₂OHydrolysis of the pentyl halide.Can act as a solvent and may be difficult to remove completely.
N-Nitroso-1-methyl-4-pentylpiperazineC₁₀H₂₁N₃OReaction of the product with nitrosating agents. Nitrosamines are a class of probable human carcinogens.[3]A critical impurity to monitor due to its potential carcinogenicity.

Establishing a Reference Standard: The Cornerstone of Quality Control

A well-characterized reference standard is the benchmark against which all production batches are compared. The ideal reference standard for this compound should be of the highest possible purity, thoroughly characterized, and stored under conditions that ensure its stability.

Key Characteristics of a Primary Reference Standard:

  • High Purity: Typically >99.5% as determined by a combination of analytical techniques.

  • Comprehensive Characterization: Structural confirmation by Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Purity assessment by Gas Chromatography (GC) and/or High-Performance Liquid Chromatography (HPLC).

  • Traceability: Its purity and identity should be traceable to a national or international standard, if available.

  • Stability: Should be stable under defined storage conditions for a specified period.

A Multi-pronged Approach to Quality Control

No single analytical technique can provide a complete picture of a compound's purity. A combination of chromatographic and spectroscopic methods is essential for a robust quality control strategy.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Impurities

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. It is particularly well-suited for the analysis of amines.[4]

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: Dissolve a known amount of this compound in a suitable solvent (e.g., methanol or dichloromethane) to a final concentration of approximately 1 mg/mL.

  • GC Column: A non-polar or medium-polarity column, such as a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended for the separation of amines.

  • Injector: Set the injector temperature to 250 °C with a split ratio of 20:1.

  • Oven Program:

    • Initial temperature: 60 °C, hold for 1 minute.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: 40-400 amu.

    • Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

Data Analysis: The purity of the sample is determined by the area percentage of the main peak in the total ion chromatogram (TIC). Identification of impurities is achieved by comparing their mass spectra with a reference library (e.g., NIST) and the fragmentation pattern of the main compound.

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurities and Potency

HPLC is a versatile technique for the separation of a wide range of compounds. For amines, which often lack a strong UV chromophore, derivatization or the use of alternative detectors may be necessary.[5] However, for purity analysis, a UV detector may suffice if impurities possess a chromophore or if the analysis is performed at a low wavelength.

Experimental Protocol: HPLC-UV Analysis

  • Sample Preparation: Dissolve a known amount of this compound in the mobile phase to a final concentration of approximately 1 mg/mL.

  • HPLC Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is recommended.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detector: UV detector set at a low wavelength (e.g., 210 nm) to detect the amine and potential impurities.

  • Injection Volume: 10 µL.

Data Analysis: Purity is determined by the area percentage of the main peak. For potency determination, a reference standard of known purity is used to create a calibration curve.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Quantification

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be performed for complete characterization. Quantitative NMR (qNMR) can also be used for accurate potency determination without the need for a specific reference standard of the analyte.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in a deuterated solvent (e.g., CDCl₃ or D₂O with a pH adjustment).

  • ¹H NMR: Acquire a standard proton spectrum. The chemical shifts, coupling constants, and integration of the signals will confirm the presence of the methyl, pentyl, and piperazine protons.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify all unique carbon atoms in the molecule.

  • 2D NMR (COSY, HSQC, HMBC): These experiments can be used to confirm the connectivity of the atoms within the molecule, providing definitive structural proof.

Data Interpretation: The obtained spectra should be consistent with the proposed structure of this compound. The absence of unexpected signals indicates a high degree of purity.

Comparison of Analytical Methods

Table 2: Comparison of Key Analytical Techniques for Quality Control

TechniquePrimary UseAdvantagesLimitations
GC-MS Purity assessment, identification of volatile impurities.High sensitivity and specificity, excellent for volatile compounds.Not suitable for non-volatile or thermally labile compounds.
HPLC-UV Purity assessment, quantification of non-volatile impurities, potency.Versatile, applicable to a wide range of compounds.May require derivatization for compounds without a UV chromophore.
NMR Structural elucidation, definitive identification, quantification (qNMR).Provides detailed structural information, can be quantitative.Lower sensitivity compared to chromatographic methods.

Diagram: Quality Control Workflow

G Sample This compound Sample GCMS GC-MS Analysis (Purity & Volatiles) Sample->GCMS HPLC HPLC Analysis (Purity & Non-volatiles) Sample->HPLC NMR NMR Analysis (Structure & Identity) Sample->NMR Data_Review Data Review and Comparison to Reference Standard GCMS->Data_Review HPLC->Data_Review NMR->Data_Review Release Batch Release Data_Review->Release Meets Specifications Investigate Further Investigation Data_Review->Investigate Out of Specification

Caption: A comprehensive workflow for the quality control of this compound.

Conclusion

Ensuring the quality of this compound requires a systematic and scientifically sound approach. By understanding the potential synthetic impurities and employing a combination of powerful analytical techniques such as GC-MS, HPLC, and NMR, researchers and drug development professionals can be confident in the identity, purity, and potency of their material. The establishment of a well-characterized in-house reference standard is the lynchpin of this quality control strategy, providing the necessary benchmark for consistent and reliable scientific outcomes. This guide provides a robust framework that can be adapted and validated to meet the specific needs of any laboratory working with this or structurally related piperazine derivatives.

References

  • Huang, J., Xu, W., Xie, H., & Li, S. (2012). A practical method allows the synthesis of alkyl-, alcohol-, amine-, and ester-extended tosylpiperazines under mild conditions with good yields. The Journal of Organic Chemistry, 77(17), 7506–7511. [Link]

  • United Nations Office on Drugs and Crime. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

  • CN102304102B - Preparation method of 1-methyl piperazine - Google P
  • Development, Quantification and Validation of a HPLC-UV Method for Analysis of N-Nitroso Aryl Piperazine Quetiapine Impurity in Quetiapine Crude to better control in Final Drug Substance. Research Journal of Pharmacy and Technology. [Link]

  • Pittelkow, T., & Christensen, J. B. (2004). A Simple Synthesis of N-Alkylpiperazines. Organic Preparations and Procedures International, 36(4), 359-363. [Link]

  • Navaneeswari, R., & Reddy, P. R. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859. [Link]

  • Kant, R., & Maji, S. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions, 50(3), 785-800. [Link]

  • Alver, Ö., Parlak, C., & Şenyel, M. (2007). FT-IR and NMR investigation of 1-phenylpiperazine: a combined experimental and theoretical study. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 67(3-4), 793–801. [Link]

  • Buszewski, B., Gadzala-Kopciuch, R., & Markuszewski, M. (2005). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Journal of Liquid Chromatography & Related Technologies, 28(14), 2215-2224. [Link]

  • Aschcroft, A. E., & Williams, J. M. (2008). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. Analytical Methods, 1(1), 47-54. [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 1-Methyl-4-pentylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety Guide: Handling 1-Methyl-4-pentylpiperazine

Part 1: Executive Safety Assessment

The "Why" Behind the Protocol: this compound is a tertiary amine and a lipophilic piperazine derivative. While specific toxicological data for this exact intermediate is often sparse compared to its parent (piperazine) or methyl-analogs, structural activity relationships (SAR) dictate that we treat it with the highest level of caution associated with the piperazine class.

Core Hazards (Derived from Class Analogues):

  • Corrosivity (pH > 11): As an organic base, it causes immediate, irreversible tissue damage (necrosis) upon contact. Unlike acids, which coagulate protein and form a barrier, amines saponify fats, allowing deep tissue penetration.

  • Sensitization: Piperazines are potent respiratory and dermal sensitizers. Repeated low-level exposure can lead to occupational asthma or contact dermatitis.

  • Flammability: As an alkyl-substituted amine, expect a flash point consistent with Class II or III combustible liquids (estimated <60°C based on 1-methylpiperazine analogs).

Part 2: Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for direct handling of alkyl-piperazines. The lipophilic pentyl chain increases skin permeation rates compared to simple piperazine salts.

PPE Technical Specifications
Protection ZoneStandard RequirementTechnical Justification & Material Specs
Hand Protection (Splash) Nitrile (Double Gloved) Spec: Minimum 5 mil thickness.Logic: Standard nitrile offers fair splash protection but degrades quickly against amines. Double gloving provides a visual breach indicator and sacrificial layer.
Hand Protection (Immersion) Laminate / Butyl Spec: Silver Shield® or Butyl Rubber (>0.5mm).Logic: For spill cleanup or prolonged handling. Alkyl amines can permeate nitrile in <15 minutes.
Ocular/Face Goggles + Face Shield Spec: Indirect vented chemical goggles AND 8-inch polycarbonate face shield.Logic: Safety glasses are forbidden. Amine vapors are lachrymators; liquid splashes cause permanent corneal opacity.
Respiratory Engineering Control Primary: Fume hood (Face velocity: 100 fpm).Secondary (Spill/Maintenance): Full-face respirator with Organic Vapor/Amine (OV/AG) cartridges. Note: Do not rely on odor threshold; amines cause olfactory fatigue.
Body Chem-Resistant Apron Spec: Tychem® or rubberized apron over lab coat.Logic: Cotton lab coats absorb amines, holding the corrosive agent against the chest/abdomen.

Part 3: Operational Workflow & Logistics

Storage and Segregation
  • Atmosphere: Store under inert gas (Argon/Nitrogen). Piperazines absorb CO₂ from the air to form carbamates, altering stoichiometry.

  • Incompatibilities: Segregate strictly from Oxidizers (fire risk), Acids (exothermic neutralization), and Halogenated Hydrocarbons (potential for violent alkylation).

Transfer Protocol (The "Closed Loop" Mindset)
  • Objective: Zero atmospheric release.

  • Technique: Use positive pressure transfer (cannula/syringe) rather than pouring.

    • Purge receiving vessel with nitrogen.

    • Insert needle/cannula through a septum.

    • Equalize pressure to prevent aerosol back-spray.

Emergency Response Logic
  • Skin Contact: Flush for minimum 30 minutes .[1] The "soapy" feeling is not soap; it is your skin dissolving. Continue flushing until pH paper indicates neutral skin surface.

  • Spill Management: Do NOT use standard clay litter immediately (heat generation). Use a neutralizing absorbent (citric acid based) first.

Part 4: Visualized Safety Workflows

Figure 1: Decision Logic for Spills & Exposure

SpillResponse Start Spill / Exposure Event Assess Assess Volume & Location Start->Assess Personal Personal Contamination? Assess->Personal Skin Skin/Eye Contact Personal->Skin Yes FumeHood Inside Fume Hood? Personal->FumeHood No Flush Emergency Shower/Eyewash (Min. 30 Minutes) Skin->Flush Medical Seek Medical Aid (Bring SDS) Flush->Medical Evacuate Evacuate Lab Call EHS FumeHood->Evacuate No (Outside Hood) PPE_Check Don PPE: Butyl Gloves + Respirator FumeHood->PPE_Check Yes (Contained) Neutralize Apply Weak Acid Neutralizer (Citric Acid/Spill Kit) PPE_Check->Neutralize Absorb Absorb with Inert Material (Vermiculite) Neutralize->Absorb Waste Seal in Double Bag Label as 'Corrosive/Flammable' Absorb->Waste

Caption: Decision matrix for immediate response to this compound incidents. Note the divergence between contained (hood) and uncontained spills.

Part 5: Disposal & Environmental Stewardship

Disposal Code: D002 (Corrosive), D001 (Ignitable - verify flash point).

  • Neutralization:

    • Do not dispose of free amine down the drain.

    • Excess reagent should be carefully neutralized with dilute sulfuric acid (1M) in an ice bath to form the non-volatile sulfate salt before disposal via hazardous waste streams.

  • Container Disposal:

    • Empty containers retain "heels" of liquid. Triple rinse with a solvent (ethanol), adding the rinsate to the organic waste stream. Deface the label only after rinsing.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for Piperazine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1000). Retrieved from [Link]

  • European Chemicals Agency (ECHA). Substance Information: 1-methylpiperazine (Analogue Data). Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.